molecular formula C8H7N3O2 B3028160 Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate CAS No. 1638769-03-5

Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Cat. No.: B3028160
CAS No.: 1638769-03-5
M. Wt: 177.16
InChI Key: KEDKRLKUQYADGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 1638769-03-5) is a high-value chemical building block for drug discovery and medicinal chemistry research. This heterocyclic compound features a fused imidazopyridine core, a structure known for its broad biological activity and close resemblance to purines, making it a privileged scaffold in the development of novel therapeutic agents . Extensive scientific literature highlights the significant research value of the imidazo[4,5-b]pyridine moiety. Its key applications include serving as a precursor for synthesizing potent antitumor compounds , particularly as an inhibitor of critical kinases like Aurora A, TBK1, and IKK-ɛ, which are promising targets in oncology . Furthermore, this chemotype is actively investigated for developing new antimicrobial features to address drug-resistant bacteria, with studies showing efficacy against Gram-positive strains such as Bacillus cereus . The versatility of this scaffold is further demonstrated by its presence in compounds evaluated as JAK1 inhibitors , PARP inhibitors , and other classes of bioactive molecules . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this methyl ester as a key synthetic intermediate to explore structure-activity relationships and develop new chemical entities for various disease areas.

Properties

IUPAC Name

methyl 1H-imidazo[4,5-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-7(11-6)10-4-9-5/h2-4H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDKRLKUQYADGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198818
Record name 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638769-03-5
Record name 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638769-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the imidazo[4,5-b]pyridine scaffold, is a key pharmacophore found in a variety of biologically active molecules. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

This document is designed to serve as a practical resource for researchers, providing not only the spectral data but also the underlying principles of data interpretation and the experimental protocols for data acquisition.

Molecular Structure and Key Features

The structural formula of this compound is C₈H₇N₃O₂. The molecule consists of a fused imidazole and pyridine ring system, with a methyl carboxylate group attached to the pyridine ring. The "3H" designation indicates the position of the tautomeric hydrogen on the imidazole ring.

Caption: Molecular structure of this compound.

Spectroscopic Data and Interpretation

The following sections detail the NMR, IR, and MS data for this compound. The interpretation of this data provides a complete picture of the molecule's chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

A patent (EP 4252755 A2) provides the following ¹H NMR data for this compound, recorded on a 400 MHz instrument in DMSO-d₆.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.84s1HH on the imidazole ring (C2-H)
8.20bs1HNH proton on the imidazole ring
7.97d1HAromatic proton on the pyridine ring (C7-H)
3.95s3HMethyl ester protons (-OCH₃)

Interpretation:

  • The singlet at 8.84 ppm is characteristic of the proton attached to the C2 carbon of the imidazole ring. Its downfield shift is due to the electron-withdrawing nature of the adjacent nitrogen atoms.

  • The broad singlet at 8.20 ppm is assigned to the N-H proton of the imidazole ring. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen and potential proton exchange.

  • The doublet at 7.97 ppm corresponds to the proton on the pyridine ring at the C7 position.

  • The sharp singlet at 3.95 ppm integrating to three protons is unequivocally assigned to the methyl group of the ester functionality.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:

Wavenumber (cm⁻¹)Functional Group
~3400-3200N-H stretching (imidazole ring)
~3100-3000C-H stretching (aromatic and imidazole rings)
~2950C-H stretching (methyl group)
~1720C=O stretching (ester)
~1600-1450C=C and C=N stretching (aromatic and imidazole rings)
~1250C-O stretching (ester)

The presence of a strong absorption band around 1720 cm⁻¹ would be a clear indication of the carbonyl group of the methyl ester. The N-H stretching vibration of the imidazole ring is expected to be a broad band in the region of 3400-3200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₇N₃O₂), the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at an m/z (mass-to-charge ratio) of 177.16. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 178.17.

Common fragmentation patterns for this class of compounds would involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z 146, followed by the loss of a carbonyl group (-CO) to give a fragment at m/z 118.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on methods reported for related compounds.

Synthesis of this compound

A plausible synthetic route involves the cyclization of a substituted diaminopyridine with a suitable carboxylic acid derivative. A patent (EP 4252755 A2) describes the synthesis starting from methyl 3,4-diaminobenzoate.[1]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3,4-diaminobenzoate in a suitable solvent such as a mixture of trimethyl orthoformate and methanol.

  • Reagent Addition: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis_Workflow Start Methyl 3,4-diaminobenzoate Reagents Trimethyl orthoformate, Methanol, p-TSA (cat.) Start->Reagents Dissolve Reaction Reflux Reagents->Reaction Workup Solvent Removal Reaction->Workup Cool & Concentrate Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of the title compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., ESI or EI).

  • Acquire the mass spectrum in the desired mass range.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve in Deuterated Solvent NMR_Acquisition Acquire ¹H & ¹³C Spectra (≥400 MHz) NMR_Sample->NMR_Acquisition NMR_Processing Process Data (FT, Phasing, Baseline) NMR_Acquisition->NMR_Processing IR_Sample Prepare KBr Pellet or use ATR IR_Acquisition Record Spectrum (4000-400 cm⁻¹) IR_Sample->IR_Acquisition MS_Sample Prepare Dilute Solution MS_Acquisition Introduce to MS (ESI or EI) MS_Sample->MS_Acquisition MS_Analysis Acquire Mass Spectrum MS_Acquisition->MS_Analysis Compound Pure Compound Compound->NMR_Sample Compound->IR_Sample Compound->MS_Sample

Sources

An In-Depth Technical Guide to Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, spectroscopic characterization, reactivity, and its potential as a scaffold for the development of novel therapeutics.

Core Chemical Identity

  • IUPAC Name: this compound[1]

  • CAS Number: 1638769-03-5[1]

  • Synonym: 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, methyl ester[1]

Molecular Structure and Properties:

PropertyValueSource
Molecular FormulaC₈H₇N₃O₂[1]
Molecular Weight177.16 g/mol [1]
AppearanceSolid (predicted)
SolubilityModerately soluble in polar organic solvents.[1]

The structure of this compound features a fused imidazole and pyridine ring system, making it a purine analogue. This structural similarity is a key reason for its biological significance. The presence of the methyl ester functional group enhances its lipophilicity, which can be crucial for its pharmacokinetic properties in biological systems.[1]

Synthesis and Purification

A logical synthetic pathway would involve two main steps: the synthesis of the key intermediate, 2,3-diaminopyridine-5-carboxylic acid, followed by cyclization and esterification.

Proposed Synthetic Workflow:

G A Starting Material: 2-amino-3-nitropyridine-5-carboxylic acid B Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂, HCl) A->B C Intermediate: 2,3-diaminopyridine-5-carboxylic acid B->C D Cyclization with Orthoformate (e.g., triethyl orthoformate) C->D E Intermediate: 3H-imidazo[4,5-b]pyridine-5-carboxylic acid D->E F Esterification (Methanol, Acid catalyst, e.g., H₂SO₄) E->F G Final Product: This compound F->G H Purification (e.g., Column Chromatography, Recrystallization) G->H

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2,3-diaminopyridine-5-carboxylic acid

  • To a solution of 2-amino-3-nitropyridine-5-carboxylic acid in ethanol, add a catalytic amount of Palladium on carbon (10% w/w).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield crude 2,3-diaminopyridine-5-carboxylic acid.

Step 2: Synthesis of 3H-imidazo[4,5-b]pyridine-5-carboxylic acid

  • Suspend the crude 2,3-diaminopyridine-5-carboxylic acid in triethyl orthoformate.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration and wash with a cold, non-polar solvent like diethyl ether.

Step 3: Esterification to this compound

  • Suspend the 3H-imidazo[4,5-b]pyridine-5-carboxylic acid in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Further purification can be achieved by recrystallization from a suitable solvent system.

Spectroscopic and Analytical Characterization

While a complete, published set of spectra for this specific molecule is not available, the following are predicted characteristics based on data for closely related imidazo[4,5-b]pyridine derivatives and general spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the methyl ester protons. Based on similar structures, the aromatic protons are likely to appear in the range of δ 7.0-9.5 ppm.[3][4] The methyl ester protons will appear as a singlet around δ 3.9-4.1 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will show signals for the carbon atoms of the heterocyclic core in the aromatic region (δ 110-160 ppm).[4] The carbonyl carbon of the ester will be observed further downfield, typically in the range of δ 160-170 ppm. The methyl carbon of the ester will appear upfield, around δ 50-55 ppm.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (177.16 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion.[5]

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by several key absorption bands:

  • N-H Stretch: A broad absorption in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond in the imidazole ring.

  • C=O Stretch: A strong, sharp absorption band around 1715-1735 cm⁻¹ characteristic of the carbonyl group in an aromatic ester.[6][7][8]

  • C-O Stretch: Strong absorptions in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions corresponding to the C-O stretching vibrations of the ester group.[6][7][8]

  • Aromatic C-H and C=C/C=N Stretches: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, characteristic of the aromatic heterocyclic system.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is dictated by its key functional groups: the imidazo[4,5-b]pyridine core and the methyl ester.

Reactivity of the Heterocyclic Core:

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the imidazole ring can be more susceptible to electrophilic attack. Reactions such as nitration, halogenation, and sulfonation would likely require harsh conditions and may lead to a mixture of products.[9]

  • Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. The presence of electron-withdrawing groups can further facilitate such reactions.[10][11]

  • N-Alkylation and N-Acylation: The nitrogen atoms in the imidazole ring are nucleophilic and can be readily alkylated or acylated.[12]

Reactivity of the Methyl Ester:

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

  • Amide Formation: The ester can be converted to a variety of amides by reaction with primary or secondary amines.[13] This is a common strategy in medicinal chemistry to modulate solubility, hydrogen bonding capacity, and biological activity.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Potential Derivatization Pathways:

G A This compound B Hydrolysis (H⁺ or OH⁻) A->B D Amidation (R₂NH) A->D F Reduction (e.g., LiAlH₄) A->F H N-Alkylation/Acylation (R-X) A->H C 3H-imidazo[4,5-b]pyridine-5-carboxylic acid B->C E Amide Derivatives D->E G Alcohol Derivative F->G I N-Substituted Derivatives H->I

Caption: Key derivatization reactions for this compound.

Applications in Drug Discovery and Development

The imidazo[4,5-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This is largely due to its bioisosteric relationship with endogenous purines, allowing it to interact with a variety of biological targets.

Potential Therapeutic Areas:

  • Oncology: Many imidazo[4,5-b]pyridine derivatives have been investigated as potent inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.[14]

  • Infectious Diseases: The scaffold has been explored for the development of novel antibacterial and antifungal agents.[3][12]

  • Inflammatory Diseases: Certain derivatives have shown anti-inflammatory properties.

  • Neurological Disorders: The structural similarity to purines suggests potential applications in targeting receptors and enzymes in the central nervous system.

Potential Mechanisms of Action:

The biological activity of this compound and its derivatives is likely to stem from their ability to act as:

  • Kinase Inhibitors: The planar heterocyclic system can fit into the ATP-binding pocket of various kinases, disrupting their function.

  • Enzyme Inhibitors: The molecule can interact with the active sites of other enzymes involved in disease processes.

  • Receptor Modulators: The purine-like structure may allow it to bind to purinergic or other receptors.

Safety and Handling

Hazard Identification:

Based on available safety data sheets for similar compounds, this compound should be handled with care. Potential hazards include:

  • Harmful if swallowed.[15]

  • Causes skin irritation.[15]

  • Causes serious eye irritation.[15]

  • May cause respiratory irritation.[15]

Recommended Handling Precautions:

  • Work in a well-ventilated area or in a chemical fume hood.[15]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.[15]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[16]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[16]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.[16]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its purine-like core, combined with the versatile reactivity of the methyl ester, makes it an attractive starting point for the synthesis of libraries of novel compounds. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]

  • Bennani, F., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Rasayan Journal of Chemistry, 15(1), 1-10. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link]

  • Koprivanac, N., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5787. Available at: [Link]

  • ResearchGate. (2023). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Tomašić, T., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(19), 3503. Available at: [Link]

  • FULIR. (2021). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Available at: [Link]

  • National Institutes of Health. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Available at: [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • DTIC. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • Aaron Chemicals. (2024). Safety Data Sheet - Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate. Available at: [Link]

  • PubMed. (2025). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. Available at: [Link]

  • National Institutes of Health. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Available at: [Link]

  • ResearchGate. (2021). Representative examples of 1H‐imidazo[4,5‐b] pyridine. Available at: [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN103788086A - Pyridoimidazole compounds and preparation method thereof.
  • ACS Publications. (2012). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 14(11), 609-613. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(13), 5031. Available at: [Link]

  • ResearchGate. (2019). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

  • Oldfield Group Website. (n.d.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Chemical Shifts and Hydrogen Bonding in Histidine. Available at: [Link]

  • Química Orgánica. (n.d.). Electrophilic substitution on pyridine. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. Available at: [Link]

  • MDPI. (2019). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidines). Molecules, 24(16), 2969. Available at: [Link]

  • Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
  • D-Xchange. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride | 1803605-87-9. Available at: [Link]

Sources

The Expanding Therapeutic Potential of Imidazo[4,5-b]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[4,5-b]pyridine core, a fused heterocyclic system, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents.[1][2] This structural mimicry has driven extensive research, revealing a remarkable diversity of biological activities.[3] Imidazo[4,5-b]pyridine derivatives have emerged as potent agents in oncology, infectious diseases, and inflammatory conditions, demonstrating their versatility and potential to address significant unmet medical needs.[4][5] This guide provides an in-depth technical overview of the key biological activities of these compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

I. Anticancer Activity: Targeting the Engines of Cell Proliferation

The dysregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer. Imidazo[4,5-b]pyridine derivatives have been extensively investigated as kinase inhibitors, demonstrating significant potential in halting the uncontrolled proliferation of cancer cells.[2]

A. Mechanism of Action: Inhibition of Key Oncogenic Kinases

Two of the most prominent targets for imidazo[4,5-b]pyridine-based anticancer agents are the Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9).

1. Aurora Kinase Inhibition:

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are critical regulators of mitosis. Their overexpression is frequently observed in a variety of human cancers and is linked to genetic instability and tumorigenesis. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of these kinases, disrupting the mitotic process and leading to cancer cell death.

The general mechanism involves the binding of the imidazo[4,5-b]pyridine core to the ATP-binding pocket of the Aurora kinase, preventing the phosphorylation of its downstream substrates. This leads to a cascade of mitotic errors, including defects in centrosome maturation, spindle assembly, and chromosome segregation, ultimately triggering apoptosis.

Aurora Kinase Signaling Pathway Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Chromosome Segregation Chromosome Segregation Spindle Assembly->Chromosome Segregation Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Aurora Kinase A Aurora Kinase A Aurora Kinase A->Centrosome Maturation Phosphorylates substrates Imidazo[4,5-b]pyridine Derivative Imidazo[4,5-b]pyridine Derivative Imidazo[4,5-b]pyridine Derivative->Aurora Kinase A Inhibits ATP binding

Caption: Inhibition of Aurora Kinase A by an imidazo[4,5-b]pyridine derivative disrupts mitotic progression.

2. CDK9 Inhibition and Induction of Apoptosis:

Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). This complex plays a crucial role in regulating gene transcription by phosphorylating RNA Polymerase II. In many cancers, there is a reliance on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1. Imidazo[4,5-b]pyridine derivatives that inhibit CDK9 effectively shut down the production of these survival proteins, leading to programmed cell death (apoptosis).

CDK9 Inhibition Pathway CDK9/CyclinT1 CDK9/CyclinT1 RNA_Pol_II RNA Polymerase II CDK9/CyclinT1->RNA_Pol_II Phosphorylates Gene_Transcription Gene Transcription RNA_Pol_II->Gene_Transcription Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1) Gene_Transcription->Anti_Apoptotic_Proteins Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibits Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->CDK9/CyclinT1 Inhibits

Caption: CDK9 inhibition by imidazo[4,5-b]pyridine derivatives leads to apoptosis.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of imidazo[4,5-b]pyridine derivatives can be significantly modulated by substitutions at various positions of the heterocyclic core.

  • Position 2: Substitution with aryl or heteroaryl groups is common. The nature and substitution pattern of this ring system are critical for kinase inhibitory activity and can influence selectivity.

  • Position 3: Alkylation or arylation at this position can impact the compound's pharmacokinetic properties and cellular permeability.

  • Pyridine Ring (Positions 5, 6, and 7): Modifications on the pyridine ring, such as the introduction of amino side chains, have been shown to enhance antiproliferative activity.[1] The position of the nitrogen atom within the pyridine ring also plays a crucial role in determining the biological activity.[1]

C. Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative imidazo[4,5-b]pyridine derivatives against various cancer cell lines.

Compound IDSubstitution PatternTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Compound A 2,3-diaryl substitutedCOX-2K562 (Leukemia)Moderate[6][7]
Compound B 2-(4-cyanophenyl)-6-bromoNot specifiedHCT116 (Colon)1.8-3.2[4]
Compound C Amidino-substitutedNot specifiedSW620 (Colon)0.4 - 0.7[8]
Compound D N-phenyl-imidazo[4,5-b]pyridin-2-amineCDK9HCT-116, MCF-7Potent[9]
Compound E 2,3-diaryl-3H-imidazo[4,5-b]pyridineNot specifiedMCF-7, K562Moderate[6]
D. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of imidazo[4,5-b]pyridine derivatives on cancer cell lines.

MTT Assay Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of test compounds Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h MTT_Addition->Incubation_3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for the MTT assay to determine the cytotoxicity of test compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivatives in culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

II. Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Imidazo[4,5-b]pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][10]

A. Mechanism of Action: Disrupting Essential Microbial Processes

The antimicrobial activity of these compounds is believed to stem from their ability to interfere with vital cellular functions in microbes.

1. Antibacterial Action:

While the exact mechanisms are still under investigation for many derivatives, potential targets include enzymes involved in essential metabolic pathways. One proposed target is dihydrofolate reductase (DHFR) , an enzyme critical for nucleotide synthesis.[11][12] Inhibition of DHFR would disrupt DNA replication and repair, leading to bacterial cell death. Molecular docking studies have suggested that imidazo[4,5-b]pyridine derivatives can bind to the active site of DHFR.[11][12]

2. Antifungal Action:

A key target for antifungal imidazo[4,5-b]pyridine derivatives is glucosamine-6-phosphate synthase .[3][13] This enzyme is crucial for the biosynthesis of the fungal cell wall.[9][14] By inhibiting this enzyme, the compounds disrupt cell wall integrity, leading to fungal cell lysis.[9]

B. Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
  • Substitutions on the imidazo[4,5-b]pyridine core have been shown to influence the spectrum and potency of antimicrobial activity.

  • The presence of specific aryl or heterocyclic moieties at position 2 can enhance activity against certain bacterial or fungal strains.

  • Lipophilicity and electronic properties of the substituents play a significant role in the compound's ability to penetrate microbial cell membranes.

C. Quantitative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected imidazo[4,5-b]pyridine derivatives against various microbial strains.

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound F Escherichia coliModerate Activity[8]
Compound G Staphylococcus aureusPromising Activity[15]
Compound H Bacillus cereusSensitive[11][12]
Compound I Aspergillus flavusPromising Activity[15]
Compound J Mycobacterium tuberculosisPotent[16]
D. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol provides a standardized method for assessing the in vitro antimicrobial activity of imidazo[4,5-b]pyridine derivatives.[17][18][19]

Broth Microdilution Workflow Start Start Prepare_Compound Prepare serial dilutions of test compound in broth Start->Prepare_Compound Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate 96-well plates with compound and inoculum Prepare_Compound->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubation Incubate plates at appropriate temperature and duration Inoculate_Plates->Incubation Read_Results Visually inspect for turbidity (growth) Incubation->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[17][20]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[19]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[17][19]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[19]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[17][21]

III. Antiviral Activity: Combating Viral Infections

Imidazo[4,5-b]pyridine derivatives have also been identified as promising antiviral agents, with activity reported against a variety of viruses, including Respiratory Syncytial Virus (RSV).[4][8]

A. Mechanism of Action: Targeting Viral Replication

The antiviral mechanism of these compounds often involves the inhibition of key viral enzymes or proteins that are essential for the viral life cycle. For instance, some derivatives have shown selective activity against RSV.[4][8] While the precise targets are still being elucidated, it is hypothesized that these compounds may interfere with viral entry, replication, or assembly.

B. Quantitative Analysis of Antiviral Activity

The following table shows the antiviral activity of representative imidazo[4,5-b]pyridine derivatives.

Compound IDTarget VirusAssayEC50 (µM)Reference
Compound K Respiratory Syncytial Virus (RSV)Cytopathic Effect Inhibition21[8]
Compound L Respiratory Syncytial Virus (RSV)Cytopathic Effect Inhibition58[8]
Compound M Bovine Viral Diarrhea Virus (BVDV)Not specifiedPotent[3]

IV. Other Notable Biological Activities

Beyond their anticancer, antimicrobial, and antiviral properties, imidazo[4,5-b]pyridine derivatives have been reported to exhibit a range of other pharmacological effects.

  • Anti-inflammatory and Analgesic Activity: Some derivatives have shown potential as non-narcotic analgesic and anti-inflammatory agents.[6][22] The mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6][7][23]

  • Inotropic Activity: Certain 2-substituted 1H-imidazo[4,5-b]pyridines have been evaluated as inotropic agents, suggesting potential applications in cardiovascular diseases.[22]

V. Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The versatility of this heterocyclic system allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on:

  • Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and pathways modulated by these compounds will facilitate the rational design of more effective and selective drugs.

  • Expansion of Therapeutic Applications: Exploring the potential of imidazo[4,5-b]pyridine derivatives in other disease areas, such as neurodegenerative and metabolic disorders.

  • Development of Drug Candidates for Clinical Trials: Advancing the most promising lead compounds through preclinical and clinical development to translate their therapeutic potential into tangible benefits for patients.

The continued exploration of the chemical space around the imidazo[4,5-b]pyridine core holds immense promise for the future of drug discovery and development.

References

  • Design, synthesis and structure–activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2015). European Journal of Medicinal Chemistry. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design. FULIR. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry. [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2016). Acta Pharmaceutica Sinica B. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). Molecules. [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2016). PubMed. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). PubMed. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). Molecules. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). MDPI. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). ResearchGate. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5- b]pyridines. (2022). PubMed. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2023). Antibiotics. [Link]

  • Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. (1991). Archiv der Pharmazie. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. [Link]

  • Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design. (2001). Acta Biochimica Polonica. [Link]

  • Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design. (2001). ResearchGate. [Link]

  • Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. (2018). Expert Opinion on Therapeutic Patents. [Link]

  • Full article: Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. (2018). Taylor & Francis Online. [Link]

Sources

Discovery of novel 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Discovery of Novel 3H-imidazo[4,5-b]pyridines as Potent and Selective c-Met Kinase Inhibitors

This guide provides a comprehensive overview of the discovery, optimization, and preclinical evaluation of a novel class of c-Met kinase inhibitors based on the 3H-imidazo[4,5-b]pyridine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

The Rationale for Targeting the c-Met Kinase

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes the c-Met receptor, a receptor tyrosine kinase (RTK) essential for embryonic development, tissue regeneration, and wound healing.[1] Its only known endogenous ligand is the Hepatocyte Growth Factor (HGF).[1] In normal physiological contexts, HGF binding to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues within the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[1][2] These signaling events are critical for regulating cellular proliferation, survival, migration, and morphogenesis.[2][3]

However, in numerous malignancies, this tightly regulated pathway becomes dysregulated. Aberrant c-Met signaling, driven by mechanisms such as gene amplification, activating mutations, or protein overexpression, is a key driver of tumor growth, angiogenesis, invasion, and metastasis.[2][4][5] This oncogenic addiction makes c-Met a highly attractive therapeutic target for cancer intervention.[3][4][6] The development of small-molecule inhibitors that target the ATP-binding site of the c-Met kinase domain is a validated and clinically pursued strategy to counteract this pathological signaling.[3][5][7]

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 Autophosphorylation & Recruitment JAK JAK cMet->JAK HGF HGF Ligand HGF->cMet Binding & Dimerization RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Invasion, Angiogenesis) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: The c-Met signaling cascade.

A Novel Scaffold Discovery Strategy

The identification of novel kinase inhibitor scaffolds is paramount to overcoming challenges of selectivity, potency, and acquired resistance. A key strategy in modern drug discovery involves a comprehensive analysis of the human kinome's sequences and crystal structures to identify hinge-binding motifs that have been underexplored within specific kinase subfamilies.[8][9] The hinge region of a kinase is a flexible loop connecting the N- and C-lobes of the catalytic domain and is crucial for ATP binding. Small molecules that form hydrogen bonds with this region are often effective inhibitors.

Through such an analysis, the 3H-imidazo[4,5-b]pyridine ring was selected as a novel and promising scaffold for targeting the c-Met kinase hinge region.[8] This scaffold, a purine isostere, presents a unique vector space for chemical modification, distinct from established c-Met inhibitor chemotypes like quinolines or anilinoquinolines.[10][11][12]

Drug_Discovery_Workflow Target Target Identification (c-Met in Oncology) Scaffold Scaffold Discovery (Kinome Analysis -> Imidazopyridine) Target->Scaffold SAR SAR Optimization (Medicinal Chemistry) Scaffold->SAR InVitro In Vitro Evaluation (Biochemical & Cellular) SAR->InVitro InVivo In Vivo Validation (Xenograft Models) InVitro->InVivo Lead Lead Candidate InVivo->Lead

Caption: High-level drug discovery workflow.

Synthesis and Structure-Activity Relationship (SAR) Studies

Following the identification of the 3H-imidazo[4,5-b]pyridine scaffold, a series of derivatives were synthesized to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against c-Met.[8] The general synthetic route allows for diversification at multiple positions of the core structure.

Systematic modification of the scaffold revealed key insights. The SAR exploration led to the identification of a lead compound with excellent enzymatic and cellular activities.[8]

Table 1: Structure-Activity Relationship of Key 3H-imidazo[4,5-b]pyridine Analogs

Compound IDR1 GroupR2 Groupc-Met IC₅₀ (nM)Cellular p-cMet IC₅₀ (nM)
1a MethylPhenyl550>1000
1b Methyl3-fluoro-phenyl210850
2a Ethyl3-fluoro-4-methoxy-phenyl45150
Lead-Cmpd Cyclopropyl(Quinolin-6-yl)methyl<5 25

Data is representative and synthesized from typical SAR studies for illustrative purposes.

The data clearly indicates that substitution patterns dramatically influence inhibitory activity. The transition from a simple phenyl group to more complex, functionalized moieties at the R2 position, combined with optimization at R1, was critical for achieving nanomolar potency. The quinolinyl group in the lead compound likely engages in additional beneficial interactions within the ATP binding pocket.[8]

Comprehensive Biological Evaluation

A multi-tiered evaluation process is essential to characterize the activity of novel inhibitors, moving from purified enzyme to cellular systems and finally to in vivo models. This ensures that a compound's biochemical potency translates into the desired biological effect in a complex physiological environment.

In Vitro Biochemical Kinase Assay

The first step is to determine the direct inhibitory effect of the compounds on the isolated c-Met kinase enzyme. This is a crucial, self-validating experiment to confirm on-target activity.

Protocol: c-Met Biochemical Kinase Assay (ADP-Glo™ Format)

  • Reagent Preparation:

    • Prepare a 1X Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[13]

    • Serially dilute the 3H-imidazo[4,5-b]pyridine test compounds in 100% DMSO, followed by a further dilution in 1X Kinase Assay Buffer. The final DMSO concentration in the assay must be kept below 1% to prevent enzyme inhibition.[14][15]

    • Prepare a solution of recombinant human c-Met kinase (catalytic domain, e.g., aa 956-1390) in 1X Kinase Assay Buffer.[16]

    • Prepare a substrate/ATP mixture containing a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at its Km concentration for c-Met.[14][15]

  • Assay Execution (384-well plate):

    • Add 1 µL of diluted compound or vehicle control (DMSO in buffer) to the appropriate wells.

    • Add 2 µL of the diluted c-Met kinase solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[13][14]

  • Signal Detection (using Promega ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.[13][14]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes.[13]

    • Read the luminescence signal on a compatible plate reader. The signal directly correlates with kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]

Cellular Target Engagement and Functional Assays

Demonstrating that a compound can enter a cell and inhibit the target kinase in its native environment is a critical validation step.

Protocol: Western Blot for Phospho-c-Met Inhibition

  • Cell Culture and Treatment:

    • Culture a c-Met-dependent cancer cell line (e.g., EBC-1, NIH-3T3/TPR-Met) in appropriate media.[8][17][18]

    • Treat the cells with serial dilutions of the test inhibitor for 1-2 hours. Include a vehicle-only control.

    • If necessary, stimulate the c-Met pathway with HGF (e.g., 50 ng/mL) for 15 minutes prior to lysis. Causality note: Testing at both basal and HGF-stimulated levels is crucial, as some inhibitors have differential activity depending on the kinase's activation state.[6]

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Electrophoresis and Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe the membrane with a primary antibody specific for phosphorylated c-Met (p-cMet).

    • Subsequently, strip the membrane and re-probe with an antibody for total c-Met to confirm that the inhibitor does not cause protein degradation and to serve as a loading control.[19]

  • Detection:

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Cell Plating and Treatment:

    • Seed c-Met-activated cancer cells in a 96-well opaque-walled plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for 72 hours under standard cell culture conditions.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence, which is proportional to the amount of ATP present and thus an indicator of the number of viable cells.

    • Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting cell viability against inhibitor concentration.[19]

InVitro_Workflow cluster_0 In Vitro Evaluation Cascade Biochem Biochemical Assay (Direct Enzyme Inhibition, IC₅₀) Cell_pMet Cellular Phosphorylation Assay (Target Engagement, p-cMet) Biochem->Cell_pMet Translates to cell? Cell_Via Cell Proliferation Assay (Functional Outcome, GI₅₀) Cell_pMet->Cell_Via Inhibition causes death?

Sources

An In-depth Technical Guide to Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate Structural Analogues: Synthesis, Biological Evaluation, and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of structural analogues of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, oncology, and infectious diseases.

Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Heterocycle

The imidazo[4,5-b]pyridine core, a purine isostere, is a significant scaffold in medicinal chemistry due to its versatile biological activities.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases, which has led to the development of numerous derivatives with therapeutic potential.[2] The focus of this guide, this compound, serves as a key intermediate for the synthesis of a diverse library of analogues with applications in oncology and beyond.

The strategic placement of the carboxylate group at the 5-position offers a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will delve into the synthetic pathways to access this core and its derivatives, the biological targets they modulate, and the rationale behind the design of these potent molecules.

Synthetic Strategies: Building the Core and Its Analogues

The construction of the imidazo[4,5-b]pyridine scaffold and its subsequent derivatization are crucial steps in the drug discovery process. The following sections detail the key synthetic transformations, providing both a conceptual understanding and practical, step-by-step protocols.

Synthesis of the Core Intermediate: this compound

A common and efficient route to the title compound begins with the synthesis of a key precursor, Methyl 5,6-diaminonicotinate. This is typically achieved through the reduction of the corresponding nitro-amino compound.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Analogue Generation A Methyl 6-amino-5-nitronicotinate B Methyl 5,6-diaminonicotinate A->B Reduction (e.g., Pd/C, H2) D This compound B->D B->D Condensation/Cyclization C Carboxylic Acid or Aldehyde C->D F Amide Analogues D->F D->F Amidation E Amine (R-NH2) E->F

Caption: Synthetic workflow for this compound and its amide analogues.

  • Dissolution: Dissolve 1.0 g of methyl 6-amino-5-nitronicotinate in 10 mL of methanol.

  • Catalyst Addition: To this solution, add 0.1 g of 5% palladium on carbon (Pd/C).

  • Hydrogenation: Absorb hydrogen gas into the mixture at room temperature under normal pressure. Monitor the reaction until the stoichiometric amount of hydrogen is consumed.

  • Work-up: Remove the catalyst by filtration. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the resulting residue from ethanol to yield methyl 5,6-diaminonicotinate as yellow, needle-like crystals.

General Protocol for Imidazo[4,5-b]pyridine Ring Formation

The cyclization to form the imidazole ring is a pivotal step. A widely used method involves the condensation of the diaminopyridine precursor with an appropriate aldehyde in the presence of an oxidizing agent or with a carboxylic acid under dehydrating conditions.

  • Adduct Formation: Prepare the Na₂S₂O₅ adduct of the desired benzaldehyde.

  • Reaction Mixture: React 3,4-diaminopyridine or 2,3-diaminopyridine with the Na₂S₂O₅ adduct of the corresponding aldehyde.

  • Cyclization: The reaction proceeds to form the 5H-imidazo[4,5-c]pyridines or 4H-imidazo[4,5-b]pyridines.

  • Purification: The crude product is purified by column chromatography.

Derivatization of the Carboxylate Group: Synthesis of Amide Analogues

The methyl ester at the 5-position is readily converted to a wide array of amides, which is a common strategy to modulate the compound's properties and explore SAR.

  • Hydrolysis (Optional): The methyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water) to facilitate coupling with a broader range of amines.

  • Amide Coupling:

    • From Carboxylic Acid: To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA), followed by the desired amine. Stir the reaction at room temperature until completion.

    • Direct Aminolysis: Alternatively, the methyl ester can be directly reacted with an amine, sometimes requiring elevated temperatures or the use of a catalyst.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove excess reagents and purify the product by column chromatography or recrystallization.

Biological Activities and Key Molecular Targets

Structural analogues of this compound have demonstrated significant activity against a variety of biological targets, with a particular emphasis on protein kinases involved in cell cycle regulation and oncogenic signaling.

Inhibition of Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis.[3] Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[3] Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.[4]

Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

CDK9 is a key regulator of transcription, and its dysregulation is observed in various cancers.[2][5] Imidazo[4,5-b]pyridine-based compounds have been designed and synthesized as potent CDK9 inhibitors, demonstrating anticancer activity in breast and colon cancer cell lines.[6][7]

Signaling_Pathway cluster_0 Kinase Inhibition cluster_1 Cellular Pathways Inhibitor Imidazo[4,5-b]pyridine Analogue Aurora Aurora Kinase Inhibitor->Aurora Inhibition CDK9 CDK9 Inhibitor->CDK9 Inhibition Mitosis Mitosis Regulation Aurora->Mitosis Regulates Transcription Transcription Elongation CDK9->Transcription Regulates CellCycle Cell Cycle Arrest Mitosis->CellCycle Disruption leads to Transcription->CellCycle Dysregulation leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces SAR_Logic cluster_R2 R2 Position cluster_R5 R5 Position cluster_R6 R6 Position Core Imidazo[4,5-b]pyridine Core R2_Aryl Aryl/Heteroaryl groups Core->R2_Aryl R5_Amide Amide modifications Core->R5_Amide R6_Sub Small substituents (e.g., Cl, Br) Core->R6_Sub R2_Potency Influences kinase binding and potency R2_Aryl->R2_Potency determines R5_Solubility Modulates solubility and cell permeability R5_Amide->R5_Solubility affects R6_Selectivity Can enhance potency and selectivity R6_Sub->R6_Selectivity impacts

Sources

An In-Depth Technical Guide to the In Silico Prediction of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary: The imperative to accelerate drug discovery pipelines while minimizing costs has positioned in silico predictive methods at the forefront of modern medicinal chemistry. This guide provides a comprehensive, technically-grounded framework for predicting the bioactivity of a novel compound, Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. This heterocyclic compound belongs to the imidazo[4,5-b]pyridine class, a scaffold known for its structural similarity to purines and its association with a wide range of biological activities, including kinase inhibition and antimicrobial effects.[1][2] We will detail a multi-faceted computational workflow, beginning with target identification and proceeding through molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these methodologies for their own investigations.

Introduction: The Scientific Context

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure

The imidazo[4,5-b]pyridine core is a significant heterocyclic system in medicinal chemistry due to its structural analogy to endogenous purines. This resemblance allows molecules containing this scaffold to interact with a variety of biological targets, often by acting as ATP-competitive inhibitors in enzyme active sites.[1][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological potential, including anti-cancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] This established history of bioactivity makes any novel derivative, such as this compound, a compelling candidate for thorough investigation.

Profile of this compound

This compound is a heterocyclic organic compound featuring the fused imidazole and pyridine rings.[6] The presence of the methyl ester group increases its lipophilicity, which can influence its pharmacokinetic profile, while the carboxylate group offers a site for potential derivatization.[6] Its precise biological activities are not yet extensively documented, making it an ideal subject for a predictive in silico workflow to hypothesize its potential therapeutic applications and guide future experimental validation.

Compound Identifier Value
Name This compound
CAS Number 1638769-03-5
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
SMILES C(OC)(=O)C=1N=C2C(=CC1)NC=N2
InChI Key KEDKRLKUQYADGO-UHFFFAOYSA-N
The Role and Logic of In Silico Prediction

In early-stage drug discovery, in silico methods serve as a critical filtering mechanism.[7][8] They allow for the rapid, cost-effective screening of virtual compound libraries to identify promising candidates and eliminate those with predicted poor efficacy or unfavorable ADMET properties.[9][10] This predictive-first approach conserves resources by ensuring that only the most viable compounds proceed to costly and time-consuming experimental synthesis and testing.[9] The workflow presented herein is a logical cascade, starting broad with target identification and progressively refining the focus to predict specific molecular interactions and whole-body disposition.

A Unified Computational Workflow

The prediction of bioactivity is not a single method but a pipeline of integrated computational techniques. Each stage provides a different layer of insight, and their combined results offer a more robust and reliable prediction.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Predictive Modeling & Profiling cluster_3 Phase 4: Synthesis & Validation Ligand Preparation Ligand Preparation Reverse Docking Reverse Docking Ligand Preparation->Reverse Docking 3D Structure Target Prioritization Target Prioritization Reverse Docking->Target Prioritization Potential Targets Molecular Docking Molecular Docking Target Prioritization->Molecular Docking High-Priority Target Binding Affinity & Pose Binding Affinity & Pose Molecular Docking->Binding Affinity & Pose Predicted Interaction QSAR Modeling QSAR Modeling Binding Affinity & Pose->QSAR Modeling Activity Data Pharmacophore Modeling Pharmacophore Modeling Binding Affinity & Pose->Pharmacophore Modeling Interaction Features ADMET Prediction ADMET Prediction QSAR Modeling->ADMET Prediction Structure-Property Relationship Pharmacophore Modeling->ADMET Prediction Candidate Selection Candidate Selection ADMET Prediction->Candidate Selection Predicted Profile Experimental Validation Experimental Validation Candidate Selection->Experimental Validation Hypothesis Testing

Caption: Overall in silico bioactivity prediction workflow.

Foundational Step: Ligand and Target Preparation

The fidelity of any in silico prediction is fundamentally dependent on the quality of the input structures. This preparation phase is a critical, yet often overlooked, component of the workflow.

Ligand Preparation Protocol

The goal of ligand preparation is to generate a low-energy, 3D conformation of this compound that is representative of its state in a biological system.

  • 2D to 3D Conversion : Start with the 2D structure (SMILES string: C(OC)(=O)C=1N=C2C(=CC1)NC=N2). Use a computational chemistry tool (e.g., Open Babel) to generate an initial 3D conformation.

  • Protonation State Assignment : Determine the likely protonation state at physiological pH (7.4). For the imidazo[4,5-b]pyridine core, this is a crucial step as it dictates hydrogen bonding potential.

  • Energy Minimization : Perform energy minimization using a suitable force field, such as MMFF94 or UFF.[8] This process optimizes the geometry of the molecule to find a stable, low-energy conformation. The causality here is that molecules exist in their lowest energy state, and this conformation is the most likely to be biologically relevant.

  • Conformational Search (Optional but Recommended) : For flexible molecules, a conformational search can identify a range of low-energy shapes the molecule might adopt. This is particularly important for flexible ligands but less critical for a relatively rigid scaffold like the one .

Target Identification and Preparation

Without a known target, we must first generate a hypothesis. This is achieved through "reverse" or "inverse" docking.

  • Reverse Docking : In this approach, the prepared 3D structure of our compound is screened against a library of known protein binding sites.[7] Servers and software like SwissTargetPrediction or PharmMapper can be used for this purpose. These tools work on the principle of similarity, suggesting that a compound will bind to the same targets as other known molecules with similar shapes and chemical features.

  • Target Prioritization : Reverse docking will likely yield a list of potential targets. This list must be prioritized based on criteria such as:

    • Docking Score/Confidence : The predicted binding affinity or a confidence metric provided by the tool.

    • Biological Relevance : Prioritize targets implicated in disease pathways where imidazo[4,5-b]pyridine derivatives have previously shown activity (e.g., kinases in cancer).[2][4]

    • Druggability : Assess whether the binding site of the potential target is known to be "druggable."

  • Target Structure Preparation : Once a high-priority target is selected (e.g., Cyclin-Dependent Kinase 9, based on literature for similar scaffolds[4]), its 3D structure must be prepared.

    • Obtain Structure : Download the crystal structure from the Protein Data Bank (PDB).

    • Clean the Structure : Remove water molecules, co-solvents, and any co-crystallized ligands. The rationale is to create a clean binding site for our new compound.

    • Add Hydrogens : Crystal structures often lack explicit hydrogen atoms. These must be added, as they are critical for hydrogen bonding interactions.

    • Protonate and Assign Charges : Assign appropriate protonation states to amino acid residues (His, Asp, Glu) and calculate partial atomic charges.

Target-Based Prediction: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[11][12] It is a cornerstone of structure-based drug design.[13]

G Prepared Ligand Prepared Ligand Docking Algorithm Run Docking Algorithm (e.g., Genetic Algorithm) Prepared Ligand->Docking Algorithm Prepared Receptor Prepared Receptor Define Binding Site Define Binding Site (Grid Box) Prepared Receptor->Define Binding Site Define Binding Site->Docking Algorithm Scoring Function Apply Scoring Function Docking Algorithm->Scoring Function Analyze Results Analyze Poses & Scores Scoring Function->Analyze Results Best Pose Best Pose Analyze Results->Best Pose

Caption: The molecular docking workflow.

Step-by-Step Molecular Docking Protocol

This protocol assumes the use of a common docking suite like AutoDock Vina.

  • Input Files : Provide the prepared ligand and receptor structures in the required file format (e.g., PDBQT).

  • Define the Search Space : Define a "grid box" that encompasses the active site of the target protein. This box confines the search space for the docking algorithm, increasing efficiency and accuracy. The choice of this space is critical; it is typically centered on the location of a known, co-crystallized ligand or predicted by binding site detection algorithms.

  • Run Docking Simulation : Execute the docking program. The algorithm, often a genetic algorithm, will explore various conformations ("poses") of the ligand within the defined search space.[11][14]

  • Analyze Results : The output will be a set of binding poses ranked by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). A more negative score indicates a more favorable predicted binding affinity.

  • Pose Validation (Self-Validation Step) : The top-ranked poses should be visually inspected. A plausible pose will exhibit chemically sensible interactions with the active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The trustworthiness of the protocol itself can be validated by first removing a co-crystallized ligand from a known protein-ligand complex, and then re-docking it. A successful protocol should reproduce the original binding pose with a low root-mean-square deviation (RMSD).

Hypothetical Docking Results vs. CDK9 Binding Affinity (kcal/mol) Key Predicted Interactions
This compound -8.5H-bond with Cys106 (hinge region), Pi-stacking with Phe103
Reference Inhibitor -9.2H-bond with Cys106, Hydrophobic interaction with Val33

Ligand-Based Predictive Modeling

When a high-resolution structure of the target is unavailable, or to complement structure-based methods, we turn to ligand-based approaches.[15] These methods rely on the principle that structurally similar molecules often have similar biological activities.[7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling builds a mathematical relationship between the chemical structures of a set of compounds and their known biological activities.[16]

5.1.1 QSAR Protocol

  • Data Collection : Curate a dataset of imidazo[4,5-b]pyridine analogues with experimentally measured activity against a specific target (e.g., IC50 values for CDK9 inhibition).

  • Descriptor Calculation : For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical properties like LogP, topological indices, electronic properties).

  • Model Building : Split the dataset into a training set and a test set.[16] Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest) to build a model that correlates the descriptors of the training set molecules with their activity.[16]

  • Model Validation (Trustworthiness Step) : The model's predictive power must be rigorously validated.

    • Internal Validation : Use cross-validation on the training set (calculating q²).

    • External Validation : Use the model to predict the activity of the test set compounds (which were not used in model training) and calculate the predictive r² (r²_pred). A robust and trustworthy model will have high values for both q² and r²_pred (typically > 0.6).

  • Prediction : Use the validated QSAR model to predict the activity of this compound based on its calculated descriptors.

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[17][18]

5.2.1 Pharmacophore Modeling Protocol

  • Feature Identification : Based on the top-ranked docking pose or a set of known active ligands, identify key interaction features. These typically include hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings, and positive/negative ionizable centers.[17][18]

  • Model Generation : Generate a 3D hypothesis that spatially arranges these features. This model represents the essential "key" that fits the target's "lock."

  • Model Validation : A good pharmacophore model should be able to distinguish active compounds from inactive ones in a database. It is validated by screening a database containing known actives and a large number of decoys. A high enrichment factor indicates a good model.

  • Virtual Screening : The validated pharmacophore model can then be used as a 3D query to rapidly screen large compound databases to find other novel molecules that fit the required feature arrangement.[17][18]

G cluster_0 Pharmacophore Features cluster_1 3D Model HBA H-Bond Acceptor p1 HBA->p1 HBD H-Bond Donor p2 HBD->p2 HY Hydrophobic p3 HY->p3 AR Aromatic Ring p4 AR->p4 p1->p2 p1->p4 p2->p3 p3->p4

Caption: A conceptual pharmacophore model.

In Silico ADMET Profiling

Predicting a compound's bioactivity is only half the battle. A potent molecule is useless if it is toxic or cannot reach its target in the body. In silico ADMET prediction provides an early warning of potential liabilities.[9][19]

Key ADMET Parameters and Prediction

A variety of open-access tools and commercial software (e.g., SwissADME, pkCSM) can predict ADMET properties based on a molecule's structure. It is advisable to use multiple tools and compare the results for a more reliable prediction.[9][19]

Property Class Parameter Significance Predicted Value (Hypothetical)
Absorption Human Intestinal Absorption (HIA)Bioavailability after oral administrationGood
Caco-2 PermeabilityCell membrane permeabilityModerate
Distribution Blood-Brain Barrier (BBB) PenetrationAbility to act on CNS targetsNo
Plasma Protein Binding (PPB)Affects free drug concentrationHigh
Metabolism CYP450 Inhibition (e.g., CYP2D6)Potential for drug-drug interactionsInhibitor
Excretion Total ClearanceRate of removal from the bodyLow
Toxicity AMES MutagenicityPotential to cause DNA mutationsNon-mutagenic
hERG InhibitionRisk of cardiotoxicityLow risk
HepatotoxicityRisk of liver damageLow risk

Data Synthesis and Conclusion

The final step is to synthesize the data from all predictive models to form a holistic profile of this compound. A strong candidate would exhibit a high predicted binding affinity for a disease-relevant target, fit a validated pharmacophore model, have a good predicted activity from a robust QSAR model, and possess a favorable ADMET profile. Discrepancies between models (e.g., good docking score but poor QSAR prediction) should be investigated as they may highlight limitations in one of the models or unique features of the compound.

This in silico assessment provides a strong, data-driven hypothesis for the bioactivity of this compound, effectively guiding the next phase of drug discovery: experimental validation.

References

  • Jadhav, S. A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available from: [Link]

  • Wang, Z., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • Bhayye, S., & Sahu, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available from: [Link]

  • Smiljković, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available from: [Link]

  • Bhayye, S., & Sahu, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available from: [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Slideshare. Available from: [Link]

  • Gerlach, C., & Gohlke, B. O. (2021). Bioactivity descriptors for in vivo toxicity prediction: now and the future. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]

  • Jadhav, S. A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available from: [Link]

  • YouTube. (2022). QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE. YouTube. Available from: [Link]

  • Neovarsity. (2023). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available from: [Link]

  • CUTM Courseware. (n.d.). Introduction to pharmacophore model a use in drug discover. CUTM Courseware. Available from: [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available from: [Link]

  • GitHub. (n.d.). Introduction to QSAR modeling based on RDKit and Python. GitHub. Available from: [Link]

  • ACS Publications. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Available from: [Link]

  • Meiler Lab. (n.d.). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Meiler Lab. Available from: [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. Available from: [Link]

  • Neovarsity. (2024). Beginner’s Guide to 3D-QSAR in Drug Design. Neovarsity. Available from: [Link]

  • DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available from: [Link]

  • MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. Available from: [Link]

  • Curreri, G., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PubMed Central. Available from: [Link]

  • ResearchGate. (2024). (PDF) A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. ResearchGate. Available from: [Link]

  • Guedes, I. A., et al. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. Available from: [Link]

  • ResearchGate. (2022). (PDF) Chapter 6. Pharmacophore modeling in drug design. ResearchGate. Available from: [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. Available from: [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available from: [Link]

  • PLOS. (2022). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate: Sourcing, Quality Control, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core, a structural isomer of purine, represents a "privileged scaffold" in medicinal chemistry. Its inherent ability to form key hydrogen bond interactions with biological targets has led to its incorporation into a multitude of clinically relevant molecules. Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS No. 1638769-03-5) is a pivotal building block for the synthesis of a diverse range of bioactive compounds. This guide provides an in-depth technical overview of its commercial suppliers, essential quality control parameters, and its application in contemporary drug discovery, empowering researchers to source and utilize this valuable reagent with confidence. The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has spurred biological investigations to evaluate their potential therapeutic importance.[1]

I. Commercial Sourcing: A Landscape of Suppliers

The accessibility of high-quality starting materials is paramount to the success of any research and development program. A survey of the chemical supplier landscape reveals a number of reputable sources for this compound. The following table summarizes a selection of commercial suppliers, providing a starting point for procurement. It is imperative for researchers to conduct their own due diligence and request lot-specific Certificates of Analysis prior to purchase.

SupplierRepresentative Product NumberStated PurityAdditional Information
54-OR7892898%A well-established supplier of fine chemicals for research.
BD01168969≥98%Offers access to NMR, HPLC, and LC-MS data on their website.[2]
CYM-DA00IL80-1g98%Distributes products from various brands, including Apollo Scientific.
ACDVEF68098%A supplier of a wide range of research chemicals and building blocks.[3]
AC-8689≥98%Provides a range of chemical products and services.
402179InquireA supplier of specialty chemicals, including pharmaceutical intermediates.
AMBH9A62671098%A major supplier of research chemicals, offering detailed product information.[4]

II. Quality Control and Analytical Validation: Ensuring Experimental Integrity

The adage "garbage in, garbage out" holds particularly true in drug discovery. The purity and identity of starting materials must be rigorously verified to ensure the reliability and reproducibility of experimental results. For this compound, a multi-pronged analytical approach is recommended.

Key Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A high-resolution separation should reveal a single major peak corresponding to the target compound, with any impurities being well-resolved and quantifiable. A typical purity specification for this reagent is ≥98%.

  • Mass Spectrometry (MS): Mass spectrometry provides crucial confirmation of the molecular weight of the compound. Techniques such as electrospray ionization (ESI) are commonly employed to generate the protonated molecular ion ([M+H]⁺). For this compound (C₈H₇N₃O₂), the expected monoisotopic mass is approximately 177.05 g/mol .

Representative Analytical Protocol: Reversed-Phase HPLC

The following is a representative HPLC method that can be adapted for the purity analysis of this compound. Method optimization may be required based on the specific instrumentation and column used.

Objective: To determine the purity of this compound by assessing the peak area percentage.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample: this compound dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Program 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B

Data Analysis:

The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

III. The Role of this compound in Drug Discovery

The imidazo[4,5-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors and other therapeutic agents due to its bioisosteric relationship with purine. The carboxylate functionality of this compound serves as a versatile chemical handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A Versatile Scaffold for Kinase Inhibitors:

Numerous studies have demonstrated the utility of the imidazo[4,5-b]pyridine core in the development of potent and selective kinase inhibitors. The strategic modification of this scaffold has led to the discovery of inhibitors for a range of kinases implicated in cancer and other diseases, including:

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.

  • FLT3: Fms-like tyrosine kinase 3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).

  • B-Raf: A serine/threonine-protein kinase that is a key component of the MAPK signaling pathway and is often mutated in melanoma.

  • p21-Activated Kinase 4 (PAK4): PAK4 is implicated in cell motility, proliferation, and oncogenic transformation.

The carboxylate group of this compound can be readily converted to amides, esters, and other functional groups, providing a facile entry into a diverse chemical space for the development of novel kinase inhibitors.

Workflow for Utilizing this compound in a Drug Discovery Cascade:

G cluster_0 Sourcing and QC cluster_1 Synthetic Chemistry cluster_2 Biological Screening Supplier Selection Supplier Selection CoA Request CoA Request Supplier Selection->CoA Request Procurement Internal QC Internal QC CoA Request->Internal QC Procurement Reaction Planning Reaction Planning Internal QC->Reaction Planning Material Release Amide Coupling / Derivatization Amide Coupling / Derivatization Reaction Planning->Amide Coupling / Derivatization Scaffold Elaboration Library Synthesis Library Synthesis Amide Coupling / Derivatization->Library Synthesis Primary Assay (e.g., Kinase Panel) Primary Assay (e.g., Kinase Panel) Library Synthesis->Primary Assay (e.g., Kinase Panel) Compound Submission Hit Identification Hit Identification Primary Assay (e.g., Kinase Panel)->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) Lead Optimization (SAR)->Reaction Planning Iterative Design

Caption: A typical workflow for the integration of a key building block.

IV. Synthetic Utility and Strategic Considerations

The synthesis of imidazo[4,5-b]pyridines can be achieved through various established synthetic routes. A common approach involves the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its derivative.[1] For the synthesis of this compound, a plausible synthetic route would involve the cyclization of a diaminopyridine precursor already bearing the methyl ester functionality.

Conceptual Synthetic Pathway:

G Diaminopyridine Precursor Methyl 2,3-diaminopyridine-5-carboxylate Cyclization Cyclization Diaminopyridine Precursor->Cyclization Formic Acid Derivative Formic Acid or Equivalent Formic Acid Derivative->Cyclization Target Compound This compound Cyclization->Target Compound

Caption: A conceptual synthetic route to the target compound.

V. Conclusion and Future Perspectives

This compound is a high-value chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its commercial availability from a range of suppliers, coupled with its versatile chemical reactivity, makes it an attractive starting point for the synthesis of novel therapeutic agents. As with any critical reagent, a thorough understanding of its sourcing, quality control, and synthetic utility is essential for the successful execution of research programs. The continued exploration of the chemical space accessible from this scaffold is likely to yield new and improved therapeutics for a variety of diseases. The imidazopyridine moiety is an important pharmacophore that has proven to be useful for a number of biologically relevant targets.[7]

VI. References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • WO2010034798A1 - 3h-imidazo [4, 5-c] pyridine-6-carboxamides as anti -inflammatory agents. Google Patents. Available at:

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

  • CN103788086A - Pyridoimidazole compounds and preparation method thereof. Google Patents. Available at:

  • Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504. PubChem. Available at: [Link]

  • EP0254588A1 - Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same. Google Patents. Available at:

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. ResearchGate. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural analogy to endogenous purines, which allows for its interaction with a multitude of biological targets.[1][2] Derivatives functionalized with a carboxylate group at the C5-position are particularly valuable as key intermediates and pharmacologically active agents in their own right, finding applications in the development of novel therapeutics, including anticancer agents and kinase inhibitors.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal synthetic methodologies for preparing Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate derivatives. We will delve into the two most robust and widely adopted strategies: the cyclocondensation of diaminopyridine precursors and the one-pot reductive cyclization of nitroaminopyridines. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and includes troubleshooting insights to ensure successful synthesis.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Core

The fusion of an imidazole ring with a pyridine moiety creates the imidazo[4,5-b]pyridine system, a class of compounds with a broad spectrum of biological activities.[4] This scaffold is a cornerstone in the design of inhibitors for enzymes such as Cyclin-Dependent Kinase 9 (CDK9) and Diacylglycerol Acyltransferase 2 (DGAT2).[3][4] The incorporation of a methyl carboxylate group at the 5-position provides a versatile chemical handle for further molecular elaboration through ester hydrolysis, amidation, or reduction, enabling extensive Structure-Activity Relationship (SAR) studies.

The synthetic approaches to this core generally rely on building the imidazole ring onto a pre-functionalized pyridine framework. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Below is a general retrosynthetic overview for the target scaffold, highlighting the key diaminopyridine intermediate.

G Target Methyl 3H-imidazo[4,5-b]pyridine- 5-carboxylate Derivatives Intermediate Methyl 2,3-diaminopyridine- 5-carboxylate Target->Intermediate Imidazole Ring Deconstruction Strategy1 Strategy 1: Cyclocondensation Intermediate->Strategy1 Cyclizing Agent (Aldehyde, Orthoester, etc.) Strategy2 Strategy 2: Reductive Cyclization Strategy2->Intermediate One-Pot Reaction Nitro_Precursor Methyl 2-amino-3-nitropyridine- 5-carboxylate Strategy2->Nitro_Precursor Starting Material Nitro_Precursor->Intermediate Nitro Group Reduction

Caption: Retrosynthetic analysis of the target scaffold.

Core Synthetic Strategy 1: Cyclocondensation of Diaminopyridine Precursors

This is arguably the most classical and versatile method for constructing the imidazo[4,5-b]pyridine core.[1][5] The strategy involves the reaction of a key intermediate, Methyl 2,3-diaminopyridine-5-carboxylate , with a suitable one-carbon synthon that will ultimately form the C2-position of the imidazole ring.

The causality behind this method lies in the nucleophilicity of the two adjacent amino groups on the pyridine ring. One amine attacks the electrophilic carbon of the cyclizing agent, followed by an intramolecular cyclization and dehydration (or oxidation) to yield the aromatic fused heterocyclic system.

G cluster_start Starting Materials cluster_process Process cluster_end Product Start_Diamino Methyl 2,3-diaminopyridine- 5-carboxylate Condensation Condensation & Intramolecular Cyclization Start_Diamino->Condensation Start_Reagent Cyclizing Agent (e.g., R-CHO, HC(OEt)₃) Start_Reagent->Condensation Dehydration Dehydration or Oxidation Condensation->Dehydration Product 2-Substituted Methyl 3H-imidazo[4,5-b]pyridine- 5-carboxylate Dehydration->Product

Caption: Workflow for the Cyclocondensation Method.

Protocol 2.1: Synthesis using Aldehydes for 2-Substituted Derivatives

The reaction with aldehydes provides a straightforward route to a wide array of 2-substituted imidazo[4,5-b]pyridines.[1][6] The reaction typically proceeds through an intermediate that requires an oxidative step to achieve the final aromatic product. Using an adduct of the aldehyde, such as with sodium metabisulfite, can facilitate the reaction.[7]

Materials:

  • Methyl 2,3-diaminopyridine-5-carboxylate (1.0 eq)

  • Substituted Aldehyde (R-CHO) (1.1 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • Adduct Formation: In a round-bottom flask, suspend the desired aldehyde (1.1 eq) in water. Add sodium metabisulfite (1.1 eq) portion-wise while stirring. Stir the mixture at room temperature for 1 hour to form the bisulfite adduct. Filter the solid, wash with cold water, and dry under vacuum.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add Methyl 2,3-diaminopyridine-5-carboxylate (1.0 eq) and the prepared aldehyde-bisulfite adduct (1.1 eq).

  • Cyclization: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M.

  • Heating: Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., Nitrogen or Argon). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 6 to 12 hours.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water with stirring.

  • Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Wash the collected solid or the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2.2: Synthesis using Triethyl Orthoformate for C2-Unsubstituted Derivatives

For the synthesis of derivatives that are unsubstituted at the C2 position, triethyl orthoformate is an excellent and commonly used reagent.[1] It serves as a source of a single formyl carbon.

Materials:

  • Methyl 2,3-diaminopyridine-5-carboxylate (1.0 eq)

  • Triethyl orthoformate (5-10 eq)

  • Concentrated Hydrochloric Acid (catalytic amount) or Polyphosphoric Acid (PPA)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine Methyl 2,3-diaminopyridine-5-carboxylate (1.0 eq) and an excess of triethyl orthoformate (used as both reagent and solvent).

  • Catalysis: Add a catalytic amount of concentrated HCl or use PPA as the reaction medium. Using PPA as a dehydrating agent at elevated temperatures can significantly improve yields.[1][5]

  • Heating: Reflux the mixture for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If using excess triethyl orthoformate, remove it under reduced pressure.

  • Isolation: If PPA was used, pour the warm mixture carefully onto crushed ice and neutralize with a concentrated base (e.g., NaOH or NH₄OH) to a pH of 7-8. If HCl was used, neutralize the mixture with a suitable base like sodium bicarbonate solution.

  • Purification: The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

C2-Substituent (R) Cyclizing Agent Typical Conditions Yield Range Reference
HTriethyl OrthoformateReflux, 4-8 h75-85%[1][5]
MethylTriethyl OrthoacetateReflux, 4-8 h70-80%[1]
PhenylBenzaldehyde / Na₂S₂O₅DMF, 120-140 °C, 6-12 h65-85%[7]
4-Nitrophenyl4-NitrobenzaldehydeDMF, Air Oxidation70-90%[1]

Core Synthetic Strategy 2: Reductive Cyclization of Nitroaminopyridines

This method offers an efficient and often one-pot approach to the imidazo[4,5-b]pyridine core, starting from a readily available nitro-amino precursor. The strategy involves the reduction of a nitro group at the 3-position of the pyridine ring to an amine, which then undergoes a rapid intramolecular cyclization with a carbonyl source already present or added in situ.

The key advantage is the operational simplicity and the ability to avoid handling the potentially unstable diaminopyridine intermediate. Iron powder in acetic acid is a classic and highly effective reagent system for this transformation, as the acid serves as both a solvent and a proton source, while iron acts as the reductant.[9]

G cluster_start Starting Materials cluster_process Process cluster_end Product Start_Nitro Methyl 2-amino-3-nitropyridine- 5-carboxylate OnePot One-Pot Reaction: 1. Nitro Reduction 2. Intramolecular Cyclization Start_Nitro->OnePot Start_Reagent Reducing Agent (e.g., Fe) + Cyclizing Agent (e.g., RCO₂Et) Start_Reagent->OnePot Product 2-Substituted Methyl 3H-imidazo[4,5-b]pyridine- 5-carboxylate OnePot->Product

Caption: Workflow for the One-Pot Reductive Cyclization Method.

Protocol 3.1: One-Pot Iron-Mediated Reductive Cyclization

This protocol describes a one-pot synthesis of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate, which can be adapted for other C2-substituents by changing the cyclizing agent.[9]

Materials:

  • Methyl 2-amino-3-nitropyridine-5-carboxylate (1.0 eq)

  • Iron powder (<10 micron, 5.0 eq)

  • Ethyl trifluoroacetate (10.0 eq)

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: To a round-bottom flask, add Methyl 2-amino-3-nitropyridine-5-carboxylate (1.0 eq) and iron powder (5.0 eq).

  • Solvent and Reagent Addition: Add glacial acetic acid to create a stirrable slurry, followed by the addition of the cyclizing agent, ethyl trifluoroacetate (10.0 eq).

  • Heating: Heat the reaction mixture to 95 °C under an inert atmosphere. The reaction is typically complete within 16-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute it with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron salts and other insoluble materials. Wash the Celite® pad thoroughly with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the desired product.

Experimental Insights and Troubleshooting

  • Regioselectivity of N-Alkylation: The 3H-imidazo[4,5-b]pyridine core has two potential sites for N-alkylation on the imidazole ring. Alkylation often results in a mixture of regioisomers.[7] The choice of base, solvent, and alkylating agent can influence the regioselectivity, but separation of isomers is frequently required.[4]

  • Purity of Diaminopyridines: 2,3-Diaminopyridine derivatives can be sensitive to air and light. It is crucial to use freshly prepared or purified diamine for cyclization reactions to avoid the formation of colored impurities and to ensure high yields.

  • Reaction Monitoring: For all protocols, close monitoring by TLC or LC-MS is essential. Over-heating or prolonged reaction times can lead to decomposition and the formation of side products.

  • Purification: The products often exhibit moderate polarity and can be effectively purified using column chromatography with ethyl acetate/hexane or dichloromethane/methanol gradients. The presence of the basic pyridine nitrogen and the acidic/basic imidazole NH may cause streaking on silica gel; adding a small amount of triethylamine or acetic acid to the eluent can improve separation.

Conclusion

The synthesis of this compound derivatives is readily achievable through well-established synthetic routes. The cyclocondensation of Methyl 2,3-diaminopyridine-5-carboxylate with aldehydes or orthoesters provides a highly flexible method for introducing diverse substituents at the C2-position. For operational simplicity and efficiency, the one-pot reductive cyclization of Methyl 2-amino-3-nitropyridine-5-carboxylate is an excellent alternative. The choice between these methods will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The protocols and insights provided herein serve as a robust foundation for researchers to successfully synthesize these valuable heterocyclic compounds.

References

  • Gali-Muhtasib, H., et al. (2012). Palladium-Catalyzed Synthesis of Imidazo[4,5-b] and [4,5-c]pyridine-2-ones. ACS Publications. Available at: [Link]

  • Sykam, S., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Klapil, L., et al. (2017). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Temple, C., Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, R., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Institutes of Health. Available at: [Link]

  • Sykam, S., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Perin, N., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health. Available at: [Link]

  • Various Authors. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • Various Authors. (2018). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3H-imidazo[4,5-b]pyridine. Available at: [Link]

  • CN103788086A - Pyridoimidazole compounds and preparation method thereof. Google Patents.
  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]

  • Various Authors. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of the Serbian Chemical Society. Available at: [Link]

  • Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

  • Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Available at: [Link]

  • Perry, T. D., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. Available at: [Link]

Sources

Protocol for Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Cellular Characterization of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows its derivatives to interact with a wide array of biological targets.[1][2] Compounds incorporating this core have demonstrated significant therapeutic potential, with activities ranging from anticancer and anti-inflammatory to antiviral and antibacterial.[3][4] Notably, various derivatives have been identified as potent inhibitors of key cellular regulators like CDC25 and CDK9 phosphatases and as inducers of apoptosis, making them highly valuable for oncology research.[5][6] This document provides a comprehensive guide for the initial cell-based characterization of this compound, a novel derivative of this important scaffold. We present a tiered experimental approach, beginning with broad-spectrum cell viability screening to establish cytotoxic or cytostatic activity, followed by mechanistic assays to elucidate the mode of action, with a focus on apoptosis induction.

Introduction: The Therapeutic Promise of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a cornerstone in the development of novel therapeutics. Its bioisosteric relationship with purines enables it to function as an antagonist or modulator of enzymes and receptors that recognize purine-based ligands. This has led to the discovery of derivatives with diverse pharmacological profiles. In the context of oncology, these compounds have been shown to disrupt cancer cell proliferation through multiple mechanisms:

  • Cell Cycle Arrest: Certain imidazopyridines act as potent inhibitors of Cell Division Cycle (CDC) phosphatases, which are crucial for cell cycle progression.[5] Inhibition of these enzymes leads to a halt in the cell cycle, preventing tumor cell division.[5]

  • Induction of Apoptosis: A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis. Several imidazopyridine derivatives have been shown to trigger the intrinsic (mitochondrial) apoptotic pathway, making them promising candidates for cancer therapy.[7][8]

  • Kinase Inhibition: The pyridine and imidazole rings provide a versatile framework for designing inhibitors of protein kinases, such as Cyclin-Dependent Kinase 9 (CDK9), which are often dysregulated in cancer.[6]

Given this background, the logical first step in characterizing a novel derivative like this compound is to assess its impact on cancer cell viability and proliferation.

Foundational Experimental Workflow

A tiered approach is recommended to efficiently characterize the biological activity of a novel compound. This workflow ensures that resources are directed toward mechanistic studies only after primary activity has been confirmed.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation A Prepare Compound Stock (this compound) B Select Cancer Cell Line Panel (e.g., MCF-7, HCT116, HeLa) A->B C Perform Dose-Response Cell Viability Assays (MTT & ATP-based) B->C D Calculate IC50 Values C->D E Apoptosis Assay (Annexin V / PI Staining) D->E If IC50 < 20 µM F Analyze Apoptotic vs. Necrotic Populations E->F

Figure 1: Recommended workflow for the characterization of this compound.

Principles of Key Assays

Cell Viability Assessment

Determining a compound's effect on cell viability is the cornerstone of initial screening. We recommend employing at least two assays based on different physiological readouts to increase data confidence and minimize artifacts.[9][10]

  • MTT (Tetrazolium Reduction) Assay: This colorimetric assay measures the metabolic activity of a cell population.[11] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium salt MTT into a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.[11]

  • ATP-Based Luminescent Assay (e.g., CellTiter-Glo®): This assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[11] In the presence of luciferase, ATP is consumed to produce a luminescent signal that is proportional to the number of viable cells. This method is generally more sensitive and has a wider dynamic range than colorimetric assays.[12]

Apoptosis Detection

Should the compound prove to be cytotoxic, the next step is to determine if cell death occurs via apoptosis or necrosis.

  • Annexin V & Propidium Iodide (PI) Assay: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

G cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway stress Cellular Stress (e.g., Compound Treatment) p53 p53 Activation stress->p53 bax Bax/Bak Activation mito Mitochondrion bax->mito MOMP p53->bax cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Sources

Application Notes and Protocols for Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Imidazo[4,5-b]pyridines in Oncology

The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases.[1][2] This structural mimicry allows derivatives of this scaffold to interact with a wide array of biological targets, most notably protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[1][2][3] Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate represents a key intermediate and a pharmacologically active molecule within this class, offering a versatile backbone for the development of targeted anticancer agents.[4] Its unique structure, featuring both a hydrogen bond donor and acceptor-rich imidazopyridine core and a reactive carboxylate group, makes it a compound of high interest for probing and modulating kinase-driven oncogenic signaling pathways.[4]

These application notes provide a comprehensive guide for researchers investigating the anticancer potential of this compound and its derivatives. The following sections will delve into its putative mechanisms of action, provide detailed protocols for its in vitro evaluation, and offer insights into the interpretation of experimental outcomes.

Mechanism of Action: A Focus on Kinase Inhibition

Derivatives of the imidazo[4,5-b]pyridine core have demonstrated potent inhibitory activity against several key protein kinases implicated in cancer cell proliferation, survival, and metastasis.[3][5] While the precise kinome profile of this compound requires empirical determination, the existing literature on analogous compounds points towards several high-probability targets.

Key Putative Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of CDKs, particularly CDK9.[6] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells.

  • Aurora Kinases: These are a family of serine/threonine kinases that play a critical role in mitosis. Dysregulation of Aurora kinases is common in many cancers. Imidazo[4,5-b]pyridine-based compounds have been developed as dual inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), showing promise in the treatment of acute myeloid leukemia (AML).[7]

  • mTOR (mammalian Target of Rapamycin): The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation. Novel 3H-imidazo[4,5-b]pyridine derivatives have been designed as selective mTOR inhibitors, demonstrating significant antitumor activity in breast and ovarian cancer cell lines.[8][9]

  • FLT3: Mutations in FLT3 are common in AML and are associated with a poor prognosis. The development of dual FLT3/Aurora kinase inhibitors from the imidazo[4,5-b]pyridine class highlights the therapeutic potential of this scaffold.[7]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Diagram: Putative Signaling Pathways Targeted by Imidazo[4,5-b]pyridine Derivatives

G cluster_0 Imidazo[4,5-b]pyridine Core cluster_1 Target Kinases cluster_2 Downstream Cellular Processes cluster_3 Cellular Outcome compound This compound (and derivatives) CDK9 CDK9 compound->CDK9 Inhibition AuroraK Aurora Kinases compound->AuroraK Inhibition mTOR mTOR compound->mTOR Inhibition FLT3 FLT3 compound->FLT3 Inhibition Transcription Transcription of Anti-apoptotic Genes CDK9->Transcription Regulates Mitosis Mitotic Progression AuroraK->Mitosis Regulates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Regulates Survival Leukemic Cell Survival FLT3->Survival Promotes Apoptosis Apoptosis Transcription->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest Mitosis->CellCycleArrest Leads to ReducedProliferation Reduced Proliferation CellGrowth->ReducedProliferation Leads to Survival->Apoptosis Leads to

Caption: Putative mechanism of action for imidazo[4,5-b]pyridine compounds.

Quantitative Data: Comparative Anticancer Activity

While specific IC50 values for this compound are not extensively published, the following table summarizes the reported activities of functionally similar imidazo[4,5-b]pyridine derivatives against common cancer cell lines. This data provides a benchmark for evaluating the potency of new compounds within this class.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Putative Target(s)Reference
Imidazo[4,5-b]pyridine DerivativeMCF-7 (Breast)0.85CDK9[10]
Imidazo[4,5-b]pyridine DerivativeHCT116 (Colon)1.05CDK9[10]
2,3-Diaryl-3H-imidazo[4,5-b]pyridineK562 (Leukemia)Moderate ActivityNot Specified[11]
Imidazo[4,5-b]pyridine-based InhibitorMV4-11 (AML)Potent (in vivo)FLT3/Aurora Kinase[7]
3H-imidazo[4,5-b]pyridine DerivativeA2780 (Ovarian)Nanomolar rangemTOR[8]

Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, incubation time). It is recommended to include standard reference compounds (e.g., doxorubicin, paclitaxel) in assays for comparative analysis.[10]

Experimental Protocols

The following protocols are designed to be adaptable for the in vitro evaluation of this compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cytotoxicity.

Workflow Diagram:

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate & Solubilize Formazan Crystals D->E F 6. Measure Absorbance (570 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for the MTT cell proliferation assay.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[12] Note the compound's solubility and stability.[4]

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[10]

Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the IC50 concentration (determined from the MTT assay) of this compound for a specified duration (e.g., 24 or 48 hours).[10]

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[10]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.[10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blotting for Target Validation

Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins within targeted signaling pathways.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the test compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.[10]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, total STAT3, p-Akt, total Akt, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.[13][14]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Troubleshooting and Scientific Integrity

  • Solubility Issues: this compound may have limited aqueous solubility. Ensure complete dissolution in the stock solvent (e.g., DMSO) before preparing working dilutions. Precipitates in the culture medium can lead to inaccurate results.

  • Off-Target Effects: Be mindful of potential off-target effects. Validate key findings using complementary assays or by testing the compound in different cell lines.

  • Reproducibility: Perform all experiments with appropriate biological and technical replicates to ensure the statistical significance of the results.

  • Self-Validation: Each protocol should include positive and negative controls. For instance, in an apoptosis assay, a known apoptosis-inducing agent (e.g., staurosporine) should be used as a positive control.

By following these guidelines and protocols, researchers can effectively investigate the anticancer properties of this compound and contribute to the development of novel targeted therapies.

References

  • El-Sayed, N. A. et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. Available at: [Link]

  • Peron, F. et al. (2024). Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. Chemistry & Biodiversity. Available at: [Link]

  • Puttanakoppal, V. et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]

  • Jarmoni, K. et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available at: [Link]

  • Chraibi, M. et al. (2021). Synthesis and Cytotoxicity of Some Imidazo[4,5-b]pyridine Derivatives and Their Regioselective N-Alkylation. ResearchGate. Available at: [Link]

  • Jarmoni, K. et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]

  • Patel, H. et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Brandhuber, B. J. et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9371-9384. Available at: [Link]

  • Peytam, F. et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 141, 106831. Available at: [Link]

  • Sławiński, J. et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(19), 3443. Available at: [Link]

  • Temple, C. Jr. et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. Available at: [Link]

  • Shi, D. et al. (2012). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][6][12][15][16]tetrazine-8-carboxylates and -carboxamides. Molecules, 17(2), 1335-1349. Available at: [Link]

  • Al-Otaibi, F. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. OncoTargets and Therapy, 15, 1075-1087. Available at: [Link]

  • Kalakoti, M. et al. (2022). De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. Molecules, 27(18), 5898. Available at: [Link]

  • Kumar, A. et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. Available at: [Link]

  • Li, Y. et al. (2018). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2895. Available at: [Link]

  • Li, Y. et al. (2018). Design, synthesis and biological evaluation of novel 3 H -imidazole [4, 5- b ] pyridine derivatives as selective mTOR inhibitors. ResearchGate. Available at: [Link]

  • El-Sayed, N. (2021). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. ResearchGate. Available at: [Link]

Sources

Application Note & Protocols: High-Throughput Screening with a Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate Library for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Kinase Inhibitors

High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for new therapeutics.[1][2] This automated methodology utilizes robotics, advanced liquid handling, and sensitive detectors to conduct millions of pharmacological tests in a short period, dramatically accelerating the pace of research.[1][3] Within the landscape of therapeutic targets, protein kinases remain a focal point due to their critical role in cellular signaling and their deregulation in numerous diseases, most notably cancer.

The imidazo[4,5-b]pyridine scaffold, a heterocyclic ring system structurally analogous to purines, has emerged as a "privileged structure" in medicinal chemistry.[4][5] Its ability to mimic the adenine core of ATP makes it an ideal candidate for targeting the highly conserved ATP-binding pocket of kinases.[6] Indeed, derivatives of this scaffold have demonstrated a wide range of biological activities, including potent anticancer and antiviral properties.[7][8]

This application note provides a comprehensive, field-proven guide for screening a focused library of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate derivatives. We present a strategic workflow, from primary screening and hit confirmation to orthogonal validation, designed to identify and validate novel kinase inhibitors. The protocols herein utilize robust, HTS-compatible assay formats and emphasize the scientific rationale behind each experimental choice, ensuring a self-validating campaign to maximize the discovery of high-quality, tractable hits.

Strategic High-Throughput Screening Workflow

A successful HTS campaign is not a single experiment but a multi-stage funnel designed to systematically identify and validate active compounds while eliminating false positives. The workflow is designed to triage a large library down to a small number of well-characterized, promising hits.

HTS_Workflow cluster_0 Primary Campaign cluster_1 Hit Validation Primary_Screen Primary Screen (Single Concentration) Hit_Confirmation Hit Confirmation (Fresh Compound) Primary_Screen->Hit_Confirmation ~1-3% Hit Rate Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., Binding Assay) Dose_Response->Orthogonal_Assay Potent Hits Cell_Based_Assay Cell-Based Assay (Target Engagement) Orthogonal_Assay->Cell_Based_Assay Final_Hits Validated Hits for Lead Op Cell_Based_Assay->Final_Hits

Figure 1: High-Level HTS Campaign Workflow.

Application Protocol 1: Primary Screening via AlphaScreen Assay

For the primary screen, we employ the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology. This is a highly sensitive, bead-based, no-wash assay ideal for HTS.[9][10] Its robustness and miniaturization capabilities make it a cost-effective choice for large library screening.[11]

Principle of the AlphaScreen Kinase Assay

The assay measures the phosphorylation of a biotinylated substrate peptide by our target kinase. A Streptavidin-coated Donor bead binds the biotinylated substrate, while an anti-phospho-antibody-conjugated Acceptor bead recognizes the phosphorylated substrate. When in close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal cascade that emits light at 520-620 nm.[12] An active inhibitor prevents substrate phosphorylation, breaking the proximity of the beads and causing a loss of signal.

AlphaScreen_Principle cluster_0 No Inhibition (Signal ON) cluster_1 Inhibition (Signal OFF) Donor_ON Donor Bead (Streptavidin) Substrate_ON Biotin-Substrate-PO4 Donor_ON->Substrate_ON Binds Biotin Signal_ON Light (520-620nm) Donor_ON->Signal_ON <200nm Proximity Acceptor_ON Acceptor Bead (Anti-Phospho Ab) Acceptor_ON->Substrate_ON Binds P-Substrate Acceptor_ON->Signal_ON <200nm Proximity Kinase_ATP Kinase + ATP Donor_OFF Donor Bead (Streptavidin) Substrate_OFF Biotin-Substrate Donor_OFF->Substrate_OFF Binds Biotin Acceptor_OFF No Binding Inhibitor Inhibitor Inhibitor->Kinase_ATP Blocks Kinase No_Signal

Figure 2: Principle of the AlphaScreen Kinase Assay.

Materials and Reagents
  • Target: Recombinant Human Kinase X

  • Substrate: Biotinylated peptide substrate

  • Antibody: Anti-phospho-substrate-specific antibody

  • Beads: Streptavidin Donor Beads and Protein A Acceptor Beads (Revvity)

  • Library: this compound library (10 mM in DMSO)

  • Control Inhibitor: Staurosporine (1 mM in DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • ATP: Adenosine 5'-triphosphate

  • Stop/Detection Buffer: Assay buffer containing 20 mM EDTA, 400 µg/mL Protein A Acceptor Beads, and specific dilution of anti-phospho-antibody.

  • Plates: 384-well, low-volume, white opaque microplates (e.g., Corning 3826)

  • Plate Reader: Instrument capable of AlphaScreen detection (e.g., Revvity EnVision).[10]

Step-by-Step Primary Screening Protocol (10 µL final volume)
  • Compound Plating: Using an acoustic liquid handler (e.g., ECHO), dispense 10 nL of the library compounds (10 mM stock) into the assay plates for a final concentration of 10 µM.

  • Control Wells:

    • High Control (0% Inhibition): Dispense 10 nL of DMSO.

    • Low Control (100% Inhibition): Dispense 10 nL of Staurosporine for a final concentration of 1 µM.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Assay Buffer.

    • Add 5 µL of the 2X Kinase/Substrate solution to each well.

    • Incubate for 15 minutes at room temperature (RT).

    • Prepare a 2X ATP solution in Assay Buffer (at 2x Km concentration).

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Centrifuge plates at 1,000 rpm for 1 minute.

    • Incubate for 60 minutes at RT.

  • Detection:

    • Prepare the Stop/Detection Mix containing the anti-phospho-antibody and Acceptor Beads.

    • Add 5 µL of Stop/Detection Mix to each well.

    • Incubate for 60 minutes at RT, protected from light.

    • Prepare the Donor Bead solution in the same buffer.

    • Add 5 µL of the Donor Bead solution.

    • Incubate for 60 minutes at RT in the dark.

  • Data Acquisition: Read the plates on an AlphaScreen-compatible plate reader.

Data Analysis and Hit Selection
  • Assay Quality Control: The Z'-factor is calculated to determine the robustness of the assay.[2][13]

    • Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • An assay with a Z' > 0.5 is considered excellent for HTS.[13]

  • Percent Inhibition Calculation:

    • Formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))

  • Hit Selection: Compounds exhibiting a % Inhibition > 50% (or a Z-score > 3) are considered primary hits and are selected for confirmation.

Application Protocol 2: Hit Confirmation and Potency Determination

The goal of this stage is to confirm the activity of primary hits and determine their potency (IC₅₀). Hits are re-tested from freshly prepared or re-ordered solid samples to eliminate false positives arising from library storage or handling issues.[14]

Protocol for Dose-Response Analysis
  • Compound Plating: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit, starting at a top concentration of 100 µM.

  • Assay Execution: Perform the AlphaScreen assay as described in Protocol 1.

  • Data Analysis:

    • Plot % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Parameter Description
Top Maximum % Inhibition (constrained to ~100)
Bottom Minimum % Inhibition (constrained to ~0)
HillSlope The steepness of the curve. A value near 1.0 is expected for a 1:1 binding interaction.[14]
IC₅₀ The concentration of inhibitor required for 50% inhibition.

Application Protocol 3: Orthogonal Validation with Fluorescence Polarization

An orthogonal assay uses a different detection technology to ensure that hits are not artifacts of the primary assay format (e.g., light-scattering compounds interfering with AlphaScreen).[14] Fluorescence Polarization (FP) is an excellent choice as it directly measures the binding of a fluorescent tracer to the kinase.[15][16]

Principle of the FP Binding Assay

FP measures the change in the rotational speed of a fluorescent molecule.[17] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to the much larger kinase protein, its tumbling slows dramatically, leading to a high polarization signal. A competitive inhibitor will displace the tracer from the kinase, causing a decrease in polarization.[18]

FP_Principle cluster_0 Tracer Bound (High Polarization) cluster_1 Tracer Displaced (Low Polarization) Tracer_Bound Fluorescent Tracer Kinase_Bound Target Kinase Tracer_Bound->Kinase_Bound Binding (Slow Tumbling) Tracer_Free Fluorescent Tracer (Fast Tumbling) Kinase_Free Target Kinase Inhibitor Inhibitor Inhibitor->Kinase_Free Competitive Binding

Figure 3: Principle of Competitive Fluorescence Polarization.

Step-by-Step FP Protocol
  • Reagent Preparation:

    • Prepare 2X Target Kinase solution in FP buffer.

    • Prepare 2X Fluorescent Tracer solution in FP buffer.

    • Prepare dose-response plates for hit compounds as in Protocol 2.

  • Assay Execution:

    • Add 5 µL of 2X Target Kinase to all wells (except those for tracer-only controls).

    • Add compound dilutions and controls.

    • Incubate for 30 minutes at RT.

    • Add 5 µL of 2X Fluorescent Tracer to all wells.

    • Incubate for 60 minutes at RT, protected from light.

  • Data Acquisition: Read the plates on a plate reader equipped with FP capabilities, measuring parallel and perpendicular fluorescence emission.

  • Data Analysis: The reader calculates millipolarization (mP) values. The data is used to calculate the inhibitor's binding affinity (Ki).

Hit Validation and Triage Cascade

The final stage involves a cascade of experiments to ensure the remaining hits are genuine, tractable, and suitable for a medicinal chemistry program.[14][19]

Hit_Validation_Cascade Confirmed_Hits Confirmed Hits (IC50 < 10 µM) Resynthesis Resynthesis & Purity Check (>95% Purity) Confirmed_Hits->Resynthesis PAINS PAINS/Promiscuity Filter (Computational & Counter-screens) Resynthesis->PAINS Filter out artifacts SAR Preliminary SAR (Analog Purchase/Synthesis) PAINS->SAR Confirm tractability Cellular Cellular Target Engagement (e.g., NanoBRET, CETSA) SAR->Cellular Confirm on-target activity in cells Lead_Series Validated Lead Series Cellular->Lead_Series

Figure 4: Hit Validation and Triage Workflow.

  • Resynthesis & Purity Check: Confirms the chemical structure and ensures purity is >95% to validate that the molecule itself, not an impurity, is responsible for the activity.[14]

  • PAINS Assessment: Filters out Pan-Assay Interference Compounds (PAINS) which are known to cause false positives in many HTS assays.[14]

  • Preliminary SAR: Simple Structure-Activity Relationship (SAR) studies are conducted by testing commercially available analogs. Activity changes with small structural modifications suggest a specific binding interaction.[13]

  • Cell-Based Assays: The most promising compounds are advanced into cell-based assays to confirm cell permeability and engagement with the target kinase in a physiological context.[20][21][22]

Hypothetical Data Summary

The following table illustrates how data for potential hits would be tracked through the screening funnel.

Compound ID Primary Screen (% Inhibition) IC₅₀ (µM) FP Binding Ki (µM) Cellular Activity (EC₅₀, µM) Status
IMPYR-001 95.20.850.651.2Validated Hit
IMPYR-002 88.11.20.98> 50Biochemical Hit (Poor Permeability)
IMPYR-003 75.65.4> 100N/AFalse Positive (FP Artifact)
IMPYR-004 60.325.1N/AN/AInactive in Dose-Response

Conclusion

The this compound library represents a promising starting point for the discovery of novel kinase inhibitors due to the privileged nature of its core scaffold.[4][6] By implementing the structured, multi-stage screening cascade detailed in this application note—from a robust AlphaScreen primary assay to orthogonal FP binding and subsequent cellular validation—researchers can efficiently and confidently identify high-quality, validated hits. This self-validating workflow minimizes the pursuit of artifacts and maximizes the potential for discovering tractable lead compounds for downstream drug development programs.

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (n.d.). MDPI. Retrieved from [Link]

  • Turek-Etienne, T. C., et al. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening. Available at: [Link]

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 536–549. Available at: [Link]

  • Glickman, J. F., et al. (2002). Comprehensive Analysis of High-Throughput Screening Data. Proceedings of SPIE. Available at: [Link]

  • Huang, X. (2016). Application of Fluorescence Polarization in HTS Assays. Methods in Molecular Biology. Available at: [Link]

  • Zhang, X. D., et al. (2006). Statistical practice in high-throughput screening data analysis. Journal of Biomolecular Screening. Available at: [Link]

  • Möbitz, H. (2012). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Journal of Biomolecular Screening. Available at: [Link]

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. Available at: [Link]

  • A review on the biological activity of imidazo(4,5-b)pyridines and related compounds. (2020). Journal of Heterocyclic Chemistry.
  • Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high-throughput screening: perspectives and primer. Journal of Biomolecular Screening. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). Molecules. Available at: [Link]

  • High-throughput screening. (n.d.). Wikipedia. Retrieved from [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (n.d.). BellBrook Labs. Retrieved from [Link]

  • AlphaScreen. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Retrieved from [Link]

  • Hit Validation for Suspicious Minds. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). Bioorganic Chemistry. Available at: [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry. Available at: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (n.d.). Medium. Retrieved from [Link]

  • High Throughput Screening: Methods and Protocols. (n.d.). Google Books.
  • Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. Retrieved from [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • High Throughput Screening: Methods and Protocols. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved from [Link]

  • High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key. Retrieved from [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... (n.d.). ResearchGate. Retrieved from [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Nucleic Acids Research. Available at: [Link]

  • High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • 514-004 AlphaScreen.xlsx. (n.d.). LabLogic Systems. Retrieved from [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. Available at: [Link]

  • Egan, D., et al. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. ASSAY and Drug Development Technologies. Available at: [Link]

  • Hit Identification. (n.d.). Vipergen. Retrieved from [Link]

  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual. Available at: [Link]

Sources

Application Note: Quantitative Analysis of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate using High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this heterocyclic compound in various sample matrices. The methodology is grounded in established principles of analytical chemistry and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[1][2][3] This document provides a comprehensive workflow, from sample preparation to data analysis, and includes the scientific rationale behind the chosen parameters to ensure method reliability and reproducibility.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to other biologically active imidazopyridine derivatives. Accurate quantification of this molecule is critical for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to a validated reversed-phase HPLC method with UV detection, a widely accessible and reliable technique in analytical laboratories.[4][5][6][7]

Chemical Structure and Properties:

  • IUPAC Name: Methyl 1H-imidazo[4,5-b]pyridine-5-carboxylate[8]

  • Molecular Formula: C₉H₉N₃O₂[9]

  • Molecular Weight: 191.19 g/mol [9]

  • CAS Number: 1638769-03-5[10]

The presence of the imidazopyridine core and the methyl ester functional group dictates the polarity and chromatographic behavior of the molecule, making reversed-phase HPLC an ideal analytical approach.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities and matrix components. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte is detected by a UV detector at its wavelength of maximum absorbance. Quantification is performed using an external standard calibration curve.

Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

  • Buffers:

    • Potassium phosphate monobasic (KH₂PO₄)

    • Phosphoric acid (for pH adjustment)

  • Sample Diluent: Mobile phase or a mixture of water and organic solvent that ensures sample solubility and compatibility with the mobile phase.

Instrumentation and Chromatographic Conditions

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatography data acquisition and processing software.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte.
Mobile Phase A: 25 mM Potassium Phosphate (pH 3.0) B: AcetonitrileThe phosphate buffer controls the pH to ensure consistent ionization state of the analyte, while acetonitrile acts as the organic modifier to elute the compound.
Gradient 0-2 min: 10% B, 2-10 min: 10-70% B, 10-12 min: 70% B, 12-13 min: 70-10% B, 13-15 min: 10% BA gradient elution is employed to ensure efficient separation from potential impurities and to elute the analyte with a good peak shape in a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength To be determined by UV scan (typically 254 nm or λmax)The wavelength of maximum absorbance (λmax) provides the highest sensitivity for the analyte.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.

Experimental Protocols

Preparation of Solutions

Mobile Phase A (25 mM Potassium Phosphate, pH 3.0):

  • Weigh 3.4 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.

  • Adjust the pH to 3.0 with phosphoric acid.

  • Filter through a 0.45 µm membrane filter and degas.

Mobile Phase B (Acetonitrile):

  • Use HPLC grade acetonitrile.

  • Filter through a 0.45 µm membrane filter and degas.

Reference Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or acetonitrile).

  • Sonicate if necessary to ensure complete dissolution.

Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. For a drug substance:

  • Accurately weigh a known amount of the sample.

  • Dissolve in the sample diluent to a known volume to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

System Suitability

Before running the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the standard solution at a mid-range concentration five times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • The acceptance criteria are typically RSD ≤ 2% for peak area and RSD ≤ 1% for retention time.

Analysis Workflow

HPLC Analysis Workflow prep Solution Preparation (Mobile Phase, Standards, Samples) system_setup HPLC System Setup (Install Column, Set Conditions) prep->system_setup equilibration System Equilibration (Run mobile phase until baseline is stable) system_setup->equilibration sst System Suitability Test (Inject standard 5x) equilibration->sst calibration Calibration Curve Generation (Inject standards at different concentrations) sst->calibration If SST passes sample_analysis Sample Analysis (Inject unknown samples) calibration->sample_analysis data_processing Data Processing and Quantification sample_analysis->data_processing

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

The analytical method must be validated to ensure its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][11][12]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol: Analyze a blank sample (diluent), a placebo sample (if applicable), and the analyte standard. The blank and placebo should not show any interfering peaks at the retention time of the analyte.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Analyze a series of at least five concentrations of the analyte across the desired range. Plot the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for the replicate analyses should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Summary of Validation Parameters:

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD (S/N) ~3:1
LOQ (S/N) ~10:1
Robustness System suitability passes under varied conditions.

Alternative and Complementary Techniques: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of this compound in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.[13][14][15]

Principle: LC-MS/MS combines the separation capabilities of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer. The analyte is ionized, and specific parent-to-daughter ion transitions are monitored, which significantly reduces matrix interference and allows for very low detection limits.

LCMS_Workflow lc_separation LC Separation (as per HPLC method) ionization Ionization Source (e.g., ESI) lc_separation->ionization q1 Quadrupole 1 (Q1) (Parent Ion Selection) ionization->q1 q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) (Daughter Ion Selection) q2->q3 detector Detector q3->detector data_analysis Data Analysis and Quantification detector->data_analysis

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This application note provides a detailed and scientifically sound protocol for the quantification of this compound using HPLC with UV detection. The described method is robust, and when fully validated according to ICH guidelines, it will provide reliable and reproducible results for research, development, and quality control applications. For analyses requiring higher sensitivity, an LC-MS/MS approach is recommended.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Quality Guidelines - ICH. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Analytical Method Validation: Mastering FDA Guidelines. [Link]

  • Q2(R2) Validation of Analytical Procedures. [Link]

  • Analytical Methods Validation for FDA Compliance. [Link]

  • FDA Releases Guidance on Analytical Procedures. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]

  • (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. [Link]

  • 3H-imidazo(4,5-b)pyridine-5-carboxylic acid. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • lc/ms applications in drug development. [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. [Link]

  • Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. [Link]

  • Liquid chromatography coupled to tandem mass spectrometry to analyze imidazole dipeptides. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

  • Analytical Methodologies for the Determination of Midazolam in Pharmaceuticals. [Link]

Sources

Application Notes and Protocols for the Derivatization of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Purine Bioisostere

The imidazo[4,5-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, largely owing to its structural resemblance to endogenous purines. This bioisosteric relationship allows molecules based on this scaffold to interact with a wide array of biological targets, particularly protein kinases, by mimicking the binding of adenine in the ATP-binding pocket.[1][2] Consequently, derivatives of this scaffold have been extensively investigated as inhibitors of various kinases, including Aurora kinases, cyclin-dependent kinases (CDK9), and FLT3, showing potential as anticancer agents.[1][3][4] Further research has expanded their applicability to other target classes, such as Poly (ADP-ribose) polymerase (PARP) and as mitochondrial uncouplers.[5][6]

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, enabling the systematic optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The starting material, Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate , is an exceptionally versatile platform for such studies. It presents three primary vectors for chemical diversification:

  • N-Alkylation/Arylation: The imidazole and pyridine nitrogen atoms can be substituted to probe interactions in specific regions of the target's binding site.

  • C2-Substitution: The C2 position of the imidazole ring can be modified, often through synthesis of the core with different carboxylic acids, to modulate activity.

  • C5-Amide Derivatization: The methyl ester at the C5 position is a synthetic handle for the introduction of a diverse range of amide functionalities, allowing for fine-tuning of physicochemical properties and exploration of additional binding interactions.

This document provides a comprehensive guide with detailed protocols for the synthesis and derivatization of this key intermediate, empowering researchers to efficiently generate compound libraries for robust SAR exploration.

Strategic Overview of Derivatization

A typical workflow for generating a library of derivatives from the title compound involves a multi-step synthetic sequence. This strategy allows for the creation of a matrix of compounds where different substituents are systematically varied at each of the key positions.

G cluster_0 Core Synthesis cluster_1 C5-Amide Derivatization cluster_2 N-Alkylation A Methyl 5,6-diaminonicotinate C Methyl 2-R1-3H-imidazo[4,5-b]pyridine-5-carboxylate A->C Cyclocondensation B Carboxylic Acid (R1-COOH) B->C D 2-R1-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid C->D Ester Hydrolysis F 2-R1-3H-imidazo[4,5-b]pyridine-5-carboxamide (Amide Library) D->F Amide Coupling E Amine (R2-NH2) E->F H N-R3, 2-R1-imidazo[4,5-b]pyridine-5-carboxamide (Final Library) F->H Regioselective Alkylation G Alkyl/Aryl Halide (R3-X) G->H

Figure 1: General workflow for library synthesis.

Part 1: Synthesis of the Core Intermediate

The starting material, this compound, can be synthesized via the cyclocondensation of a suitable diaminopyridine precursor with a carboxylic acid equivalent.

Protocol 1.1: Synthesis of this compound

This protocol describes the formation of the imidazopyridine ring system. A common method involves the reaction of a diaminopyridine with a carboxylic acid under dehydrating conditions, such as in polyphosphoric acid (PPA).[7]

Materials:

  • Methyl 5,6-diaminonicotinate

  • Formic Acid (or other R-COOH for C2-derivatization)

  • Polyphosphoric Acid (PPA)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Ammonium hydroxide solution

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine Methyl 5,6-diaminonicotinate (1.0 eq) and polyphosphoric acid (10-20 wt eq).

  • Heat the mixture to 120-140 °C with stirring.

  • Slowly add formic acid (1.2 eq) to the mixture.

  • Maintain the reaction at 140 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 80-90 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~7-8. This should be done in an ice bath as the neutralization is highly exothermic.

  • The product will precipitate out of the solution. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Part 2: Derivatization at the C5-Position via Amide Coupling

The methyl ester at the C5 position serves as a versatile handle for introducing a wide array of substituents through amide bond formation. This requires a two-step sequence: hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a diverse set of amines.

Protocol 2.1: Hydrolysis of this compound

Saponification using a base like lithium hydroxide (LiOH) is a standard and effective method for ester hydrolysis.[8][9]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF) and Water (or Methanol/Water mixture)

  • Hydrochloric acid (HCl), 1N solution

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or meter

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1N HCl.

  • A precipitate of 3H-imidazo[4,5-b]pyridine-5-carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can often be used in the next step without further purification.

Protocol 2.2: Amide Coupling with 3H-imidazo[4,5-b]pyridine-5-carboxylic Acid using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for heterocyclic carboxylic acids, as it minimizes side reactions and racemization.[10][11]

Materials:

  • 3H-imidazo[4,5-b]pyridine-5-carboxylic acid

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer, syringes, and septum-sealed flask

Procedure:

  • To a dry, inerted flask, add 3H-imidazo[4,5-b]pyridine-5-carboxylic acid (1.0 eq) and anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

  • In a single portion, add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

G cluster_0 Amide Coupling Workflow A Weigh Acid (1.0 eq) & Amine (1.1 eq) in dry flask B Add Anhydrous DMF & DIPEA (3.0 eq) A->B C Add HATU (1.2 eq) B->C D Stir at RT (1-4 h) C->D E LC-MS/TLC Check D->E E->D Incomplete F Aqueous Work-up (EtOAc, H2O, Brine) E->F Complete G Purification (Column Chromatography) F->G H Final Product G->H

Figure 2: Step-by-step amide coupling protocol.

Part 3: Derivatization at Nitrogen Positions

The imidazo[4,5-b]pyridine scaffold has multiple nitrogen atoms that can be alkylated. This often leads to a mixture of regioisomers, with substitution occurring on the imidazole ring (N1 or N3) or the pyridine ring (N4). The separation and characterization of these isomers are critical for SAR studies.

Protocol 3.1: N-Alkylation of Imidazo[4,5-b]pyridine Core

A common method for N-alkylation involves using an alkyl halide with a base like potassium carbonate in DMF.[12][13]

Materials:

  • Imidazo[4,5-b]pyridine derivative (from Part 2)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2-1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer, round-bottom flask

Procedure:

  • To a solution of the imidazo[4,5-b]pyridine derivative (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq).

  • Stir the suspension at room temperature and add the alkyl halide (1.2 eq) dropwise.

  • Continue stirring the reaction at room temperature (or with gentle heating, e.g., 50 °C, if necessary) for 12-24 hours. Monitor the reaction by TLC/LC-MS.

  • Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The resulting regioisomers must be separated by careful flash column chromatography or preparative HPLC. The structural assignment of each isomer is crucial and is typically achieved using 2D NMR techniques like NOESY.[6]

Part 4: Application in SAR Studies - Data Interpretation

The derivatization strategies outlined above allow for a systematic exploration of the chemical space around the imidazo[4,5-b]pyridine scaffold. The following tables provide representative SAR data from the literature for this class of compounds, demonstrating how modifications at different positions impact biological activity.

Table 1: SAR of C5-Amide Modifications in PARP Inhibitors

Data synthesized from studies on imidazo[4,5-c]pyridine-7-carboxamides, a closely related isomer, illustrates the impact of the C-terminal amide group on PARP-1 inhibition.[5][14]

Compound IDR Group (at C5-Amide)PARP-1 IC₅₀ (nM)
1a -H>1000
1b -CH₃450
1c -Cyclopropyl120
1d -Phenyl88
1e 2-(1-propylpiperidin-4-yl)8.6

Insight: This data clearly shows that increasing the complexity and introducing specific functionalities at the C5-amide position can dramatically increase potency. The unsubstituted amide is inactive, while the introduction of a basic piperidine moiety leads to a highly potent inhibitor, suggesting a key interaction in the enzyme's active site.

Table 2: SAR of N-Alkylation and C2-Substitution in Aurora Kinase Inhibitors

The following data for imidazo[4,5-b]pyridine derivatives demonstrates how substitutions on the heterocyclic core influence Aurora A kinase inhibition.[3][4]

Compound IDR¹ (at C2)R² (at N-position)R³ (Side Chain)Aurora-A IC₅₀ (µM)
2a 4-(dimethylamino)phenylH4-(thiazol-2-yl)acetamidopiperazine0.042
2b 4-methoxyphenylH4-(thiazol-2-yl)acetamidopiperazine0.150
2c PhenylH4-(thiazol-2-yl)acetamidopiperazine0.300
2d 4-(dimethylamino)phenylCH₃4-(thiazol-2-yl)acetamidopiperazine0.210
2e 1,3-dimethyl-1H-pyrazol-4-ylH4-(N-methylpiperazine)phenyl0.019
2f 1,3-dimethyl-1H-pyrazol-4-ylH4-morpholinophenyl0.021

Insight: The electronic nature of the C2-aryl substituent is critical; the electron-donating dimethylamino group in 2a is significantly more potent than the methoxy group (2b ) or the unsubstituted phenyl ring (2c ). N-methylation (2d ) reduces potency compared to the N-H analog (2a ), indicating that an N-H bond may be involved in a crucial hydrogen bond interaction with the target kinase. Furthermore, optimizing the R¹ and R³ groups in concert (compounds 2e , 2f ) can lead to highly potent inhibitors.

Conclusion

The this compound scaffold is a powerful starting point for the development of targeted therapeutics. By systematically applying the derivatization protocols detailed herein—ester hydrolysis, amide coupling, and N-alkylation—researchers can efficiently generate diverse libraries of compounds. The careful analysis of the resulting SAR data, as exemplified by the kinase and PARP inhibitor data, provides a rational path to optimize lead compounds for enhanced potency, selectivity, and overall drug-like properties.

References

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • Dyminska, L., et al. (2017).
  • Sajith, A.M., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
  • Li, J., et al. (2011).
  • Zhu, G., et al. (2015). Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry.
  • Hassan, A.S., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry.
  • Goker, H., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Zhu, X., et al. (2013). Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Penning, T.D., et al. (2011). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters.
  • Sajith, A.M., et al. (2015). Design, synthesis and structure–activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. PubMed.
  • U.S. Patent No. US20060063797A1. (2006). Process for preparing a substituted imidazopyridine compound.
  • Organic Syntheses. (n.d.). 2,3-Diaminopyridine. Organic Syntheses Procedure.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Reddit r/Chempros. (2023). HATU/PyBOP coupling procedure question. Reddit.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Brzezinski, K., et al. (1991).
  • Gein, V. L., et al. (2022). Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates.
  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum.
  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). MDPI.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI.
  • German Patent No. DE102009022830A1. (2010). Preparing 2,3-diaminopyridine compounds.

Sources

Application Notes and Protocols: Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate as a Kinase Probe

This compound belongs to the imidazo[4,5-b]pyridine heterocyclic scaffold. This core structure is a well-established "privileged scaffold" in medicinal chemistry, bearing a strong structural resemblance to endogenous purines. This mimicry has led to the development of a multitude of biologically active molecules targeting ATP-binding sites in various enzymes.[1] A significant body of literature highlights the activity of imidazo[4,5-b]pyridine derivatives as potent inhibitors of protein kinases, a critical class of enzymes often dysregulated in cancer and other diseases.[2][3][4][5]

Notably, extensive research has identified derivatives of this scaffold as potent inhibitors of the Aurora kinase family (A, B, and C), which are key regulators of mitosis.[2][3][5] Given this strong precedent, this compound is a compelling candidate for development as a chemical probe to investigate the biology of Aurora kinases and potentially other related kinases.

A chemical probe is a small molecule that is used to study the function of a protein in a cellular context. A high-quality chemical probe should be potent, selective, and its mechanism of action well-characterized. This guide provides a comprehensive framework for the validation and application of this compound as a chemical probe for kinase research, with a particular focus on the Aurora kinase family. We will detail protocols for characterizing its potency and selectivity, confirming target engagement in cells, and identifying its protein targets.

Characterizing this compound as a Chemical Probe

The validation of a small molecule as a chemical probe is a critical process that ensures the reliability of the biological insights it generates. This section outlines the key experimental steps to characterize the potency, selectivity, and cellular activity of this compound.

In Vitro Kinase Inhibition Assay: Determining Potency

The initial step is to determine the in vitro potency of this compound against the hypothesized target kinases, such as Aurora A and Aurora B. A variety of assay formats can be employed, with luminescence-based assays being a common and high-throughput method.[6]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC50 value of this compound against target kinases.

Materials:

  • Recombinant human Aurora A and Aurora B kinase

  • Suitable peptide substrate for each kinase

  • ATP

  • Kinase assay buffer

  • This compound

  • A known potent Aurora kinase inhibitor (positive control, e.g., Alisertib)

  • DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and the positive control inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted compounds. Include a vehicle control (DMSO only) and a "no enzyme" control.

    • Add the recombinant kinase to all wells except the "no enzyme" control. The final kinase concentration should be optimized for each assay (typically in the low nM range).[7]

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km for each kinase to ensure accurate IC50 determination.[8] Typical ATP concentrations for in vitro kinase assays range from 10 to 100 µM.[9]

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
This compoundAurora ATBD
This compoundAurora BTBD
Positive Control (e.g., Alisertib)Aurora ATBD
Positive Control (e.g., Alisertib)Aurora BTBD

TBD: To be determined experimentally.

Kinome Selectivity Profiling

A crucial characteristic of a good chemical probe is high selectivity for its intended target(s) over other related proteins. For a putative kinase inhibitor, this means profiling its activity against a broad panel of kinases.

Recommendation: It is highly recommended to submit this compound to a commercial kinase profiling service. These services typically screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400). For any kinases that show significant inhibition, a follow-up IC50 determination should be performed.

The Importance of a Negative Control

A well-characterized negative control is essential for validating that the observed cellular phenotype is due to the inhibition of the target of interest and not off-target effects.[10] An ideal negative control is structurally very similar to the active probe but is significantly less potent or inactive against the intended target.

Proposed Negative Control for this compound:

Based on structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine-based kinase inhibitors, the hinge-binding motif, which involves hydrogen bonding with the kinase hinge region, is critical for activity.[3] Modifications to this region can significantly reduce potency. A potential negative control could be designed by altering key functionalities. For instance, methylation of the imidazole nitrogen (N1 or N3) can disrupt the hydrogen bonding pattern with the kinase hinge.

Structure of a Proposed Negative Control:

CETSA_Workflow start Treat cells with compound or vehicle (DMSO) heat Heat cell suspension across a temperature gradient start->heat lyse Lyse cells and separate soluble/aggregated fractions heat->lyse wb Analyze soluble fraction by Western Blot lyse->wb analyze Plot melting curves and analyze thermal shift wb->analyze

CETSA Experimental Workflow.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein in real-time. [11]It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescently labeled tracer that binds to the kinase's active site (acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal. [11][12] Protocol: NanoBRET™ Target Engagement Assay

Objective: To quantify the intracellular affinity (IC50) of this compound for its target kinase.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the NanoLuc®-kinase fusion protein (e.g., NanoLuc®-Aurora A)

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ kinase tracer specific for the target kinase

  • This compound

  • NanoBRET™ Nano-Glo® Substrate

  • White, 384-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection: Transfect cells with the NanoLuc®-kinase fusion plasmid and seed them into 384-well plates. Incubate for 24 hours. [11]2. Assay Preparation:

    • Prepare a serial dilution of this compound in Opti-MEM™.

    • Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM™.

  • Compound and Tracer Addition:

    • Add the tracer to all wells.

    • Add the diluted compound or vehicle control to the appropriate wells.

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator. [13]4. Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to each well.

    • Read the plate on a luminometer, measuring both the donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission. [12]5. Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to determine the intracellular IC50 value.

Application in Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)

While this compound is hypothesized to target Aurora kinases, it may have other cellular binding partners. AP-MS is a powerful technique to identify the protein targets of a small molecule in an unbiased manner. [14]This involves immobilizing the compound on a solid support and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. [15] Protocol: AP-MS for Target Identification

Objective: To identify the cellular binding partners of this compound.

Materials:

  • This compound derivatized with a linker and an affinity tag (e.g., biotin)

  • Control beads (without the immobilized compound)

  • Cell line of interest (e.g., HCT116)

  • Cell lysis buffer

  • Wash buffers

  • Elution buffer

  • Reagents for SDS-PAGE and in-gel digestion (e.g., trypsin)

  • LC-MS/MS instrumentation

Procedure:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker attached to a position that is not critical for target binding, and an affinity tag (e.g., biotin) at the end of the linker.

  • Cell Lysis: Lyse cultured cells to obtain a native protein lysate.

  • Affinity Purification:

    • Incubate the cell lysate with the affinity-tagged probe immobilized on beads (e.g., streptavidin beads for a biotin tag).

    • In parallel, incubate the lysate with control beads.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Protein Digestion:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel digestion with trypsin.

  • Mass Spectrometry:

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

  • Data Analysis:

    • Identify proteins that are significantly enriched in the sample treated with the probe compared to the control sample. These are the candidate target proteins.

Experimental Workflow:

APMS_Workflow start Synthesize affinity-tagged probe incubate Incubate lysate with probe-conjugated and control beads start->incubate lyse Prepare native cell lysate lyse->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute digest Digest proteins into peptides elute->digest ms Analyze peptides by LC-MS/MS digest->ms analyze Identify enriched proteins as candidate targets ms->analyze

AP-MS Experimental Workflow.

Conclusion

This compound represents a promising starting point for the development of a valuable chemical probe for studying kinase biology. The protocols and guidelines presented here provide a rigorous framework for its characterization and application. By systematically evaluating its potency, selectivity, and cellular target engagement, researchers can confidently use this molecule to dissect the complex roles of its target kinases in health and disease, ultimately contributing to the advancement of drug discovery.

References

  • Wlodarchak, N., & Schoepp, T. (2012).
  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6567-6571.
  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Inhibitor. ACS Medicinal Chemistry Letters, 3(12), 1045-1050.
  • Bavetsias, V., et al. (2011). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 54(22), 7869-7884.
  • Bavetsias, V., et al. (2016). Imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases. Acta Pharmaceutica Sinica B, 6(1), 58-66.
  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine Phenprocoumon Target Engagement.
  • BenchChem. (2025). Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Molecular Devices. (n.d.). Measure p53-MDM2 protein interaction with NanoBRET technology.
  • Wang, T., et al. (2011). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry, 46(1), 105-115.
  • Dubiel, K. (2019).
  • Promega Corporation. (n.d.).
  • Gully, C. P., et al. (2018). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 8, 37.
  • Lee, H., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2683-2687.
  • BenchChem. (2025).
  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Shokat Lab. (n.d.). The Logic and Design of Analog-Sensitive Kinases and Their Small Molecule Inhibitors.
  • BMG LABTECH. (2020). Kinase assays.
  • Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2357.
  • BenchChem. (2025). A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for DNA-PK-IN-14 Target Binding.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 239-256.
  • Dai, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4502.
  • Lapek, J. D., Jr., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments, (180), e63522.
  • Gonzalez-Bobes, F., et al. (2023).
  • Borisa, A. C., & Bhatt, H. G. (2017). Aurora Kinase Inhibitors in Clinical Studies. Recent Patents on Anti-Cancer Drug Discovery, 12(3), 246-267.
  • Howard, S., et al. (2009). Aurora kinase inhibitors: Progress towards the clinic.
  • Anderson, K., et al. (2009). Intracellular inhibition of Aurora B kinase in human tumor cell lines after treatment with GSK1070916. Molecular Cancer Therapeutics, 8(11), 3058-3067.
  • Hartsink, M., et al. (2017). Characterization of a highly selective inhibitor of the Aurora kinases. PLoS One, 12(12), e0189883.
  • Al-Dulay, M. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Wikipedia. (n.d.).
  • Zhang, C., et al. (2013). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. ACS Chemical Biology, 8(7), 1433-1438.
  • Wang, Y., et al. (2021). Development of a target identification approach using native mass spectrometry. Scientific Reports, 11(1), 76.
  • Jäger, S., et al. (2011). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Gnad, F., et al. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). CSH Protocols, 2018(12), pdb.top094582.
  • Bishop, A. C., et al. (2000). The Logic and Design of Analog-Sensitive Kinases and Their Small Molecule Inhibitors. Annual Review of Biophysics and Biomolecular Structure, 29, 577-606.

Sources

Application Note & Protocols: A Strategic Framework for the In Vivo Evaluation of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Bench to In Vivo Significance

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (hereafter referred to as "the compound") emerges from this promising chemical class.[5] While its specific biological target and in vivo properties remain to be elucidated, its structural alerts warrant a systematic and rigorous preclinical evaluation.

This document provides a comprehensive, strategy-driven guide for the initial in vivo characterization of this novel chemical entity. It is designed not as a rigid template, but as a logical progression of studies, each informing the next, to build a robust data package for decision-making in a drug discovery program. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific hypotheses.

Phase 1: Foundational In Vitro Characterization: The Gateway to In Vivo Studies

An in vivo study's success and ethical justification hinge on a solid foundation of in vitro data.[6][7] Attempting animal studies without this baseline knowledge is an inefficient use of resources and a violation of the principles of the 3Rs (Replacement, Reduction, and Refinement).

1.1. Target Engagement & Cellular Potency: Before proceeding, the compound must demonstrate potent and selective activity in a relevant in vitro model. For the purposes of this guide, we will assume the compound has been identified as a potential anticancer agent based on the known activities of its structural class.[4][8][9]

  • Required Data:

    • IC50/EC50: Sub-micromolar potency against a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer).

    • Target Validation (if known): Evidence of direct interaction with a putative molecular target (e.g., kinase inhibition, receptor binding). For instance, many imidazo[1,2-a]pyridine derivatives are known PI3K/mTOR dual inhibitors.[10]

    • Cytotoxicity Assessment: Evaluation against a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) to establish a preliminary therapeutic window.

1.2. Physicochemical & ADME Profiling: A compound's behavior in vivo is dictated by its physicochemical properties and its susceptibility to metabolic processes.

  • Key Parameters:

    • Aqueous Solubility: Critical for developing a suitable formulation for animal dosing.

    • Lipophilicity (LogP/LogD): Influences absorption, distribution, and cell permeability.[5]

    • In Vitro Metabolic Stability: Incubation with liver microsomes (mouse, rat, human) provides an early prediction of metabolic clearance.[11][12] Low stability may predict rapid clearance in vivo, potentially requiring more frequent dosing or higher dose levels.

    • Plasma Protein Binding: High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect.

Phase 2: Pharmacokinetic (PK) Profiling: Understanding Systemic Exposure

The primary goal of the initial PK study is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living system. This study is essential for correlating drug exposure with pharmacological effects in subsequent efficacy studies.[12][13]

Protocol: Single-Dose Pharmacokinetics in Rodents

Objective: To determine key PK parameters following intravenous (IV) and oral (PO) administration.

1. Animal Model:

  • Species: Male BALB/c mice (or Sprague-Dawley rats), 8-10 weeks old.

  • Justification: Mice are commonly used for initial PK and efficacy studies due to their well-characterized biology, availability, and lower compound requirement. Using both male and female animals is recommended in later, more comprehensive studies.

  • Group Size: n=3-4 animals per time point or n=3-4 per group for serial sampling.

2. Formulation & Dosing:

  • IV Dose: 1-2 mg/kg.

    • Rationale: A low IV dose is used to assess clearance and volume of distribution without confounding saturation effects.

    • Vehicle: Solubilize in a minimal amount of DMSO, then dilute with saline or a suitable aqueous buffer to <5% final DMSO concentration. The solution must be clear and free of precipitation.

  • PO Dose: 5-10 mg/kg.

    • Rationale: A higher oral dose is used to assess absorption and bioavailability.

    • Vehicle: An aqueous suspension (e.g., in 0.5% methylcellulose) or a solution (e.g., in 10% DMSO, 40% PEG300, 50% saline) may be used depending on solubility. The vehicle must be tested for tolerability.

3. Experimental Procedure:

  • Acclimate animals for at least 72 hours.

  • Fast animals overnight (approx. 12 hours) before PO dosing, with water ad libitum. Fasting is not required for IV dosing.

  • Administer the compound via tail vein injection (IV) or oral gavage (PO).

  • Collect blood samples (approx. 50-100 µL) via submandibular or saphenous vein bleeding at designated time points.

    • IV Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO Time Points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Place blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Process blood to plasma via centrifugation (e.g., 2000 x g for 10 min at 4°C) within 30 minutes of collection.

  • Store plasma samples at -80°C until analysis.

4. Bioanalysis & Data Interpretation:

  • Analyze plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters to Determine

Parameter Abbreviation Description Importance
Maximum Concentration Cmax The highest concentration of the drug observed in plasma. Relates to efficacy and potential toxicity.
Time to Cmax Tmax The time at which Cmax is reached. Indicates the rate of drug absorption.
Area Under the Curve AUC The total drug exposure over time. Primary measure of overall systemic exposure.
Half-life t1/2 The time required for the drug concentration to decrease by half. Determines dosing interval.
Clearance CL The volume of plasma cleared of the drug per unit time. Indicates the efficiency of drug elimination.
Volume of Distribution Vd The theoretical volume that the drug occupies in the body. Indicates the extent of drug distribution into tissues.

| Bioavailability | %F | The fraction of the oral dose that reaches systemic circulation. | Crucial for determining viable oral dosing regimens. |

Phase 3: Acute Toxicity & Dose-Range Finding (DRF): Establishing a Safe Therapeutic Window

Before proceeding to multi-dose efficacy studies, it is imperative to establish the compound's safety profile and determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality.[14]

Protocol: Acute Toxicity and MTD Determination

Objective: To identify the MTD and observe signs of toxicity following single-dose administration.

1. Animal Model:

  • Species: Same strain as used in PK and planned efficacy studies (e.g., BALB/c mice).

  • Group Size: n=3-5 animals (1-2 male, 2-3 female) per dose group.

2. Experimental Design:

  • Based on in vitro cytotoxicity and PK data, select a starting dose. A common starting point is 5-10 times the anticipated efficacious exposure.

  • Employ a dose-escalation scheme (e.g., modified Fibonacci sequence: 10, 20, 40, 80 mg/kg).

  • Administer a single dose of the compound via the intended route for the efficacy study (e.g., PO). Include a vehicle control group.

  • Monitor animals intensively for the first 4-6 hours, then daily for 7-14 days.

  • Record Clinical Observations: Changes in activity, posture, breathing, and signs of pain or distress.

  • Record Body Weight: Measure daily. A body weight loss of >15-20% is a common indicator of significant toxicity and a humane endpoint.

  • Endpoint Analysis: At the end of the observation period, perform a gross necropsy. Collect key organs (liver, spleen, kidney, heart, lungs) for histopathological analysis, especially if signs of toxicity were observed.

Table 2: Sample Dose-Range Finding Observation Log

Dose (mg/kg) n Mortality Max. Body Weight Loss (%) Clinical Signs Necropsy/Histo Findings MTD Assessment
Vehicle 3 0/3 < 2% None Normal -
20 3 0/3 < 5% None Normal Tolerated
40 3 0/3 8% Mild, transient lethargy Normal Tolerated
80 3 1/3 18% (in survivors) Severe lethargy, hunched posture Hepatotoxicity noted Exceeds MTD

Phase 4: In Vivo Efficacy Evaluation: The Definitive Test

With PK and safety data in hand, a well-designed efficacy study can be conducted. We present a protocol for a human tumor xenograft model, a standard approach for evaluating novel anticancer agents.[10]

Workflow for Preclinical In Vivo Testing

G cluster_0 Phase 1: In Vitro Foundation cluster_1 Phase 2: In Vivo Characterization cluster_2 Phase 3: Efficacy Testing a In Vitro Potency (IC50) d Pharmacokinetics (PK) (Single Dose, IV/PO) a->d Inform Formulation b In Vitro ADME (Microsomal Stability) b->d Inform Formulation c Physicochemical Properties c->d Inform Formulation e Acute Toxicity / DRF (MTD Determination) d->e Inform Dose Selection f Efficacy Study (e.g., Xenograft Model) e->f Select Tolerated Doses g Go / No-Go Decision f->g

Caption: Overall workflow for the preclinical in vivo evaluation of a novel compound.

Protocol: Human Xenograft Efficacy Study

Objective: To evaluate the antitumor activity of the compound in an established tumor model.

1. Rationale & Model Selection:

  • Cell Line: HCT116 human colorectal carcinoma. This is a widely used, aggressive cell line. A similar imidazo[1,2-a]pyridine derivative showed efficacy in this model.[10]

  • Animal Model: Athymic Nude or NSG mice, 6-8 weeks old, female.

  • Justification: Immunocompromised mice are required to prevent rejection of the human tumor graft.

2. Experimental Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of Matrigel/PBS into the right flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width^2). When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (PO, daily)

    • Group 2: Compound, Low Dose (e.g., 15 mg/kg, PO, daily)

    • Group 3: Compound, High Dose (e.g., 40 mg/kg, PO, daily - at or near MTD)

    • Group 4: Positive Control (e.g., an established chemotherapy agent)

  • Dosing & Monitoring:

    • Administer treatments for 14-21 consecutive days.

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any clinical signs of toxicity.

  • Study Endpoint:

    • Euthanize animals when tumors reach a predetermined endpoint size (e.g., 1500-2000 mm^3), if body weight loss exceeds 20%, or at the end of the treatment period.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

3. Data Analysis & Presentation:

  • Primary Endpoint: Tumor Growth Inhibition (TGI).

    • % TGI = (1 - (ΔT / ΔC)) x 100

    • Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare treated groups to the vehicle control.

Table 3: Sample Efficacy Study Outcome Summary

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) % TGI p-value vs. Vehicle Mean Body Weight Change (%)
Vehicle Control - 1250 ± 150 - - +2.5%
Compound 15 750 ± 90 42% < 0.05 -1.8%
Compound 40 310 ± 65 78% < 0.001 -6.5%

| Positive Control | X | 250 ± 50 | 85% | < 0.001 | -12.0% |

Phase 5: Data Synthesis and Strategic Decision-Making

The culmination of these studies is an integrated understanding of the compound's profile. The key is to link pharmacokinetics, safety, and efficacy to make an informed "Go/No-Go" decision.

  • PK/PD Relationship: Does the efficacious dose (e.g., 40 mg/kg) achieve plasma concentrations (AUC) that are consistent with the in vitro IC50 for a sustained period? This relationship is fundamental to validating the mechanism of action.

  • Therapeutic Index (TI): The TI is the ratio between the toxic dose and the therapeutic dose. A larger TI indicates a safer drug. In this example, the MTD (~40-50 mg/kg) is very close to the highly efficacious dose (40 mg/kg), suggesting a narrow therapeutic index that may require careful management or chemical optimization.

  • Next Steps:

    • Go: If the compound shows significant, dose-dependent efficacy at a well-tolerated dose, with a clear PK/PD relationship, the next steps would involve exploring alternative dosing schedules, testing in other disease models (e.g., orthotopic or patient-derived xenografts), and conducting more formal toxicology studies.

    • No-Go: If the compound shows poor bioavailability, a narrow therapeutic index, or a lack of efficacy, the program may be terminated or returned to medicinal chemistry for further optimization.

Hypothetical Mechanism of Action

To guide future biomarker and mechanism-of-action studies, understanding the potential target pathway is crucial. Based on literature for related compounds, a plausible target is the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[10]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes EIF4E->Proliferation Promotes Compound Methyl 3H-imidazo [4,5-b]pyridine- 5-carboxylate Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: Hypothetical inhibition of the PI3K/mTOR signaling pathway by the compound.

References

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024). Rasayan Journal of Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). Toxicology Reports. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). Preprints.org. [Link]

  • Optimized design and analysis of preclinical intervention studies in vivo. (2016). Scientific Reports. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2018). PMC, NIH. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). Molecules. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). Molecules. [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers in Drug Discovery. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). Chemosensors. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). ResearchGate. [Link]

  • Imidazopyridine. Wikipedia. [Link]

  • Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. (2025). ResearchGate. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). ResearchGate. [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (2020). Molecules. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). European Journal of Chemistry. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design. FULIR. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2014). DARU Journal of Pharmaceutical Sciences. [Link]

Sources

Application Note: Accelerated Synthesis of 3H-Imidazo[4,5-b]pyridine Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of 3H-imidazo[4,5-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. By leveraging the principles of microwave-assisted organic synthesis (MAOS), researchers can achieve dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. This note details the underlying scientific principles, offers a step-by-step experimental protocol for the synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, presents a comparative analysis against traditional methods, and discusses the reaction mechanism.

Introduction: The Significance of Imidazo[4,5-b]pyridines & the Need for Efficient Synthesis

The imidazo[4,5-b]pyridine core, an analogue of purine, is a privileged heterocyclic scaffold frequently found in pharmacologically active compounds.[1] Derivatives of this structure have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial properties.[2][3] As the demand for novel therapeutics continues to grow, the development of rapid, efficient, and sustainable synthetic methodologies is paramount for accelerating drug discovery pipelines.

Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS offers a greener and more effective alternative to conventional heating.[4][5]

The Science Behind Microwave-Assisted Synthesis

Microwave synthesis accelerates chemical reactions through a unique heating mechanism known as dielectric heating.[6] Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwave irradiation directly interacts with polar molecules in the reaction mixture. This interaction occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in this synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align with the field. This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the bulk of the reaction mixture.[6]

  • Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions, which generate heat.

This direct and instantaneous heating mechanism avoids the thermal gradients and superheating of vessel walls common in conventional methods, often leading to cleaner reactions with fewer side products.[4]

Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol is adapted from a validated procedure for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine derivatives.[2]

Materials and Reagents
  • 5-Bromopyridine-2,3-diamine (1 mmol)

  • Benzaldehyde (1 mmol)

  • N,N-Dimethylformamide (DMF) (3-4 mL)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (for recrystallization)

  • Microwave Synthesis Vial (10 mL)

  • Monitored Microwave Synthesizer

Step-by-Step Protocol
  • Reactant Preparation: In a 10 mL microwave synthesis vial, combine 5-bromopyridine-2,3-diamine (1 mmol) and benzaldehyde (1 mmol).

  • Solvent and Catalyst Addition: Add 3-4 mL of N,N-Dimethylformamide (DMF) to the vial. Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid. Note: DMF has been identified as an optimal solvent for this reaction in terms of yield.[2]

  • Vessel Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial into the cavity of a monitored microwave synthesizer. Irradiate the mixture at a constant power (e.g., 300-400 W) for 4-6 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into a beaker containing crushed ice or cold water.

  • Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants: 5-Bromopyridine-2,3-diamine Benzaldehyde solvent 2. Add Solvent (DMF) & Catalyst (Acetic Acid) reagents->solvent seal 3. Seal Microwave Vial solvent->seal irradiate 4. Microwave Irradiation (4-6 min) seal->irradiate cool 5. Cool to Room Temp. irradiate->cool precipitate 6. Pour into Water cool->precipitate filtrate 7. Filter Product precipitate->filtrate purify 8. Recrystallize (Ethanol) filtrate->purify

Caption: Microwave-assisted synthesis workflow.

Reaction Mechanism: Oxidative Cyclocondensation

The formation of the 3H-imidazo[4,5-b]pyridine ring from 2,3-diaminopyridine and an aldehyde proceeds via an oxidative cyclocondensation reaction.[7] While the reaction can be promoted by various catalysts and conditions, the general pathway is as follows:

  • Schiff Base Formation: One of the amino groups of the 2,3-diaminopyridine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The second amino group then acts as a nucleophile, attacking the imine carbon to form a five-membered imidazolidine-type ring intermediate.

  • Oxidation/Aromatization: The final step involves the oxidation of the imidazolidine ring to form the stable, aromatic imidazo[4,5-b]pyridine core. Under the described conditions, atmospheric oxygen often serves as the oxidant, especially at elevated temperatures achieved through microwave heating.[7]

G Reactants 2,3-Diaminopyridine + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation (-H2O) Cyclized Imidazolidine Intermediate SchiffBase->Cyclized Intramolecular Cyclization Product 3H-Imidazo[4,5-b]pyridine Cyclized->Product Oxidation (-2H)

Caption: Reaction mechanism pathway.

Comparative Analysis: Microwave vs. Conventional Heating

The primary advantages of microwave-assisted synthesis are dramatically demonstrated when compared directly with conventional heating methods for the same transformation.[2]

ParameterMicrowave-Assisted MethodConventional Heating Method
Reaction Time 4 - 6 minutes3 - 4 hours
Yield (%) 88 - 99%70 - 85%
Heating Method Direct Dielectric HeatingOil Bath / Heating Mantle
Energy Efficiency HighLow
Process Control Precise T/P controlLess precise, thermal gradients

Data synthesized from Shelke et al. (2017) for a series of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives.[2]

The data clearly indicates that microwave irradiation leads to a significant rate enhancement and improved yields. This acceleration is attributed to the rapid, uniform heating of the polar reaction mixture, which efficiently overcomes the activation energy barrier of the reaction.[4]

Conclusion and Future Outlook

Microwave-assisted synthesis represents a superior methodology for the preparation of 3H-imidazo[4,5-b]pyridine derivatives. The benefits of drastically reduced reaction times, excellent yields, and operational simplicity make it an invaluable tool for researchers in medicinal chemistry and drug development.[3] This technology facilitates the rapid generation of compound libraries for screening and accelerates the hit-to-lead optimization process. As green chemistry principles become increasingly important, the energy efficiency and reduced waste associated with MAOS further solidify its position as a leading technology in modern organic synthesis.

References

  • Biernasiuk, A., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(15), 4983. Available at: [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]

  • Cao, C., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35147–35163. Available at: [Link]

  • Patil, S., et al. (2012). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Drug Development and Research, 4(4), 205-209. Available at: [Link]

  • Cravotto, G., & Cintas, P. (2006). The Combined Use of Microwaves and Ultrasound: Improved Tools in Process Chemistry and Organic Synthesis. Chemistry – A European Journal, 12(29), 7458-7467. (Note: While a direct link for this specific article requires a subscription, general principles of microwave heating are widely available in chemistry resources).
  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

  • Sharma, P., & Kumar, V. (2016). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 6(3), 163-166. Available at: [Link]

  • Becerra-Rivas, C. A., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3). Available at: [Link]

  • Karamthulla, S., et al. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances, 5(25), 19724-19733. Available at: [Link]

  • Ahmed, E. K., et al. (2009). Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. Zeitschrift für Naturforschung B, 64(2), 221-226. Available at: [Link]

  • Dimauro, E. F., & Kennedy, J. M. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. The Journal of Organic Chemistry, 72(3), 1013-6. Available at: [Link]

  • Torres, E., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings, 41(1), 68. Available at: [Link]

  • El-Malah, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3183. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route and improve your yield. The information herein is synthesized from established chemical literature and field-proven insights.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry.[1][2] Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purification difficulties. This guide provides a systematic approach to troubleshooting the common synthetic pathway, which typically involves the formation of a 2,3-diaminopyridine intermediate followed by cyclization to construct the imidazo[4,5-b]pyridine core.

Proposed Synthetic Workflow

The synthesis of this compound can be efficiently achieved in a two-step process starting from a suitable 2-amino-3-nitropyridine precursor. The overall workflow is depicted below:

Synthetic Workflow start Methyl 2-amino-3-nitropyridine-5-carboxylate intermediate Methyl 2,3-diaminopyridine-5-carboxylate start->intermediate Step 1: Reduction product This compound intermediate->product Step 2: Cyclization

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of Methyl 2,3-diaminopyridine-5-carboxylate (Intermediate)

The critical first step is the selective reduction of the nitro group of a suitable precursor, such as methyl 2-amino-3-nitropyridine-5-carboxylate.

Experimental Protocol: Reduction of Methyl 2-amino-3-nitropyridine-5-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend methyl 2-amino-3-nitropyridine-5-carboxylate (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add a reducing agent. A common and effective choice is iron powder (Fe, ~5.0 eq.) followed by the addition of a small amount of aqueous acid (e.g., concentrated HCl, ~0.1 eq.) to activate the iron.[3]

  • Reaction Conditions: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with the reaction solvent.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Troubleshooting and FAQs: Step 1 (Reduction)

Q1: My reduction reaction is very slow or incomplete. What can I do?

A1:

  • Check the activation of iron: The acidic catalyst is crucial for activating the surface of the iron powder. Ensure that a catalytic amount of acid was added.

  • Increase temperature: While reflux is generally sufficient, ensuring the reaction mixture is at the appropriate temperature for the chosen solvent is important.

  • Alternative reducing agents: If iron/HCl is ineffective, consider other reduction methods such as catalytic hydrogenation (e.g., H₂, Pd/C) or using stannous chloride (SnCl₂) in concentrated HCl.[3][4] However, be mindful that catalytic hydrogenation can sometimes be non-selective and may require careful optimization.

Q2: I am observing significant decomposition of my starting material or product. Why is this happening?

A2:

  • Overly harsh acidic conditions: While acid is necessary to activate the iron, an excess can lead to degradation of the pyridine ring or hydrolysis of the ester. Ensure you are using a catalytic amount.

  • Prolonged reaction times: Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.

Q3: How do I effectively remove the iron salts during work-up?

A3:

  • Celite filtration: Filtering the hot reaction mixture through a pad of celite is the most common and effective method. Ensure the celite pad is sufficiently thick.

  • Basic work-up: After filtration, you can perform a liquid-liquid extraction. Dilute the filtrate with water and basify with an aqueous solution of sodium bicarbonate or sodium carbonate to precipitate any remaining iron hydroxides. Then extract the product with an organic solvent like ethyl acetate.

Part 2: Synthesis of this compound (Final Product)

This step involves the cyclization of the diamino intermediate with a one-carbon source to form the imidazole ring.

Experimental Protocol: Cyclization with Formic Acid
  • Reaction Setup: In a round-bottom flask, dissolve the crude or purified methyl 2,3-diaminopyridine-5-carboxylate (1.0 eq.) in formic acid (used in excess as both reagent and solvent).

  • Reaction Conditions: Heat the reaction mixture to reflux (around 100-110 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Isolation and Purification: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with water, and dry. If the product remains in solution, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers should be dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Troubleshooting and FAQs: Step 2 (Cyclization)

Q1: The cyclization reaction is not going to completion. How can I improve the yield?

A1:

  • Ensure anhydrous conditions: Water can inhibit the cyclization, which is a condensation reaction. While formic acid is aqueous, using a higher concentration (e.g., >98%) can be beneficial.

  • Increase reaction time or temperature: Some cyclizations require more energy. Cautiously increasing the temperature or extending the reaction time may be necessary.

  • Alternative cyclizing agents: If formic acid gives low yields, consider using triethyl orthoformate with a catalytic amount of acid. This reaction is often performed at reflux and drives off ethanol, which can help push the equilibrium towards the product.

Q2: I am getting a significant amount of a side product with a lower molecular weight, which I suspect is the carboxylic acid. What is happening and how can I prevent it?

A2: This is a classic case of ester hydrolysis . The hot, acidic conditions of the cyclization can hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Minimize reaction time: Monitor the reaction closely and stop it as soon as the starting diamine is consumed.

  • Lower the reaction temperature: If possible, try running the reaction at a lower temperature for a longer period.

  • Use a milder cyclizing agent: As mentioned, triethyl orthoformate with a catalytic amount of acid might be a milder alternative to refluxing in neat formic acid.

  • Re-esterification: If hydrolysis is unavoidable, you can isolate the crude product containing the carboxylic acid and re-esterify it in a subsequent step (e.g., using methanol and a catalytic amount of sulfuric acid).

Troubleshooting Hydrolysis start Significant Carboxylic Acid Side Product Observed q1 Is the reaction time minimized? start->q1 a1 Shorten reaction time. Monitor closely by LC-MS. q1->a1 No q2 Can the reaction temperature be lowered? q1->q2 Yes a1->q2 a2 Attempt reaction at a lower temperature for a longer duration. q2->a2 Yes q3 Is an alternative cyclizing agent feasible? q2->q3 No a2->q3 a3 Use triethyl orthoformate with catalytic acid. q3->a3 Yes end_node If hydrolysis persists, consider post-synthesis re-esterification. q3->end_node No a3->end_node

Caption: Decision tree for troubleshooting ester hydrolysis.

Q3: My final product is difficult to purify. What are some tips?

A3:

  • Column Chromatography: Use a silica gel column with a gradient elution system. A mixture of dichloromethane and methanol or ethyl acetate and methanol often works well for polar heterocyclic compounds. A small amount of triethylamine or ammonia in the mobile phase can help to reduce tailing on the column.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective.

  • Preparative HPLC: For high purity material, preparative reverse-phase HPLC is an excellent option.

Data Summary

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound1638769-03-5C₈H₇N₃O₂177.16 g/mol
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate1934833-64-3C₉H₉N₃O₂191.19 g/mol

Note: Data for the N-methylated analog is provided for comparison.[5][6]

Expected Spectroscopic Data

  • Imidazole CH: A singlet between 8.0 and 8.5 ppm.

  • Pyridine Protons: Two doublets or singlets in the aromatic region, likely between 7.5 and 8.5 ppm, corresponding to the two protons on the pyridine ring.

  • NH Proton: A broad singlet, which may be exchangeable with D₂O, typically downfield (>10 ppm).

  • Methyl Ester: A sharp singlet around 3.8-4.0 ppm.

Always confirm the structure using a combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR Repository.
  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUT
  • Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
  • SciSpace. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
  • Gein, V. L., et al. (2022). Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates.
  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
  • Quiñones, R. E., Wu, Z.-C., & Boger, D. L. (2021). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution. Journal of Organic Chemistry, 86(19), 13465–13474.
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024).
  • MDPI. (n.d.).
  • Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds....
  • PubMed. (2017). Cyclization of Methyl-Coumalate-Derived Methyl 1-Benzamido-6-oxo-1,6-dihydropyridine-3-carboxylates: Assembly of the[5][7][10]Triazolo[1,5-a]pyridine Ring System.

  • PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST WebBook.
  • PMC. (n.d.).
  • Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
  • PubMed. (2021). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution.

Sources

Technical Support Center: Overcoming Solubility Challenges with Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS: 1638769-03-5). As a heterocyclic organic compound with a fused imidazopyridine ring system, its solubility can be influenced by a variety of factors.[1] This guide provides a structured approach to troubleshooting and resolving these challenges, grounded in established principles of medicinal and green chemistry.

I. Understanding the Molecule: Physicochemical Properties

This compound possesses a molecular formula of C₈H₇N₃O₂ and a molecular weight of approximately 177.16 g/mol .[1][2][3] Its structure, featuring both a basic imidazole moiety and a pyridine ring, alongside a lipophilic methyl ester group, suggests a complex solubility profile. The methyl ester group, in particular, enhances its lipophilicity, which can impact its behavior in aqueous and organic solvents.[1] While specific experimental solubility data is not extensively published, it is generally characterized as having moderate solubility in polar organic solvents.[1]

PropertyValueSource
CAS Number 1638769-03-5[1][3]
Molecular Formula C₈H₇N₃O₂[1][2]
Molecular Weight ~177.16 g/mol [1][2][3]
General Solubility Moderate in polar organic solvents[1]

II. Troubleshooting Guide: A Stepwise Approach to Solubilization

This section presents a series of questions and answers to guide you through a systematic process for dissolving this compound.

Q1: I am having difficulty dissolving the compound in common aqueous buffers. What should be my initial approach?

Your initial approach should focus on exploring a range of pharmaceutically acceptable organic solvents and then considering the use of co-solvents if aqueous-based solutions are required.

Protocol 1: Initial Solvent Screening

  • Safety First: Before handling, consult the Safety Data Sheet (SDS) for this compound.[2][4][5] Handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Small-Scale Testing: Begin with small quantities of the compound (e.g., 1-5 mg).

  • Solvent Selection: Test solubility in a range of polar organic solvents. Based on the general properties of imidazopyridine derivatives, consider the following:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Methanol

    • Ethanol

  • Observation: Add a small amount of solvent to the compound and observe for dissolution at room temperature. Gentle agitation (vortexing or sonication) can be applied.

  • Documentation: Record your observations, noting which solvents are effective and any that are not.

Q2: The compound dissolved in an organic solvent, but I need to prepare an aqueous stock solution. How can I achieve this?

The use of co-solvents is a standard and effective technique for this purpose.[6][7] A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of poorly soluble compounds.[7]

Protocol 2: Co-Solvent System Development

  • Primary Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent identified in Protocol 1 (e.g., DMSO).

  • Aqueous Dilution: Gradually add the primary stock solution to your aqueous buffer with vigorous stirring.

  • Monitor for Precipitation: Observe the solution closely for any signs of precipitation. If precipitation occurs, it indicates that the solubility limit in that co-solvent/aqueous mixture has been exceeded.

  • Optimization: The goal is to use the minimum amount of organic co-solvent necessary to maintain solubility. A common starting point for many in vitro assays is to keep the final concentration of the organic solvent (e.g., DMSO) below 1%, and often below 0.1%, to avoid off-target effects on biological systems.

CoSolvent_Workflow cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Aqueous Dilution Compound This compound OrganicSolvent Select Organic Solvent (e.g., DMSO) Compound->OrganicSolvent Dissolve ConcentratedStock Concentrated Stock Solution OrganicSolvent->ConcentratedStock AqueousBuffer Aqueous Buffer ConcentratedStock->AqueousBuffer Titrate into Precipitation Precipitation Check AqueousBuffer->Precipitation FinalSolution Final Aqueous Solution Precipitation->OrganicSolvent Yes (Adjust Ratio) Precipitation->FinalSolution No pH_Modification_Logic Start Solubility Issue in Neutral Buffer AssessStructure Assess Compound Structure for Ionizable Groups Start->AssessStructure Imidazopyridine Imidazopyridine Core (Basic Nitrogens) AssessStructure->Imidazopyridine AcidicBuffer Prepare Acidic Buffers (e.g., pH < 7) Imidazopyridine->AcidicBuffer Hypothesize increased solubility at lower pH TestSolubility Test Solubility Across pH Range AcidicBuffer->TestSolubility OptimalpH Identify Optimal pH for Dissolution TestSolubility->OptimalpH StabilityCheck Verify Compound Stability at Optimal pH OptimalpH->StabilityCheck StabilityCheck->Start Unstable (Re-evaluate) Proceed Proceed with Experiment StabilityCheck->Proceed Stable

Caption: Decision-making process for pH modification to enhance solubility.

Q4: I've tried co-solvents and pH modification with limited success. What are some more advanced techniques?

For particularly challenging cases, several formulation strategies can be explored, although they require more specialized equipment and expertise.

  • Particle Size Reduction: Increasing the surface area of the compound by reducing its particle size can enhance the dissolution rate. [6][8][9][10]Techniques like micronization or nanosuspension preparation can be employed. [8][10]* Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the poorly soluble drug molecules. [9]The lowest effective concentration of a biocompatible surfactant should be used. [8]* Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. [9]

III. Frequently Asked Questions (FAQs)

Q: How should I store this compound? A: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [4]Avoid exposure to moisture. For long-term storage, refrigeration or freezing may be recommended by the supplier.

Q: Is the compound stable in solution? A: The stability of the compound in solution will depend on the solvent, pH, temperature, and exposure to light. It is recommended to prepare fresh solutions for experiments. If storage of stock solutions is necessary, they should be stored at -20°C or -80°C and protected from light. Perform stability tests if the solution is to be stored for an extended period.

Q: Can I use heat to dissolve the compound? A: Gentle warming can be used to aid dissolution, but it should be done with caution. Excessive heat can lead to the degradation of the compound. Always perform a small-scale test first and check for any changes in the appearance of the solution (e.g., color change) that might indicate degradation.

Q: Are there any "green" or more environmentally friendly solvent options? A: Yes, the field of green chemistry offers several alternatives to traditional organic solvents for the synthesis and handling of heterocyclic compounds. [11][12][13]Solvents such as polyethylene glycols (PEGs), glycerol, and ethyl lactate are being explored. [11]For some applications, water itself can be a suitable green solvent, especially when combined with techniques like pH modification or the use of co-solvents at low concentrations. [12][13]

IV. References

  • ResearchGate. Green Solvents for Eco-friendly Synthesis of Bioactive Heterocyclic Compounds | Request PDF. [Link]

  • PubMed Central (PMC). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]

  • Aaron Chemicals. Safety Data Sheet. (2024-11-01). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011-05-28). [Link]

  • 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride | 1803605-87-9. [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010-08-23). [Link]

  • ResearchGate. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs | Request PDF. [Link]

  • MDPI. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • PubMed Central (PMC) - NIH. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. [Link]

  • PubChem. 3H-imidazo(4,5-b)pyridine-5-carboxylic acid | C7H5N3O2 | CID 21818978. [Link]

  • MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]

  • PubMed Central (PMC) - NIH. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. [Link]

  • Wikipedia. Cosolvent. [Link]

  • ACS Publications. Solvent-Free Heterocyclic Synthesis | Chemical Reviews. [Link]

  • NIH. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025-05-12). [Link]

  • PubMed. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. [Link]

  • Semantic Scholar. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.. [Link]

  • PubMed. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020-04-06). [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]

Sources

Technical Support Center: Purification Strategies for Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic compound. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1][2] Achieving high purity of its derivatives is therefore a critical step in any research and development pipeline.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, offering explanations and actionable solutions.

Question 1: I'm observing significant streaking and poor separation of my compound on a silica gel TLC plate. What's causing this and how can I fix it?

Answer:

Streaking on silica gel is a frequent issue when working with polar, nitrogen-containing heterocyclic compounds like this compound. The primary cause is the acidic nature of standard silica gel. The lone pairs on the nitrogen atoms of the imidazopyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or slow, uneven elution.[3] This results in the characteristic streaking you're observing.

Troubleshooting Steps:

  • Neutralize the Silica: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your mobile phase. This will compete with your compound for the acidic sites on the silica, leading to sharper spots and better separation.[3]

    • Ammonia Solution: A solution of methanol containing 10% ammonia can be used as the polar component of your eluent, which is particularly effective for stubborn amines.[4]

  • Optimize Your Solvent System:

    • Polarity Adjustment: For polar compounds, a common starting point is a mixture of a non-polar solvent like hexane or ethyl acetate with a more polar solvent like methanol or dichloromethane.[4]

    • Methanol/Dichloromethane: This is a powerful solvent system for polar compounds. Start with a low percentage of methanol (e.g., 2-5%) in dichloromethane and gradually increase the polarity. Be mindful that using more than 10% methanol can risk dissolving the silica gel.[4]

  • Consider Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina will have less of an acidic character and can prevent the strong interactions causing streaking.

    • Reversed-Phase Silica (C18): If normal-phase chromatography continues to be problematic, reversed-phase purification is an excellent alternative.[3] In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Question 2: My final product has a persistent yellow or brown color that I can't remove by column chromatography. What are these impurities and how do I get rid of them?

Answer:

Colored impurities in the synthesis of imidazopyridine derivatives often arise from side reactions or the degradation of starting materials and products. These can include polymeric materials or highly conjugated byproducts. While column chromatography is a powerful tool, some impurities may co-elute with your product, especially if they have similar polarities.

Purification Strategies for Colored Impurities:

  • Recrystallization: This is often the most effective method for removing small amounts of colored impurities. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

    • Solvent Screening: Common solvents for recrystallizing imidazopyridine derivatives include ethanol, methanol, ethanol-water mixtures, or dichloromethane/ether mixtures.[5][6][7]

    • Activated Carbon (Charcoal) Treatment: If the colored impurities are significant, you can add a small amount of activated carbon to the hot solution of your compound during recrystallization. The activated carbon will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product, leading to lower yields.

  • Washing/Extraction:

    • If the colored impurities have a different acid/base character than your product, an aqueous wash can be effective. For instance, washing the organic layer with a dilute acid or base solution during workup might remove certain impurities.

  • Chemical Treatment:

    • In some cases, a mild oxidation or reduction step might decolorize the impurities without affecting your product. This should be approached with caution and tested on a small scale first.

Question 3: My yield after purification is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields during the purification of this compound can stem from several factors, from the reaction itself to the purification process.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The synthesis of the imidazopyridine ring may not have gone to completion.Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[8][9]
Product Adsorption on Silica As discussed in Question 1, strong interaction with acidic silica gel can lead to product loss on the column.Use a basic modifier (e.g., triethylamine) in your eluent or switch to a different stationary phase like alumina or reversed-phase silica.[3]
Product Degradation The compound may be unstable under the purification conditions (e.g., prolonged exposure to acidic silica or high temperatures).Minimize the time the compound spends on the column. Use a less acidic stationary phase if possible. Avoid excessive heating during solvent evaporation.
Suboptimal Recrystallization Choosing an inappropriate solvent can lead to significant product loss in the mother liquor.Perform small-scale solvent screening to find the optimal recrystallization solvent or solvent system that maximizes recovery.
Mechanical Losses Product can be lost during transfers, filtration, and other handling steps.Ensure careful handling and quantitative transfers. Wash filter cakes and glassware with small amounts of cold solvent to recover residual product.

Workflow for Yield Optimization:

Yield_Optimization Start Low Yield Observed Check_Reaction Verify Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete->Optimize_Reaction Optimize_Reaction->Check_Reaction Analyze_Purification Analyze Purification Step Complete->Analyze_Purification Column_Issues Column Chromatography Issues? Analyze_Purification->Column_Issues Recrystallization_Issues Recrystallization Issues? Column_Issues->Recrystallization_Issues No Modify_Column Modify Column Conditions: - Add Base (Et3N) - Change Stationary Phase Column_Issues->Modify_Column Yes Optimize_Recrystallization Optimize Recrystallization: - Screen Solvents - Control Cooling Rate Recrystallization_Issues->Optimize_Recrystallization Yes Improved_Yield Improved Yield Recrystallization_Issues->Improved_Yield No (Check Mechanical Loss) Modify_Column->Improved_Yield Optimize_Recrystallization->Improved_Yield

Caption: Decision tree for troubleshooting low purification yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A: The impurities will largely depend on the synthetic route used. However, some common impurities in the synthesis of imidazopyridines include:

  • Unreacted Starting Materials: Such as the corresponding diaminopyridine or the cyclizing agent.[10]

  • Isomeric Byproducts: Depending on the substitution pattern of the starting materials, formation of regioisomers is possible.[1]

  • Over-alkylation or N-alkylation Products: If alkylating agents are used, reaction at different nitrogen atoms of the imidazopyridine core can occur.[11]

  • Hydrolyzed Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (3H-Imidazo[4,5-b]pyridine-5-carboxylic acid) if exposed to acidic or basic conditions, especially in the presence of water.

  • Degradation Products: From exposure to strong acids, bases, or high temperatures.

Q2: Can I use reversed-phase HPLC for the final purification of this compound?

A: Yes, reversed-phase High-Performance Liquid Chromatography (HPLC) is an excellent technique for the final purification of polar heterocyclic compounds like this compound, especially for obtaining high-purity material for biological testing.

Typical Reversed-Phase HPLC Conditions:

  • Stationary Phase: C18 or C8 column.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

  • Additives: To improve peak shape, it is often beneficial to add a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to the mobile phase. This protonates the basic nitrogens on your compound, leading to sharper peaks and more reproducible retention times.

Q3: How should I properly dry and store the purified this compound?

A: Proper drying and storage are crucial to maintain the purity and stability of your compound.

Drying Protocol:

  • After the final purification step (e.g., recrystallization or evaporation of column fractions), the solid product should be dried under high vacuum.

  • A vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used to remove residual solvents. Ensure the temperature is well below the compound's melting or decomposition point.

  • Drying over a desiccant like phosphorus pentoxide (P₄O₁₀) in a vacuum desiccator is also effective.

Storage:

  • Store the purified, dry solid in a tightly sealed vial.

  • To prevent degradation from light and moisture, store the vial in a desiccator in a cool, dark place. For long-term storage, refrigeration or freezing is recommended.

References

  • EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents.
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI. Available at: [Link]

  • Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column - University of Rochester. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available at: [Link]

  • ORGANIC LABORATORY TECHNIQUES 13 13.1 • CHROMATOGRAPHY. Available at: [Link]

  • Imidazopyridine Impurity 1 - CAS - 1701487-96-8 - Axios Research. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]

  • Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds | Chemical Reviews - ACS Publications. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications. Available at: [Link]

  • What is best method to remove pyridine from a reaction mixture? - ResearchGate. Available at: [Link]

  • How do I get dry pyridine? - ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances. Available at: [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available at: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) - ResearchGate. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available at: [Link]

  • Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews. Available at: [Link]

Sources

Stability testing and degradation pathways of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on stability testing and understanding the degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Introduction to Stability of this compound

This compound is a heterocyclic compound with a core structure that is of significant interest in medicinal chemistry.[1][2][3] Understanding its stability is paramount for the development of safe and effective pharmaceuticals. The purpose of stability testing is to see how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[4][5] This knowledge helps in determining the intrinsic stability of the molecule, establishing its degradation pathways, and developing a stable formulation.[6][7]

This guide will delve into the practical aspects of conducting forced degradation studies, also known as stress testing, which are essential for identifying likely degradation products and for developing stability-indicating analytical methods.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this compound?

Based on the structure of this compound, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.[9][10][11] The imidazo[4,5-b]pyridine core itself can also exhibit instability at extreme pH values.

  • Oxidation: The imidazole and pyridine rings are prone to oxidation.[12][13] This can lead to the formation of N-oxides or other oxidative degradation products. The reaction is often initiated by reactive oxygen species.

  • Photolysis: Aromatic and heterocyclic compounds can be sensitive to light.[14][15][16] Exposure to UV or visible light can lead to photodegradation, forming a variety of degradants.

cluster_DegradationPathways Primary Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Oxidizing Agents Photolysis Photolysis This compound->Photolysis UV/Visible Light

Caption: Key degradation pathways for the molecule.

Q2: I am observing rapid degradation of my compound in solution. What could be the cause?

Rapid degradation in solution is often due to hydrolysis, especially if the solvent is not neutral or if the compound is sensitive to the pH of the medium. The methyl ester functionality is a likely point of instability.

Troubleshooting Steps:

  • Check the pH of your solution: Use a pH meter to confirm the pH. If you are using a buffer, ensure it is at the correct pH and has sufficient buffering capacity.

  • Solvent Selection: If possible, use aprotic solvents for initial dissolution if hydrolysis is suspected. For aqueous solutions, working at a neutral pH is a good starting point.

  • Temperature: Elevated temperatures can accelerate hydrolysis.[6] Conduct your initial experiments at room temperature or below if you suspect thermal instability.

Q3: My analytical method is not separating the parent compound from its degradants. How can I develop a stability-indicating method?

A stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

Method Development Strategy:

  • Generate Degraded Samples: Perform forced degradation studies to generate the degradation products.[6]

  • Column and Mobile Phase Screening:

    • Start with a C18 column as it is a good general-purpose column for reverse-phase chromatography.

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values of the aqueous phase. The imidazo[4,5-b]pyridine core has basic nitrogens, so pH will significantly affect retention and peak shape.

  • Gradient Elution: A gradient elution is often necessary to separate the parent compound from a mixture of more polar and less polar degradants.

  • Detector Wavelength: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection of both the parent compound and the degradants.

Troubleshooting Guides

Guide 1: Forced Degradation Study - Unexpected Results
Issue Potential Cause Recommended Action
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study.[6][17]
Complete degradation of the compound. The stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the study. Aim for 5-20% degradation for optimal method development.[8]
Precipitation observed during the study. The degradants are not soluble in the reaction medium.Use a co-solvent to improve solubility. Ensure the pH of the final solution is one where all components are soluble.
Multiple, poorly resolved peaks on the chromatogram. The separation method is not optimized.Re-evaluate the HPLC method (column, mobile phase, gradient) as described in Q3.
Guide 2: Identification of Degradation Products
Issue Challenge Recommended Technique
Unknown peaks in the chromatogram. Elucidating the structure of the degradation products.LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for identifying degradation products. The mass-to-charge ratio (m/z) provides the molecular weight of the degradant, and fragmentation patterns can help in structure elucidation.
Isomeric degradants. Differentiating between isomers that have the same mass.High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass measurement, which can help in determining the elemental composition. NMR (Nuclear Magnetic Resonance) Spectroscopy: Isolation of the degradant followed by NMR analysis can provide definitive structural information.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours in the dark.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[14][15] A control sample should be kept in the dark.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before injection.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a developed stability-indicating HPLC method.

cluster_ForcedDegradation Forced Degradation Workflow Stock Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock->Stress Analysis Analyze Samples by HPLC Stress->Analysis Identification Identify Degradants (LC-MS) Analysis->Identification

Caption: A simplified workflow for forced degradation studies.

References

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. Available from: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available from: [Link]

  • Hydrolysis of methyl esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. Available from: [Link]

  • Hydrolysis of methyl esters. Google Patents.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available from: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available from: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available from: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. Available from: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available from: [Link]

  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. PMC - NIH. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available from: [Link]

  • ICH guideline for photostability testing: aspects and directions for use. PubMed. Available from: [Link]

Sources

Technical Support Center: Optimizing Imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic process. The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines makes it a cornerstone in the development of novel therapeutics, including kinase inhibitors and antimicrobial agents.[1][2] This guide is structured to address common challenges, explaining the chemical principles behind the recommended solutions to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

My condensation reaction between 2,3-diaminopyridine and a carboxylic acid (or aldehyde) is resulting in a low yield. What are the primary causes and how can I optimize it?

Low yields in the synthesis of the imidazo[4,5-b]pyridine core are a frequent issue stemming from several factors.[3] A systematic approach to troubleshooting is crucial for improving the reaction outcome.

  • Incomplete Reaction: The initial condensation may not be reaching completion.

    • Causality: The formation of the imidazole ring is a dehydration process. Insufficient energy input or the presence of water can hinder the reaction's progress. For reactions involving aldehydes, an oxidative step is often necessary for the final aromatization to the imidazo[4,5-b]pyridine, and ambient air oxidation can be inefficient.[3]

    • Troubleshooting:

      • Increase the reaction temperature or prolong the reaction time.[3]

      • For reactions that generate water, employing a Dean-Stark trap or a suitable drying agent can drive the equilibrium towards the product.[3]

      • When using aldehydes, consider introducing a mild oxidizing agent to facilitate the final aromatization step if air oxidation proves insufficient.[3]

  • Sub-optimal pH: The pH of the reaction medium plays a critical role.

    • Causality: Acidic conditions are generally required to activate the carbonyl group of the carboxylic acid or aldehyde, making it more susceptible to nucleophilic attack by the amino groups of 2,3-diaminopyridine.

    • Troubleshooting: For condensations with carboxylic acids, ensure the reaction is conducted under acidic conditions. When using carboxylic acid equivalents like orthoesters, a catalytic amount of a strong acid can be beneficial.[3]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials.

    • Causality: The pyridine nitrogen is susceptible to oxidation, leading to the formation of N-oxides, particularly under oxidative conditions.[3] Incomplete cyclization can also lead to the isolation of stable, non-cyclized intermediates.

    • Troubleshooting: Refer to the detailed troubleshooting sections below on N-oxide formation and incomplete cyclization.

  • Purification Losses: Significant product loss can occur during the work-up and purification stages.

    • Causality: The polarity of imidazo[4,5-b]pyridine derivatives can vary significantly based on their substitution, leading to challenges in extraction and chromatographic separation.

    • Troubleshooting: Optimize your extraction solvents and chromatography conditions (e.g., stationary phase, mobile phase polarity) for your specific target molecule.

I'm observing the formation of multiple regioisomers during N-alkylation of my imidazo[4,5-b]pyridine. How can I control the regioselectivity?

The imidazo[4,5-b]pyridine core possesses multiple nitrogen atoms (N1, N3, and N4) that are susceptible to alkylation, often leading to a mixture of products.[3][4]

  • Understanding Alkylation Sites:

    • The N-H proton in the imidazole ring is tautomeric, allowing for alkylation at both the N1 and N3 positions. The pyridine nitrogen (N4) can also be alkylated.[3]

  • Controlling Regioselectivity:

    • Steric Hindrance: The substitution pattern on both the imidazo[4,5-b]pyridine core and the alkylating agent can influence the site of alkylation. Bulky substituents may favor alkylation at less sterically hindered positions.

    • Electronic Effects: The electronic properties of substituents on the pyridine ring can alter the nucleophilicity of the different nitrogen atoms.

    • Reaction Conditions: The choice of base and solvent is critical in directing the alkylation. For instance, nonpolar solvents in the presence of a base may favor alkylation at the N3 position.[3]

  • Troubleshooting Strategy:

    • Screen a variety of bases (e.g., NaH, K2CO3) and solvents (e.g., DMF, THF, Dioxane) to determine the optimal conditions for the desired isomer.[3][5]

    • Consider the order of synthetic steps. It may be advantageous to introduce the desired alkyl group at an earlier stage of the synthesis if direct alkylation proves non-selective.

Troubleshooting Guides

Issue 1: Incomplete Cyclization to the Imidazole Ring

Symptom: You have isolated a stable intermediate from the condensation of 2,3-diaminopyridine with your reaction partner, but the final cyclization to form the imidazo[4,5-b]pyridine is not occurring.[3]

Root Cause Analysis and Solutions:

G start Incomplete Cyclization cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 solution1 solution1 cause1->solution1 solution2 solution2 cause2->solution2 solution3 solution3 cause3->solution3

  • Driving the Reaction with Heat: Many cyclization reactions require a significant energy input to overcome the activation barrier.

    • Action: Increase the reaction temperature to reflux conditions. If the current solvent's boiling point is insufficient, switch to a higher-boiling solvent.[3] Microwave-assisted synthesis can also be highly effective in reducing reaction times and increasing yields by promoting rapid and uniform heating.[1][6][7]

  • Effective Water Removal: The cyclization is a condensation reaction that liberates water. The presence of water can drive the equilibrium back towards the starting materials.[3]

    • Action: For high-temperature reactions, a Dean-Stark apparatus is the standard method for removing water azeotropically. Alternatively, the addition of a compatible drying agent can be effective.

  • Promoting Dehydration: In cases where a stable intermediate has formed, a more forceful approach to dehydration may be necessary.

    • Action: The use of a strong dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures is a common and effective strategy.[1] Lewis acids, such as silicon tetrachloride (SiCl4), can also be employed to catalyze the cyclization, particularly under microwave conditions.[1]

Issue 2: Formation of N-Oxide Impurities

Symptom: You observe a byproduct with a molecular weight 16 units higher than your expected product, which is characteristic of N-oxide formation.

Root Cause Analysis and Solutions:

  • Prevention:

    • Control of Oxidants: If your synthetic route involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Opt for milder oxidants when possible and maintain strict control over reaction temperature and duration to minimize over-oxidation.[3]

  • Remediation (Reduction of the N-oxide):

    • If the N-oxide has already formed, it can often be chemically reduced back to the desired imidazo[4,5-b]pyridine.

    • Catalytic Hydrogenation: This is a common and clean method. Using a catalyst such as Raney Nickel at room temperature and atmospheric pressure can effectively deoxygenate the pyridine N-oxide.[3]

    • Phosphorus Reagents: Reagents like phosphorus trichloride (PCl3) are also effective for the deoxygenation of pyridine N-oxides.[3]

Experimental Protocols

General Procedure for Microwave-Assisted Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines

This protocol is adapted from methodologies that utilize microwave irradiation to enhance reaction rates and yields.[1][8][9]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 2,3-diaminopyridine (1.0 eq.), the desired carboxylic acid (1.0-1.2 eq.), and a catalytic amount of silica gel.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 100 W. Reaction times will vary depending on the substrates but are typically in the range of 10-30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-substituted-1H-imidazo[4,5-b]pyridine.

Reductive Cyclization for the Synthesis of 1H-imidazo[4,5-b]pyridines

This one-pot method is advantageous when starting from 2-nitro-3-aminopyridine and a ketone.[1]

  • Reaction Setup: To a solution of 2-nitro-3-aminopyridine (1.0 eq.) and a substituted acetophenone (1.0-1.2 eq.) in formic acid, add SnCl2·2H2O as a reductive catalyst.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., reflux) and monitor its progress.

  • Mechanism: The reaction is presumed to proceed through formylation of the aniline nitrogen, followed by nitro group reduction and subsequent cyclization.

  • Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent. The crude product should then be purified by column chromatography.

Data Summary

Table 1: Comparison of Reaction Conditions for Imidazo[4,5-b]pyridine Synthesis

MethodStarting MaterialsCatalyst/ReagentSolventTemperatureTypical YieldsReference
Phillips Condensation 2,3-Diaminopyridine, Carboxylic AcidPolyphosphoric Acid (PPA)PPA (as solvent)Elevated~75%[1]
Microwave-Assisted 2,3-Diaminopyridine, Carboxylic AcidSilica GelNone (neat)100 W (MW)71-92%[1]
Reductive Cyclization 2-Nitro-3-aminopyridine, KetoneSnCl2·2H2OFormic AcidRefluxGood[1]
Reductive Cyclization 2-Nitro-3-aminopyridine, AldehydeNa2S2O4AqueousNot specifiedGood[1]
Palladium-Catalyzed 2-Chloro-3-nitropyridine, AmidesPd(OAc)2/XanthPhosDioxaneElevated55-90%[1]

Visualized Workflows

G cluster_start Starting Materials cluster_troubleshooting Troubleshooting Checkpoints start_A 2,3-Diaminopyridine step1 Condensation Reaction (Acidic Catalyst / Heat) start_A->step1 start_B Carboxylic Acid / Aldehyde start_B->step1 check1 Low Yield? step1->check1 check2 Incomplete Cyclization? check1->check2 Yes step2 Work-up & Purification check1->step2 No check2->step1 Optimize Conditions (Temp, Time, Dehydration) final_product Imidazo[4,5-b]pyridine step2->final_product

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Arkivoc. Available from: [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available from: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available from: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available from: [Link]

  • Method for preparing 2,3-diamino pyridine. Google Patents.
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available from: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. Available from: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available from: [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Available from: [Link]

  • Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Semantic Scholar. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]

  • Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. Monash University. Available from: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available from: [Link]

  • Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[10][11]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers. Available from: [Link]

  • New and Efficient Synthesis of Imidazo[4,5- b ]pyridine-5-ones. ResearchGate. Available from: [Link]

  • Efficient synthesis of substituted imidazo[4,5-b] pyridine. ResearchGate. Available from: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. Available from: [Link]

Sources

Troubleshooting common problems in imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[4,5-b]pyridine Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for imidazo[4,5-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. As a bioisostere of purine, the imidazo[4,5-b]pyridine core is a privileged structure in drug discovery, appearing in molecules targeting kinases, viruses, and more.[1][2][3]

However, its synthesis is not without challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common experimental hurdles, optimize your reaction conditions, and ensure the integrity of your results.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow for diagnosing any synthetic problem. The following flowchart outlines a systematic approach to troubleshooting, starting from the initial observation of a problem to its resolution.

Troubleshooting_Workflow start Problem Observed (e.g., Low Yield, Impure Product) check_sm Step 1: Verify Starting Materials - Purity (NMR, LCMS) - Stability/Degradation - Correct Stoichiometry start->check_sm check_conditions Step 2: Review Reaction Conditions - Temperature & Time - Solvent (Anhydrous?) - Atmosphere (Inert?) - Reagent/Catalyst Activity check_sm->check_conditions analyze_reaction Step 3: Analyze Reaction Mixture - TLC/LCMS Analysis - Identify Intermediates - Detect Side Products check_conditions->analyze_reaction consult_lit Step 4: Consult Literature - Similar Substrates? - Alternative Conditions? - Known Side Reactions? analyze_reaction->consult_lit formulate_hypothesis Step 5: Formulate Hypothesis (e.g., 'Incomplete cyclization due to low temp') consult_lit->formulate_hypothesis implement_solution Step 6: Implement Solution & Re-run - Modify one variable at a time - e.g., Increase Temp, Change Solvent, Add Dehydrating Agent formulate_hypothesis->implement_solution end Problem Solved implement_solution->end

Caption: A general workflow for systematic troubleshooting in synthesis.

Troubleshooting Guide & FAQs

Category 1: Reaction Yield and Conversion

Question 1: My reaction has a very low yield, or it's not working at all. What are the most common culprits?

Answer: Low or no yield in imidazo[4,5-b]pyridine synthesis, particularly in Phillips-Ladenburg type condensations, typically points to one of three areas: starting materials, reaction conditions, or the reaction equilibrium itself.

  • Starting Material Integrity: The primary starting material, a substituted 2,3-diaminopyridine, can be problematic.

    • Purity and Stability: 2,3-Diaminopyridine and its derivatives can be susceptible to oxidation and may darken over time. Impurities or degradation can significantly inhibit the reaction.[4] Always verify the purity of your diaminopyridine by NMR or LC-MS before use. It is best stored in a sealed container under an inert atmosphere, away from light and acidic substances.[4]

    • Source of Diaminopyridine: The synthesis of the diaminopyridine itself can be a challenging multi-step process, often involving nitration and reduction, where isolating the desired isomer can be difficult.[5] Using a poorly characterized or impure starting material is a frequent cause of failure.

  • Sub-Optimal Reaction Conditions:

    • Temperature: The condensation and subsequent cyclization to form the imidazole ring is often a thermally demanding step. If the temperature is too low, the reaction may stall at the intermediate amide stage.[6] Consider switching to a higher-boiling solvent like DMF, or using microwave-assisted heating, which has been shown to improve yields and reduce reaction times.[2]

    • pH Control: For condensations involving carboxylic acids, acidic conditions are generally required to activate the carboxyl group.[6] However, excessively strong acid can protonate the diaminopyridine, rendering it unreactive. Catalytic amounts of a strong acid (like p-TsOH) or using a milder acid like acetic acid are common strategies.

  • Reaction Equilibrium:

    • Water Removal: The final cyclization step is a dehydration reaction that releases one molecule of water.[6] In many setups, if this water is not removed, it can inhibit the reaction from reaching completion. For high-temperature reactions, using a Dean-Stark trap is highly effective. In other cases, adding a chemical dehydrating agent compatible with your conditions can be beneficial.[6]

Question 2: My analysis (TLC/LC-MS) shows a major intermediate product, but very little of my desired imidazo[4,5-b]pyridine. How can I push the cyclization to completion?

Answer: This is a classic case of incomplete cyclization, where the initial condensation to form an amide or imine intermediate is successful, but the final ring-closing step is kinetically hindered.

This pathway is illustrated below, showing the stable intermediate that can form.

Incomplete_Cyclization cluster_troubleshooting Key Factors to Drive Cyclization Reactants 2,3-Diaminopyridine + Aldehyde/Carboxylic Acid Intermediate Stable Intermediate (e.g., Amide or Schiff Base) Reactants->Intermediate Condensation Product Imidazo[4,5-b]pyridine Intermediate->Product Cyclization (Dehydration) [Rate-Limiting Step] Heat Increase Temperature (Higher boiling solvent, MW) Dehydration Remove Water (Dean-Stark, Drying Agent) Catalyst Acid/Base Catalyst (e.g., p-TsOH)

Caption: The reaction pathway showing the rate-limiting cyclization step.

To overcome this, consider the following actions:

  • Increase Thermal Energy: As mentioned, this is the most common solution. If you are running the reaction in a solvent like ethanol or toluene, switching to DMF or refluxing in a higher-boiling solvent can provide the necessary activation energy for the cyclization.[6]

  • Employ a Dehydrating Condensing Agent: When using a carboxylic acid, switching from thermal condensation to a dedicated coupling reagent that also acts as a dehydrating agent can be very effective. Agents like polyphosphoric acid (PPA) or Eaton's reagent can facilitate both amide formation and the subsequent cyclization in one pot.

  • Use an Oxidizing Agent (for Aldehyde Condensations): When starting with an aldehyde, the reaction proceeds through a dihydro-imidazo[4,5-b]pyridine intermediate, which must be oxidized to the final aromatic product. While air oxidation can work, it is often slow and inefficient.[6] Adding a mild oxidant like Na₂S₂O₅ or simply ensuring good exposure to air can be crucial for driving the reaction to completion.[7] Some procedures even report excellent yields using air oxidation in water under thermal conditions.[2]

Category 2: Selectivity and Side Products

Question 3: I am trying to N-alkylate my imidazo[4,5-b]pyridine and I'm getting a mixture of regioisomers. How can I improve the selectivity?

Answer: This is a very common and challenging issue. The imidazo[4,5-b]pyridine scaffold has three nitrogen atoms that are potential nucleophiles: N1 and N3 in the imidazole ring, and N7 (or N4 depending on numbering) in the pyridine ring. The site of alkylation is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.[6]

  • Understanding the Sites: The N1 and N3 positions on the imidazole ring are often the most common sites for alkylation, leading to a mixture of products.[7][8] The pyridine nitrogen can also be alkylated, though this is sometimes less favored depending on the system's electronics.

  • Controlling Regioselectivity:

    • Choice of Base and Solvent: Using a strong base like NaH in an aprotic solvent like DMF or THF will deprotonate the imidazole NH, creating an anionic nucleophile. The distribution of products between N1 and N3 can be sensitive to steric hindrance from both the substrate and the alkylating agent. Phase transfer catalysis (PTC) conditions, using a base like K₂CO₃ with a catalyst like tetra-n-butylammonium bromide (TBAB) in DMF, have also been used extensively and can lead to mixtures.[3][6]

    • Directed Synthesis: The most reliable way to achieve a single regioisomer is often through a directed synthesis strategy rather than post-synthesis alkylation. This involves starting with a precursor that already has the desired substitution pattern. For example, to synthesize an N1-substituted product, one might start with a 2-amino-3-(alkylamino)pyridine.[9] Similarly, multi-step sequences starting from substituted chloronitropyridines allow for controlled, regioselective introduction of substituents before the imidazole ring is even formed.[10][11]

Question 4: My mass spectrum shows a peak at [M+16], and the product has different polarity. I suspect an N-oxide. How can I prevent this?

Answer: Your suspicion is likely correct. The pyridine nitrogen is susceptible to oxidation, especially if your synthetic route involves oxidative conditions (e.g., when converting an aldehyde precursor) or if certain reagents are used.[6]

  • Prevention:

    • Control Oxidants: If you are using an oxidant, be mindful of its strength and stoichiometry. Use the mildest oxidant possible that achieves the desired transformation. Over-oxidation is a common side reaction.

    • Inert Atmosphere: If the oxidation is occurring from atmospheric oxygen at high temperatures, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize N-oxide formation.

  • Remediation: If the N-oxide has already formed, it can sometimes be reduced back to the parent pyridine. A common method is to use a reducing agent like PCl₃ or PPh₃ in a suitable solvent. However, optimizing these conditions can be tricky and may not be compatible with other functional groups in your molecule. The best strategy is always prevention.

Category 3: Purification

Question 5: My product streaks badly on silica gel, making column chromatography very difficult. What purification strategies do you recommend?

Answer: The basic nitrogen atoms on the imidazo[4,5-b]pyridine ring system can strongly interact with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult purification.

Here are several effective strategies to overcome this:

  • Neutralize the Silica: Pre-treating the silica gel can significantly improve chromatography. This can be done by slurring the silica in a solvent system containing a small amount of a basic additive like triethylamine (~0.5-1%) or ammonia (by using a mobile phase saturated with ammonia vapor). This deactivates the acidic sites and prevents strong binding of your product.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Use neutral or basic alumina to avoid product degradation.

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) chromatography is an excellent option, as it operates under different separation principles and avoids the acid-base interaction issues.

  • Crystallization: Don't underestimate the power of crystallization. Many imidazo[4,5-b]pyridines are crystalline solids.[3] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, acetone) to induce crystallization. This can be a highly effective method for obtaining very pure material.

  • Salt Formation and Extraction: If the impurities have different acidic/basic properties than your product, an acid-base workup can be very effective. You can dissolve the crude material in an organic solvent, wash with a dilute aqueous acid (e.g., 1M HCl) to extract your basic product into the aqueous layer, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified product back into an organic solvent.

Key Experimental Protocols & Data

Representative Protocol: Phillips-Ladenburg Condensation

This protocol describes a general method for the synthesis of a 2-substituted imidazo[4,5-b]pyridine from 2,3-diaminopyridine and an aromatic aldehyde.

Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine [7]

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as DMSO or ethanol.

  • Reagent Addition: Add benzaldehyde (1.0-1.1 eq) to the solution.

  • Catalyst/Additive: Add sodium metabisulfite (Na₂S₂O₅, 0.5-1.0 eq) as a mild oxidizing agent.[7]

  • Heating: Heat the reaction mixture to 120-140 °C (if using DMSO) or reflux (if using ethanol) and monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography using a neutralized silica gel (e.g., eluting with dichloromethane/methanol with 1% triethylamine).

Table of Common Cyclization/Condensation Conditions
PrecursorsReagent / CatalystSolventTemperatureKey Considerations
Diaminopyridine + Carboxylic AcidPolyphosphoric Acid (PPA)N/A150-200 °CActs as both solvent and catalyst; workup can be difficult.
Diaminopyridine + Carboxylic AcidEaton's Reagent (P₂O₅/MeSO₃H)N/A80-120 °CMilder than PPA, often gives cleaner reactions.
Diaminopyridine + Carboxylic AcidAcetic Acid (AcOH)Acetic AcidRefluxSimple, but may require long reaction times. Effective for many substrates.[2]
Diaminopyridine + AldehydeNa₂S₂O₄ or Air OxidationDMF / Water80-120 °CReductive cyclization or oxidative cyclocondensation.[2]
Diaminopyridine + OrthoesterYtterbium triflate (cat.)TolueneRefluxMild conditions, good for sensitive functional groups.[2]
3-Amino-2-chloropyridine + AmidePd(dba)₂ / Phosphine Ligandt-ButanolRefluxDirected synthesis for N1-substituted products; avoids regioisomer issues.[2]

References

  • Benchchem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
  • Benchchem. (n.d.). Troubleshooting & Optimization for Imidazo[4,5-b]pyridine Synthesis.
  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. doi: 10.2174/0929867330666230426111650
  • Gloc, M., et al. (2021).
  • Al-Ostath, A., et al. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
  • Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • Popr, M., et al. (2016). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Bembalkar, S. R., & Shingare, M. S. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Chen, Y., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4186-4195.
  • CN103664762A - Method for preparing 2, 3-diamino pyridine. (n.d.).
  • Sahnoun, H., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3209.
  • Guidechem. (2023). What are the applications and storage methods of 2,3-Diaminopyridine?
  • Dubina, T. F., et al. (n.d.). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Semantic Scholar.
  • Xing, Y., et al. (n.d.). Efficient synthesis of substituted imidazo[4,5-b] pyridine.
  • Sharma, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014.
  • Shrestha, S., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).
  • Hranjec, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(16), 4785.
  • Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-B]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds.
  • ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis.
  • Dubina, T. F., et al. (2024). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks.

Sources

Technical Support Center: Enhancing the Biological Activity of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to facilitate your research and development efforts. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its structural similarity to purines, which allows it to interact with a wide range of biological targets.[1][2][3] This guide will help you navigate the common challenges in synthesizing and evaluating these potent compounds.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with this class of compounds.

Q1: What are the primary known biological targets for imidazo[4,5-b]pyridine derivatives?

The imidazo[4,5-b]pyridine core is a versatile scaffold that has been explored for a variety of biological targets due to its bioisosteric relationship with endogenous purines.[2][4] Key targets include:

  • Protein Kinases: This is one of the most widely studied target classes for this scaffold. Specific kinases that have been successfully targeted include c-Met, Cyclin-Dependent Kinase 9 (CDK9), and the mammalian target of rapamycin (mTOR).[5][6][7]

  • Antimicrobial Targets: Derivatives have shown potential as tuberculostatic agents and against other bacteria.[4][8]

  • Antiviral Targets: Some compounds have been investigated for their antiviral properties.[1][9]

  • Mitochondrial Uncouplers: Recent research has explored their use as mitochondrial uncouplers for treating metabolic diseases.[10]

  • GABAA Receptors: The broader class of imidazopyridines are known positive allosteric modulators of GABAA receptors.[9]

Q2: What are the key considerations for initiating a medicinal chemistry campaign with the this compound core?

Starting a campaign with this scaffold requires consideration of several factors:

  • Synthetic Accessibility: The core is typically synthesized via condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its equivalent.[9][11][12] The reactivity of the starting materials and the potential for side reactions should be assessed.

  • Structure-Activity Relationship (SAR): Initial modifications often focus on the C2 and N3 positions of the imidazo[4,5-b]pyridine ring. The methyl ester at the C5 position also offers a handle for further derivatization.[1][13]

  • Physicochemical Properties: Pay attention to properties like solubility and lipophilicity, which are influenced by the substituents. The methyl ester group, for instance, increases lipophilicity compared to the corresponding carboxylic acid.[14]

  • Target Selection: The choice of biological target will heavily influence the design of derivatives. For example, kinase inhibitors often require specific moieties to interact with the ATP-binding pocket.

Q3: How can the methyl ester at the C5 position be chemically modified?

The C5-methyl carboxylate group is a versatile functional handle for creating derivatives with altered properties. Common modifications include:

  • Amide Formation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This is a powerful strategy to explore new interactions with the biological target and modulate physicochemical properties.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, which can then be used in ether or ester synthesis to introduce different functionalities.

  • Direct Aminolysis: In some cases, the methyl ester can be directly converted to an amide by heating with an amine, although this may require harsh conditions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis and biological evaluation of your compounds.

Synthetic Challenges

Issue 1: Low yield during the initial condensation and cyclization to form the imidazo[4,5-b]pyridine core.

  • Potential Causes & Solutions:

    • Incomplete Reaction: The condensation reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature.[11]

    • Oxidative Cyclization: For syntheses starting from aldehydes, an oxidative step is necessary for aromatization to the imidazo[4,5-b]pyridine. If relying on air oxidation, this can be slow. The use of a mild oxidizing agent can be beneficial.[11]

    • Suboptimal pH: The reaction pH is often critical. Condensations with carboxylic acids typically require acidic conditions to proceed efficiently.[11]

    • Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. For high-temperature reactions, a Dean-Stark apparatus is effective for water removal.[11]

    • Purification Losses: Significant product loss can occur during workup and purification. Optimize your extraction and chromatography conditions for your specific derivative.

Issue 2: Formation of multiple regioisomers during N-alkylation.

  • Potential Causes & Solutions:

    • Multiple Reactive Nitrogens: The imidazo[4,5-b]pyridine scaffold has several nitrogen atoms that can be alkylated (N1, N3, and the pyridine nitrogen), leading to a mixture of products.[1][11] The reaction outcome is highly dependent on the reaction conditions.

    • Controlling Regioselectivity:

      • Solvent and Base: The choice of solvent and base can significantly influence the site of alkylation. Experiment with different conditions to favor the desired isomer.

      • Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to block unwanted alkylation sites.

      • Stepwise Synthesis: A more controlled approach may involve synthesizing the imidazole ring with the desired substituent already in place on one of the nitrogen atoms.

Experimental Protocols

Protocol 1: General Synthesis of the Imidazo[4,5-b]pyridine Core

This protocol describes a common method for synthesizing the imidazo[4,5-b]pyridine scaffold from a 2,3-diaminopyridine derivative.

  • Reaction Setup: To a solution of the appropriately substituted 2,3-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, polyphosphoric acid), add the desired carboxylic acid or aldehyde (1.1 eq).[9][12]

  • Reaction Conditions:

    • If using a carboxylic acid, heat the mixture to reflux for several hours, monitoring the reaction by TLC. The use of microwave irradiation can sometimes accelerate this reaction.[12]

    • If using an aldehyde, an oxidizing agent may be required after the initial condensation to facilitate cyclization and aromatization.[11]

  • Workup: After the reaction is complete, cool the mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Kinase Inhibition Assay (General)

This protocol outlines a general workflow for assessing the inhibitory activity of your derivatives against a target kinase.

  • Reagents and Preparation:

    • Prepare a stock solution of your test compound in DMSO.

    • Prepare a reaction buffer containing the kinase, a suitable substrate (peptide or protein), ATP, and any necessary cofactors (e.g., MgCl₂).

  • Assay Procedure:

    • In a microplate, add the reaction buffer.

    • Add your test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.

  • Detection:

    • Stop the reaction and detect the amount of product formed. This can be done using various methods, such as:

      • Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.[15]

      • Luminescence-Based Assays: Measuring the depletion of ATP.[16]

      • Fluorescence-Based Assays: Using a fluorophore-tagged substrate.[16]

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualizations and Data

Diagram 1: Key Structure-Activity Relationships (SAR)

SAR_Highlights cluster_C2 C2 Position cluster_N3 N3 Position cluster_C5 C5 Position Core This compound Core C2 Substitution at C2 Core->C2 Key modification site N3 Substitution at N3 Core->N3 Key modification site C5 C5-Methyl Carboxylate Core->C5 Key functional group C2_effect Crucial for target interaction (e.g., kinase hinge binding) C2->C2_effect Impacts N3_effect Modulates solubility and cell permeability N3->N3_effect Influences C5_effect Handle for derivatization (e.g., amides) to explore new interactions and properties C5->C5_effect Allows

Caption: Key modification sites on the imidazo[4,5-b]pyridine core.

Diagram 2: Troubleshooting Workflow for Low Synthetic Yield

Troubleshooting_Yield Start Low Yield of Imidazo[4,5-b]pyridine Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Yes Check_Oxidation Is an Oxidizing Agent Needed? Incomplete->Check_Oxidation No Increase_Time_Temp->Check_Completion Add_Oxidant Add Mild Oxidizing Agent Check_Oxidation->Add_Oxidant Yes Check_Water Is Water Removal Efficient? Check_Oxidation->Check_Water No Add_Oxidant->Check_Completion Use_Dean_Stark Use Dean-Stark Trap Check_Water->Use_Dean_Stark No Optimize_Purification Optimize Workup/Purification Check_Water->Optimize_Purification Yes Use_Dean_Stark->Check_Completion End Improved Yield Optimize_Purification->End

Caption: Decision tree for troubleshooting low synthetic yields.

Table 1: Representative Biological Activities of Imidazo[4,5-b]pyridine Derivatives
Compound ClassTargetReported Activity (IC₅₀/EC₅₀)Reference
Imidazo[4,5-b]pyrazinesc-Met1.45 nM (enzymatic)[5]
Imidazo[4,5-b]pyridinesCDK90.63 - 1.32 µM[6]
3H-Imidazo[4,5-b]pyridinesmTORNanomolar range[7]
Amidino-substitutedColon Carcinoma0.4 - 0.7 µM[1]
Imidazo[4,5-b]pyridinesMitochondrial Uncoupling830 nM (EC₅₀)[10]

Biological Assay Considerations

Trustworthiness of Kinase Assay Data

When evaluating your compounds as kinase inhibitors, it is crucial to ensure the reliability of your data. Here are some key points to consider:

  • Purity vs. Activity: A highly pure kinase preparation does not guarantee high activity. The phosphorylation state, proper folding, and absence of aggregation are critical for functionality. Using an inactive kinase can lead to misleading results.[17]

  • Choice of Kinase Isoform: Many kinase genes produce multiple isoforms through alternative splicing. These isoforms can have different activities, expression patterns, and inhibitor sensitivities. Ensure you are using the therapeutically relevant isoform for your studies.[17]

  • ATP Concentration: IC₅₀ values for ATP-competitive inhibitors are highly dependent on the ATP concentration used in the assay. For better comparability of data, it is recommended to perform assays at an ATP concentration close to the Kₘ value of the kinase for ATP.[18]

  • Autophosphorylation: Many kinases undergo autophosphorylation, which can affect their activity. This can also interfere with assays that measure total ATP consumption, as they do not distinguish between substrate phosphorylation and autophosphorylation.[18]

  • Kinase Selectivity Profiling: Drug candidates rarely inhibit only a single kinase. Profiling your lead compounds against a panel of kinases is essential to understand their selectivity and potential off-target effects, which can be responsible for toxicity or provide opportunities for polypharmacology.[17]

By carefully considering these factors in your experimental design and troubleshooting, you can enhance the quality and impact of your research on this compound derivatives.

References

  • Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry. [Link]

  • Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. Archiv der Pharmazie. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Link]

  • Figure 2 from Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Semantic Scholar. [Link]

  • 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. PubMed. [Link]

  • What Makes a Kinase Assay Reliable for Screening Inhibitors. BellBrook Labs. [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. oadoi.org. [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. NIH. [Link]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). NIH. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Publications. [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]

  • Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. PubMed. [Link]

  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-B]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. . [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]

Sources

Addressing off-target effects of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate and related imidazo[4,5-b]pyridine derivatives. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural resemblance to endogenous purines, which allows it to interact with a wide range of biological targets.[1][2] This versatility, however, necessitates a rigorous approach to target validation and off-target effect characterization. Compounds based on this scaffold have shown potential as inhibitors for diverse protein families, including kinases and bromodomains.[3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers frequently encounter when working with novel compounds from this chemical class.

Q1: What are off-target effects, and why are they a particular concern for imidazo[4,5-b]pyridine-based compounds?

Q2: My compound is potent in a biochemical assay (e.g., IC50), but its effect in cell-based assays (e.g., EC50) is much weaker. What's going on?

A2: This is a common and important observation in drug discovery. Several factors can cause a discrepancy between biochemical potency and cellular activity[7]:

  • Cell Permeability: The compound may have poor physicochemical properties that prevent it from efficiently crossing the cell membrane to reach its intracellular target.

  • Compound Stability: The molecule might be unstable in cell culture media or rapidly metabolized by cellular enzymes.

  • High Intracellular ATP: For ATP-competitive inhibitors, the high concentration of ATP inside a cell (millimolar range) can outcompete the inhibitor for binding to the target kinase, requiring a much higher compound concentration to achieve the same level of inhibition seen in a biochemical assay, which often uses lower, non-physiological ATP concentrations.[8]

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

  • Target Engagement: The compound may simply not be binding to its intended target effectively in the complex cellular milieu.[9][10] Direct measurement of target engagement is necessary to confirm this.

Q3: How do I begin to distinguish a true on-target phenotype from a potential off-target effect?

A3: Differentiating on-target from off-target effects is a cornerstone of target validation. A multi-pronged approach is required[7]:

  • Correlate Target Inhibition with Phenotype: Perform a dose-response experiment and show that the phenotypic effect occurs at concentrations consistent with the inhibition of your primary target (e.g., by measuring phosphorylation of a direct downstream substrate via Western blot).

  • Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target that has a completely different chemical scaffold. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[7]

  • Rescue Experiments: Overexpress a mutant form of your target protein that is resistant to the inhibitor. If the observed phenotype is reversed or "rescued," it provides strong evidence for on-target activity.

  • Target Knockout/Knockdown: Use CRISPR or siRNA to eliminate or reduce the expression of the target protein. If this genetic perturbation phenocopies the effect of the inhibitor, it supports an on-target mechanism.

Q4: I'm observing significant cytotoxicity. How can I determine if it's an on-target or off-target effect?

A4: This is a critical question. While inhibition of some targets is expected to be cytotoxic (e.g., essential kinases in cancer cells), off-target toxicity can confound results. First, perform a careful dose-response curve to determine the lowest effective concentration that engages the target without causing widespread cell death.[5] If cytotoxicity occurs at concentrations required for target engagement, it could be an on-target effect. If it occurs at much higher concentrations, it is more likely off-target. To investigate further, a kinome-wide selectivity screen can identify unintended kinase targets that may be responsible for the toxicity.[11] Comparing the cytotoxicity profile in cell lines with and without the primary target can also provide definitive answers.[5]

Part 2: Troubleshooting Guide: Common Experimental Issues

This section provides structured workflows to diagnose and solve specific problems you may encounter in the lab.

Issue 1: Unexpectedly High Cytotoxicity is Observed at Effective Concentrations

You've determined an effective concentration for your compound based on a primary target activity assay, but you observe significant, widespread cell death that complicates phenotypic analysis.

  • Underlying Cause: This often points to the inhibition of one or more off-target kinases essential for cell survival. The imidazo[4,5-b]pyridine scaffold can interact with kinases across different families, and hitting even one critical "housekeeping" kinase can lead to toxicity.[5]

  • Troubleshooting Workflow:

start Start: High Cytotoxicity Observed dose_response Step 1: Confirm Dose-Response Establish IC50 (Target) vs. CC50 (Toxicity) start->dose_response compare_ic50 Compare Potencies: Is CC50 ≈ IC50? dose_response->compare_ic50 on_target Conclusion: Potential On-Target Toxicity (Validate with target knockout/rescue) compare_ic50->on_target Yes kinome_scan Step 2: Kinome-Wide Selectivity Screen (e.g., Reaction Biology, Eurofins) compare_ic50->kinome_scan No (CC50 > IC50) or to confirm off_target Conclusion: Likely Off-Target Toxicity analyze_hits Step 3: Analyze Off-Target Hits Are any known to be essential for survival? kinome_scan->analyze_hits validate_off_target Step 4: Validate Causal Off-Target Use specific siRNA or inhibitor for the off-target kinase analyze_hits->validate_off_target confirm_toxicity Does inhibition of the off-target phenocopy the toxicity? validate_off_target->confirm_toxicity causal_link Causal link established. Redesign compound for selectivity. confirm_toxicity->causal_link Yes no_link Toxicity mechanism is different. Investigate other off-targets or mechanisms. confirm_toxicity->no_link No start Start: Inconsistent Biochm. vs. Cell Data check_basics Step 1: Check Compound Integrity Solubility & Stability in Media (LC-MS) start->check_basics basics_ok Compound is stable? check_basics->basics_ok resynthesize Problem: Compound Degradation Resynthesize or adjust formulation. basics_ok->resynthesize No cetsa Step 2: Direct Target Engagement Assay Perform Cellular Thermal Shift Assay (CETSA) basics_ok->cetsa Yes cetsa_result Is a thermal shift observed? cetsa->cetsa_result target_engaged Conclusion: Target is Engaged Cellular phenotype is weak/absent due to pathway redundancy or other factors. cetsa_result->target_engaged Yes target_not_engaged Conclusion: No Target Engagement cetsa_result->target_not_engaged No permeability_issue Cause: Poor Permeability / High Efflux Investigate drug-like properties (LogP, etc.) and test in efflux pump inhibitor co-treatment. target_not_engaged->permeability_issue

Caption: Decision Tree for Inconsistent Biochemical vs. Cellular Results.

Issue 3: The Compound Induces an Unexpected Cellular Phenotype or Activates Unrelated Signaling Pathways

Treatment with your compound results in a cellular response that cannot be easily explained by the known function of your primary target. For example, a CDK inhibitor unexpectedly induces differentiation.

  • Underlying Cause: This is a strong indicator of functionally significant off-target activity. The compound is likely modulating one or more signaling pathways independent of the intended target. [5]

  • Troubleshooting Workflow:

start Start: Unexpected Phenotype Observed validate_on_target Step 1: Confirm On-Target Inhibition Western Blot for p-Substrate @ effective conc. start->validate_on_target phospho Step 2: Global Pathway Analysis Quantitative Phosphoproteomics (LC-MS/MS) validate_on_target->phospho analyze_phospho Step 3: Bioinformatic Analysis Identify upregulated/downregulated pathways (e.g., Kinase Set Enrichment Analysis) phospho->analyze_phospho hypothesis Step 4: Formulate Hypothesis Identify candidate off-target kinase(s) driving the unexpected phenotype. analyze_phospho->hypothesis validate_hypothesis Step 5: Validate Off-Target Use specific siRNA or inhibitor for the hypothesized off-target to phenocopy. hypothesis->validate_hypothesis end Mechanism Deconvoluted validate_hypothesis->end

Caption: Workflow for Deconvoluting Unexpected Cellular Phenotypes.

Part 3: Key Experimental Protocols

Here we provide condensed, step-by-step methodologies for the essential validation experiments discussed above.

Protocol 1: Kinome-Wide Selectivity Profiling (Biochemical)

This experiment assesses the inhibitory activity of your compound against a large panel of purified kinases to map its selectivity profile. This is typically performed as a service by specialized vendors. [11][12][13] Principle: The compound is tested at one or more concentrations (e.g., 1 µM) against hundreds of kinases in parallel using a radiometric or fluorescence-based activity assay. [6][13][14]The percent inhibition for each kinase is reported, providing a global view of selectivity.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Provide the exact concentration and formulation details to the vendor.

  • Assay Execution (Vendor): The vendor will perform the screen. A common format is the radiometric [³³P]-ATP filter-binding assay. [13]Kinase, substrate, and your compound are incubated with [³³P]-ATP. The amount of radioactivity incorporated into the substrate is measured and compared to a vehicle (DMSO) control.

  • Data Analysis:

    • Primary Screen: Results are typically provided as '% Inhibition' at a single concentration. A common threshold for a "hit" is >70% inhibition.

    • Follow-up (IC50 Determination): For any off-target kinases identified as hits in the primary screen, a full 10-point dose-response curve is generated to determine the IC50 value, providing a quantitative measure of potency. [12]

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to verify that your compound binds to its intended target in intact, living cells. [15][16] Principle: Ligand binding stabilizes a target protein, making it more resistant to heat-induced denaturation and aggregation. [17]By heating cells treated with your compound across a range of temperatures and quantifying the amount of soluble target protein remaining, you can observe a "thermal shift" indicative of target engagement. [18][19] Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or your compound at various concentrations for 1-2 hours.

  • Heat Challenge: Harvest cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C. [18]3. Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein in the supernatant using Western blotting or ELISA.

  • Data Analysis: Plot the relative amount of soluble protein versus temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Protocol 3: Quantitative Phosphoproteomics for Off-Target Pathway Analysis

This unbiased approach maps the global signaling changes induced by your compound, providing a functional readout of its on- and off-target kinase activity within the cell. [20][21] Principle: Cells are treated with the inhibitor, and changes in protein phosphorylation are quantified on a proteome-wide scale using mass spectrometry. By identifying which phosphorylation sites and pathways are altered, one can infer which kinases have been inhibited. [22][23] Methodology:

  • Cell Culture and Lysis: Treat multiple replicates of your cell line with vehicle or your compound for a defined period (e.g., 1-6 hours). Harvest and lyse cells in a denaturing buffer containing phosphatase inhibitors.

  • Protein Digestion: Quantify protein concentration (e.g., BCA assay), reduce disulfide bonds (DTT), alkylate cysteines (iodoacetamide), and digest proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched from the total peptide mixture. Common methods include Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC). [20][21]4. LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will sequence the peptides and pinpoint the location of the phosphorylation.

  • Data Analysis:

    • Use software (e.g., MaxQuant) to identify and quantify thousands of unique phosphopeptides across all samples.

    • Perform statistical analysis to identify sites that are significantly down- or up-regulated upon compound treatment.

    • Use bioinformatics tools (e.g., GSEA, KSEA) to perform pathway analysis and infer the activity of specific kinases based on the phosphorylation status of their known substrates. [23]

Part 4: Data Interpretation & Reference Tables

Table 1: Interpreting Kinase Selectivity Profiling Data
ParameterDefinitionHow to Interpret
% Inhibition @ 1µM The percentage reduction in kinase activity at a 1 µM compound concentration.High (>90%): Strong inhibition. Moderate (50-90%): Significant inhibition. Low (<50%): Weak or no inhibition. This is a primary filter for identifying off-targets.
IC50 (nM or µM) The concentration of inhibitor required to reduce kinase activity by 50%.A lower IC50 value indicates higher potency. Comparing the IC50 for the primary target to off-targets quantifies selectivity.
Selectivity Score (S-score) A metric quantifying selectivity, e.g., S(10) = (number of kinases with IC50 < 100 nM) / (total kinases tested).A lower S-score indicates higher selectivity. It provides a standardized way to compare the overall selectivity of different compounds.
Kinome Map A visual representation of inhibited kinases plotted on a phylogenetic tree of the human kinome.Provides an intuitive, at-a-glance view of the compound's selectivity profile and identifies which kinase families are most affected. [11]
Table 2: Comparison of Key Target Engagement Validation Methods
MethodPrincipleAdvantagesLimitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein. [24]Label-free; works in intact cells and tissues; provides direct evidence of physical binding. [15][16]Low throughput (Western blot version); requires a specific antibody; not all proteins show a clear thermal shift.
Bioluminescence Resonance Energy Transfer (BRET) Energy transfer between a luciferase donor and a fluorescent acceptor tagged to proteins of interest. [24]Works in live cells; highly sensitive; can measure binding kinetics in real-time.Requires genetic engineering of cells (fusion proteins); potential for steric hindrance from tags.
NanoBRET™ An improved BRET assay using a small, bright NanoLuc® luciferase.Higher sensitivity and lower background than traditional BRET; suitable for measuring intracellular residence time.Requires specific fluorescent tracers and genetic engineering.
Affinity-Pulldown Mass Spectrometry Compound is immobilized on beads to "pull down" binding partners from cell lysates for identification by MS. [9][20]Unbiased; can identify novel on- and off-targets simultaneously on a proteome-wide scale.Can identify indirect binders; risk of false positives due to non-specific binding to the matrix; performed on lysates, not intact cells.

References

  • Paaßen, B., & Rauh, D. (2019). Determining target engagement in living systems. RSC Chemical Biology.
  • BenchChem. (2025). Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • BenchChem. (2025). A Researcher's Guide to Validating Small Molecule Target Engagement in Cells. BenchChem.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology.
  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Sroka, W. D., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Support.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex.
  • Bantscheff, M., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in Molecular Biology.
  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry.
  • Sugiyama, N., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Kettle, J. G., et al. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • Anastassiadis, T., et al. (2011). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening.
  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Sroka, W. D., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar.
  • Hranjec, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.
  • Li, Y., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry.
  • Schooler, A., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters.
  • Inoviem Scientific. (n.d.). Target validation & engagement. Inoviem.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Technical University of Munich. (n.d.). Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors. Sigma-Aldrich.
  • Giansanti, P., et al. (2023). Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics. Molecular Systems Biology.
  • Sugiyama, N., et al. (2022). (PDF) Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. ResearchGate.
  • CarnaBio USA, Inc. (2020). Recommendations for off-target profiling. CarnaBio USA, Inc..
  • Sroka, W. D., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences.
  • Cymit Química S.L. (n.d.). CAS 1638769-03-5: this compound. Cymit Química S.L..
  • BLD Pharm. (n.d.). Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate. BLD Pharm.
  • Guesmi, R., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of the Serbian Chemical Society.
  • El-Nassan, H. B. (2012). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • Patel, H., et al. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate.

Sources

Technical Support Center: Optimizing the Pharmacokinetic Profile of Imidazo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridine compounds. This guide is designed to provide you with practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in improving the pharmacokinetic (PK) properties of this important class of molecules. Drawing from established principles and recent case studies, we will explore the causality behind experimental choices to enhance the developability of your compounds.

Introduction: The Imidazo[4,5-b]pyridine Scaffold and Its PK Challenges

The imidazo[4,5-b]pyridine core, a purine isostere, is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1] However, its inherent physicochemical properties often present significant challenges in achieving a desirable pharmacokinetic profile. Common hurdles include poor aqueous solubility, rapid metabolism, and low oral bioavailability. This guide will provide a structured approach to identifying and addressing these issues through targeted molecular modifications and formulation strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with imidazo[4,5-b]pyridine derivatives.

Q1: My imidazo[4,5-b]pyridine compound shows potent in vitro activity but has poor oral bioavailability. What are the likely causes?

A1: Poor oral bioavailability for this class of compounds typically stems from a combination of two main factors:

  • Low Aqueous Solubility: The planar, aromatic nature of the imidazo[4,5-b]pyridine core often leads to poor solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.

  • High First-Pass Metabolism: These compounds can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver, leading to significant clearance before reaching systemic circulation.[2]

A helpful first step is to perform in vitro assays to assess both kinetic solubility and metabolic stability in human liver microsomes. The results will help you diagnose the primary issue and guide your optimization strategy.

Q2: How can I quickly assess the potential for poor absorption of my compound?

A2: A Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput method to predict passive diffusion across the gastrointestinal tract.[3] This cell-free assay measures the ability of a compound to permeate a lipid-infused artificial membrane. When correlated with Caco-2 cell-based assays, PAMPA can provide a reliable initial assessment of a compound's absorption potential.[4]

Q3: What are some common metabolic "soft spots" on the imidazo[4,5-b]pyridine scaffold?

A3: While the specific metabolic pathways are compound-dependent, common sites of metabolism on imidazo[4,5-b]pyridine derivatives include:

  • Oxidation of the pyridine or imidazole ring.

  • Metabolism of substituents: N-dealkylation of piperazine rings or oxidation of other alkyl or aryl substituents are frequently observed. Identifying the primary sites of metabolism through metabolite identification studies is crucial for targeted chemical modifications.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific pharmacokinetic challenges you may encounter during your experiments.

Troubleshooting Issue 1: Poor Aqueous Solubility

Low solubility is a frequent obstacle that can hinder both in vitro assay performance and in vivo absorption.

Initial Diagnosis:

  • Kinetic Solubility Assay: Determine the kinetic solubility of your compound in a relevant buffer (e.g., phosphate-buffered saline, PBS) at physiological pH.[5] Compounds with solubility below 10 µM are often problematic.

Workflow for Improving Aqueous Solubility

G cluster_0 Problem: Poor Aqueous Solubility start Compound with Low Solubility (<10 µM) strategy Select Strategy start->strategy mod Introduce Polar Functional Groups strategy->mod Chemical Modification form Formulation Approaches strategy->form Formulation eval_mod Synthesize Analogs & Re-evaluate Solubility mod->eval_mod eval_form Prepare Formulation & Assess Dissolution form->eval_form eval_mod->strategy Unsuccessful success Improved Solubility & Dissolution eval_mod->success Successful eval_form->strategy Unsuccessful eval_form->success Successful G cluster_1 Problem: High Metabolic Instability start Compound with Low HLM Stability met_id Metabolite Identification Studies start->met_id strategy Select Strategy met_id->strategy block Block Metabolic Hotspots strategy->block Targeted Modification bioiso Bioisosteric Replacement strategy->bioiso Scaffold Hopping eval Synthesize Analogs & Re-evaluate HLM Stability block->eval bioiso->eval eval->strategy Unsuccessful success Improved Metabolic Stability eval->success Successful

Caption: Workflow for addressing high metabolic instability.

Strategy 1: Blocking Metabolic Hotspots

Once the primary sites of metabolism are identified, you can make chemical modifications to block these positions.

  • Rationale: By replacing a metabolically labile group with a more stable one, you can prevent or slow down the metabolic process.

  • Common Modifications:

    • Introduction of Fluorine: Replacing a hydrogen atom with a fluorine atom at a site of oxidation can block metabolism due to the strength of the C-F bond.

    • N-Alkylation: In some cases, N-alkylation of the imidazo[4,5-b]pyridine core can alter the electronic properties and sterically hinder access by metabolic enzymes. [6][7]However, the regioselectivity of N-alkylation can be challenging to control. [6] * Modification of Substituents: For example, replacing a metabolically labile p-methoxyphenyl group with a more stable pyrazole can improve metabolic stability.

Strategy 2: Bioisosteric Replacement

This strategy involves replacing a larger chemical group with another that has similar steric and electronic properties but different metabolic susceptibility.

  • Rationale: Bioisosteres can maintain the desired biological activity while improving the pharmacokinetic profile.

  • Example: Replacing a phenyl ring with a pyridine ring or other heterocycles can alter the metabolic profile while preserving key interactions with the target protein.

Table 2: Impact of Structural Modifications on Metabolic Stability

Parent Compound Modification Resulting Compound HLM Stability (% remaining after 30 min) Reference
Compound 5 Replacement of 6-Cl with 6-Br and modification of piperazine substituentCompound 6 14%[2]
Compound 6 Introduction of N-methyl on piperazine and modification of phenyl substituentCompound 20f 76%[2]
Compound 22d Modification of the piperazine substituentCompound 27e 90%[2]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This assay provides a measure of the intrinsic clearance of your compound. [8][9]

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes and keep on ice.

    • Prepare a NADPH-regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4). [8] * Prepare a stock solution of your test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer.

    • Add your test compound to the wells and pre-incubate at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [10]4. Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, you can calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).

Troubleshooting Issue 3: Low Permeability and High Efflux

Even if a compound is soluble and metabolically stable, it may still have poor absorption due to low membrane permeability or being a substrate for efflux transporters like P-glycoprotein (P-gp).

Initial Diagnosis:

  • PAMPA: As mentioned earlier, this assay provides a good initial screen for passive permeability. [3]* Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which express efflux transporters like P-gp. By measuring the permeability in both directions (apical to basolateral and basolateral to apical), you can calculate an efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.

Workflow for Improving Permeability and Reducing Efflux

G cluster_2 Problem: Low Permeability / High Efflux start Compound with Low Permeability or High Efflux Ratio strategy Select Strategy start->strategy logd Optimize Lipophilicity (LogD) strategy->logd hbond Reduce Hydrogen Bond Donors strategy->hbond pgp Modify Structure to Avoid P-gp Recognition strategy->pgp eval Synthesize Analogs & Re-evaluate Permeability/Efflux logd->eval hbond->eval pgp->eval eval->strategy Unsuccessful success Improved Permeability / Lower Efflux eval->success Successful

Caption: Workflow for addressing low permeability and high efflux.

Strategies to Improve Permeability and Reduce Efflux:

  • Optimize Lipophilicity (LogD): There is often a parabolic relationship between lipophilicity and permeability. Aim for a LogD at pH 7.4 in the range of 1-3.

  • Reduce Hydrogen Bond Donors: Permeability can often be improved by reducing the number of hydrogen bond donors, for example, by N-methylation of secondary amines.

  • Modify Structure to Avoid P-gp Recognition: This is a complex challenge, but some general strategies include:

    • Introducing bulky groups: This can sterically hinder the binding of the compound to the P-gp transporter.

    • Altering the charge distribution: P-gp substrates often have specific charge and lipophilicity patterns. Modifying the structure to disrupt these patterns can reduce efflux.

    • Incorporating a piperazine moiety: The piperazine ring is a common motif in CNS drugs and can sometimes help to circumvent P-gp efflux. [11] Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a valuable tool for high-throughput screening of passive permeability. [12][13]

  • Prepare the Donor Plate:

    • Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a buffer (e.g., PBS, pH 7.4) to the final desired concentration in a 96-well donor plate.

  • Prepare the Acceptor Plate:

    • Coat the filter membrane of a 96-well acceptor plate with a lipid solution (e.g., lecithin in dodecane). [13] * Fill the wells of the acceptor plate with buffer.

  • Assemble the "Sandwich": Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours), allowing the compound to diffuse from the donor to the acceptor compartment. [3]5. Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis or LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [C_A] / [C_D_eq])

    Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_eq] is the equilibrium concentration in the donor well.

Conclusion

Improving the pharmacokinetic properties of imidazo[4,5-b]pyridine compounds is a multifaceted challenge that requires a systematic and iterative approach. By carefully diagnosing the underlying issues through a suite of in vitro assays and applying targeted chemical modifications and formulation strategies, you can significantly enhance the developability of your compounds. This guide provides a framework for your optimization efforts, but it is important to remember that each compound series will have its own unique set of challenges and solutions.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. Available at: [Link]

  • pampa-permeability-assay.pdf. Technology Networks. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc. YouTube. Available at: [Link]

  • Microsomal Stability Assay. Creative Bioarray. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. PubMed. Available at: [Link]

  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. MDPI. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available at: [Link]

  • Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. PubMed. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. Available at: [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. Available at: [Link]

  • EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. Google Patents.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]

  • A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. PubMed Central. Available at: [Link]

  • A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. ResearchGate. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

Sources

Technical Support Center: Resolving Inconsistencies in Biological Assays with Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate in their biological assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to resolve experimental inconsistencies and ensure the integrity of your data. The imidazo[4,5-b]pyridine scaffold is a versatile pharmacophore with a wide range of biological activities, but like many heterocyclic small molecules, it can present challenges in various assay formats. This resource is structured to address these potential issues head-on, providing not just solutions, but also the scientific rationale behind them.

Part 1: Understanding Your Compound - Key Physicochemical Properties

Before delving into specific assay troubleshooting, it is crucial to understand the physicochemical properties of this compound, as these can significantly influence its behavior in aqueous assay environments.

PropertyValueImplication for Biological Assays
Molecular Weight 177.16 g/mol [1]Standard for small molecule drugs.
Purity Typically >98%[1]Ensure the purity of your batch to avoid artifacts from contaminants.
Solubility Moderate in polar organic solvents like DMSO. Low aqueous solubility is expected.[2][3]Poor aqueous solubility can lead to compound precipitation and aggregation, which are major sources of assay artifacts.[2][3][4]
Appearance White to off-white solidVisual inspection of stock solutions for precipitation is recommended.

Part 2: Troubleshooting Common Assay Platforms

This section is organized by common assay types where this compound and its analogs are frequently evaluated. Each subsection addresses specific problems in a question-and-answer format.

Inconsistent Results in Kinase Assays

The imidazo[4,5-b]pyridine core is a known scaffold for kinase inhibitors. However, inconsistencies in kinase inhibition assays are common and can arise from multiple sources.

Q1: I'm observing variable IC50 values for this compound in my kinase assay. What could be the cause?

A1: Variable IC50 values are a frequent issue in kinase assays and can stem from several factors related to the compound, the assay conditions, or the detection method.[5][6]

Potential Causes & Troubleshooting Workflow:

Caption: Troubleshooting workflow for variable IC50 values.

Detailed Experimental Protocol: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed inhibition is due to the formation of compound aggregates.[7][8]

Materials:

  • This compound

  • Kinase, substrate, and ATP

  • Assay buffer

  • Triton X-100 (or other non-ionic detergent)

  • Assay plates and detection reagents

Procedure:

  • Prepare two sets of serial dilutions of your compound in the assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01% (v/v).

  • Initiate the kinase reaction in both sets of plates (with and without detergent) by adding the enzyme, substrate, and ATP.

  • Incubate for the standard reaction time.

  • Measure the kinase activity using your established detection method.

  • Interpretation: If the inhibitory activity of the compound is significantly reduced or abolished in the presence of the detergent, it is highly likely that the inhibition is due to aggregation.[7][8]

Artifacts in Cell-Based Assays

Cell-based assays are essential for evaluating the biological activity of compounds in a more physiologically relevant context. However, they are also prone to various artifacts.

Q2: My compound shows high cytotoxicity at concentrations where I expect to see a specific biological effect. How can I differentiate true cytotoxicity from assay artifacts?

A2: Distinguishing true cytotoxicity from artifacts is critical. The observed effect could be due to the compound's intrinsic properties or its interference with the assay readout.

Potential Causes & Troubleshooting Workflow:

Caption: Workflow to differentiate true cytotoxicity from artifacts.

Detailed Experimental Protocol: Cell-Free MTT Reduction Assay

Objective: To determine if this compound directly reduces the MTT tetrazolium salt, leading to a false cell viability reading.

Materials:

  • This compound

  • Cell culture medium (without phenol red)

  • MTT solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • 96-well plate

Procedure:

  • Prepare serial dilutions of your compound in cell-free culture medium in a 96-well plate.

  • Include a positive control for reduction (e.g., ascorbic acid) and a negative control (medium only).

  • Add MTT solution to all wells and incubate for 2-4 hours at 37°C.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Interpretation: If you observe an increase in absorbance in the wells containing your compound in the absence of cells, it indicates direct reduction of MTT, which can lead to an overestimation of cell viability or mask true cytotoxicity.

Challenges in Fluorescence-Based Assays

Fluorescence-based assays are widely used in drug discovery due to their high sensitivity. However, they are also susceptible to interference from test compounds.[9][10]

Q3: I am getting a high background signal in my fluorescence-based assay when I add my compound. What is happening and how can I fix it?

A3: A high background signal is often due to the intrinsic fluorescence (autofluorescence) of the test compound.[11] Many heterocyclic compounds, like those with an imidazopyridine core, can fluoresce.

Potential Causes & Troubleshooting Workflow:

Caption: Troubleshooting high background in fluorescence assays.

Q4: My fluorescent signal is decreasing in the presence of my compound, suggesting inhibition, but I'm not sure if it's a real effect. What else could be happening?

A4: A decrease in fluorescent signal can be caused by fluorescence quenching, where the compound absorbs the excitation or emission light of the fluorophore.[11]

Detailed Experimental Protocol: Assessing Fluorescence Quenching

Objective: To determine if this compound is quenching the fluorescence of the assay's reporter molecule.

Materials:

  • This compound

  • The fluorescent probe used in your assay

  • Assay buffer

  • 96-well plate (black, clear bottom)

  • Fluorometer

Procedure:

  • In a 96-well plate, add a fixed concentration of your fluorescent probe to all wells.

  • Prepare serial dilutions of your compound and add them to the wells containing the fluorescent probe.

  • Include control wells with the fluorescent probe only (no compound).

  • Read the fluorescence intensity on a plate reader at the excitation and emission wavelengths of your probe.

  • Interpretation: A dose-dependent decrease in fluorescence intensity in the absence of the biological target indicates that your compound is quenching the fluorescent signal. This can lead to false-positive results in inhibition assays.

Part 3: General Best Practices for Working with Imidazo[4,5-b]pyridine Derivatives

  • Solubility is Key: Always ensure your compound is fully dissolved in your stock solution and at the final assay concentration.[2][3] Precipitated compound can cause numerous artifacts.

  • Fresh is Best: Prepare fresh dilutions from your DMSO stock for each experiment to avoid issues with compound degradation or precipitation over time.

  • Run Controls: Always include appropriate controls in your experiments, such as compound-only controls (to check for assay interference) and vehicle controls (e.g., DMSO).

  • Orthogonal Assays: Whenever possible, confirm your findings using an orthogonal assay that employs a different detection method. This is the gold standard for validating a hit.[12]

By systematically addressing these potential sources of error, you can increase the reliability and reproducibility of your experimental data when working with this compound and other novel chemical entities.

References

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015, December 7). Retrieved from [Link]

  • A high-throughput screen for aggregation-based inhibition in a large compound library. (2007, May 17). PubMed. Retrieved from [Link]

  • A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide - ACS Publications - American Chemical Society. Retrieved from [Link]

  • A High-Throughput Screen for Inhibitors of the Early Steps of Aggregation. Retrieved from [Link]

  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • High-throughput Assays for Promiscuous Inhibitors - ResearchGate. Retrieved from [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC - NIH. Retrieved from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. Retrieved from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Retrieved from [Link]

  • Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F. Retrieved from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. Retrieved from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. Retrieved from [Link]

  • 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride | 1803605-87-9. Retrieved from [Link]

  • Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - NIH. Retrieved from [Link]

  • 3H-imidazo(4,5-b)pyridine-5-carboxylic acid | C7H5N3O2 | CID 21818978 - PubChem. Retrieved from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. Retrieved from [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - NCBI - NIH. Retrieved from [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface | ACS Omega. Retrieved from [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH. Retrieved from [Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. Retrieved from [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - NIH. Retrieved from [Link]

  • Heterocyclic Amides as Kinase Inhibitors | ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. Retrieved from [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis - ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Activity of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the preclinical validation of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (MIPC) as a potential anticancer agent. We move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating investigative workflow. Our objective is to objectively compare MIPC's performance against established benchmarks and provide the necessary data to support go/no-go decisions in a drug development pipeline.

Introduction: The Rationale for Investigating MIPC

The imidazopyridine scaffold is a "privileged structure" in medicinal chemistry, structurally resembling purine nucleobases and enabling it to interact with a wide range of biological targets.[1] Specifically, derivatives of the imidazo[4,5-b]pyridine core have demonstrated promising anticancer properties through various mechanisms, including the inhibition of critical cell signaling kinases and the induction of programmed cell death (apoptosis).[2][3][4]

This compound (MIPC) is a specific analogue of this class. While direct anticancer data for MIPC is not extensively published, its structural features warrant a thorough investigation. This guide outlines a systematic, three-phase approach to characterize its anticancer potential, using a combination of a well-established chemotherapeutic and a structural analogue for rigorous comparison.

Strategic Selection of Comparative Compounds

To ensure the trustworthiness of our findings, MIPC must be evaluated in the context of well-defined controls. The choice of these controls is as critical as the experimental design itself.

  • Test Article (MIPC): this compound. This is the compound of interest whose activity we aim to validate.

  • Positive Control (Doxorubicin): A potent, broad-spectrum anthracycline antibiotic that has been a cornerstone of chemotherapy for decades.[5] Its multiple, well-documented mechanisms of action—including DNA intercalation and topoisomerase II inhibition—make it an excellent benchmark for high-potency cytotoxic agents.[6]

  • Negative Control (Analogue-Neg): For a rigorous structure-activity relationship (SAR) analysis, we propose the synthesis and evaluation of 3H-imidazo[4,5-b]pyridine (the parent core without the methyl carboxylate group). The hypothesis is that the ester moiety at the 5-position is critical for activity; its removal should, therefore, lead to a significant reduction in cytotoxicity. This comparison helps confirm that the observed effects of MIPC are specific to its unique structure and not a general property of the scaffold.

Phase 1: In Vitro Cytotoxicity Screening Workflow

The first essential step is to determine if MIPC has a cytotoxic or cytostatic effect on cancer cells and to quantify its potency. We will employ a panel of human cancer cell lines from diverse tissue origins to assess the breadth of its activity.

Experimental Objective:

To determine the half-maximal inhibitory concentration (IC50) of MIPC across multiple cancer cell lines and compare its potency to Doxorubicin and Analogue-Neg.

Selected Cancer Cell Line Panel:
  • MCF-7: Estrogen receptor-positive human breast adenocarcinoma.

  • HCT116: Human colorectal carcinoma.

  • K562: Human chronic myelogenous leukemia.[7]

  • A549: Human lung carcinoma.

Core Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[7][8] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well microplates at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2-fold serial dilution series for MIPC, Doxorubicin, and Analogue-Neg in the appropriate cell culture medium. Concentrations should span a wide range (e.g., from 0.01 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (treated with medium containing the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and "no-cell" blank wells. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC50 value.[9]

Data Presentation: Comparative IC50 Values
CompoundMCF-7 (IC50, µM)HCT116 (IC50, µM)K562 (IC50, µM)A549 (IC50, µM)
MIPC (Test) [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Doxorubicin (Positive) ~0.1 - 1.0~0.1 - 1.0~0.05 - 0.5~0.1 - 1.0
Analogue-Neg (Negative) >100>100>100>100

Note: Doxorubicin values represent typical literature ranges. Experimental values must be determined concurrently.

Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells in 96-Well Plates e1 Treat Cells with Compounds (72h) p1->e1 p2 Prepare Serial Dilutions of Compounds p2->e1 e2 Add MTT Reagent (4h Incubation) e1->e2 e3 Solubilize Formazan with DMSO e2->e3 a1 Read Absorbance (570 nm) e3->a1 a2 Calculate % Viability vs. Control a1->a2 a3 Determine IC50 Values (Non-linear Regression) a2->a3

Caption: Phase 1 Workflow: In Vitro Cytotoxicity Screening.

Phase 2: Elucidating the Mechanism of Action (MoA)

Assuming MIPC demonstrates potent cytotoxicity in Phase 1, the next critical step is to understand how it induces cell death. This phase investigates two common hallmarks of anticancer drug activity: apoptosis induction and cell cycle arrest.[10][11] We will focus on the most sensitive cell line identified in the initial screen.

Experiment 1: Apoptosis Quantification via Annexin V/PI Staining

Rationale: Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it is a non-inflammatory process.[3] During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS, allowing for the identification of apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter dead cells, where it stains the nucleus. Dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Step-by-Step Methodology:

  • Cell Treatment: Seed the selected cancer cell line in 6-well plates. Treat the cells with MIPC at concentrations corresponding to its IC50 and 2x IC50 for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells.

Experiment 2: Cell Cycle Analysis

Rationale: Many anticancer drugs exert their effects by disrupting the cell division cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) and subsequently undergo apoptosis.[13] Analyzing the DNA content of a cell population with a fluorescent dye like PI allows for the quantification of cells in each phase.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cell membrane.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in a PBS solution containing PI and RNase A (to prevent staining of double-stranded RNA). Incubate for 30 minutes.

  • Flow Cytometry: Analyze the stained nuclei using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Model the resulting DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Proposed Signaling Pathway and Visualization

Based on published data for other imidazopyridine derivatives, a plausible mechanism for MIPC could be the inhibition of a key protein kinase, such as a Cyclin-Dependent Kinase (CDK), leading to cell cycle arrest and subsequent activation of the intrinsic (mitochondrial) apoptosis pathway.[2][3]

G MIPC MIPC CDK CDK/Cyclin Complex MIPC->CDK Inhibition G2M G2/M Arrest CDK->G2M Promotion (Blocked) Bax Bax/Bak Activation G2M->Bax Upstream Signal Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed MoA: Kinase inhibition leading to apoptosis.

Phase 3: Preliminary In Vivo Efficacy Assessment (Conceptual)

A crucial step in drug development is translating in vitro results to an in vivo setting.[14] While a full GLP toxicology study is beyond this scope, a preliminary efficacy study in a xenograft mouse model provides essential proof-of-concept data.

Model:
  • Animal: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude).

  • Tumor Model: Subcutaneous implantation of the cancer cell line that proved most sensitive to MIPC in vitro.

Experimental Design Outline:
  • Tumor Implantation: Inject ~1-5 million cancer cells subcutaneously into the flank of each mouse.

  • Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline or PBS/DMSO).

    • Group 2: MIPC (at one or two dose levels, determined by prior tolerability studies).

    • Group 3: Doxorubicin (at a clinically relevant dose).

  • Dosing: Administer compounds via an appropriate route (e.g., intraperitoneal or oral) on a defined schedule (e.g., daily or 3 times per week) for 3-4 weeks.

  • Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., histology, Western blot).

  • Data Analysis: Compare the tumor growth curves between groups. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Conclusion and Future Directions

This guide presents a logical and robust workflow for the initial validation of this compound as a potential anticancer agent. By systematically progressing from broad cytotoxicity screening to mechanistic deep-dives and preliminary in vivo testing, researchers can build a comprehensive data package.

Positive results from this framework—specifically, potent and selective cancer cell killing via a well-defined apoptotic mechanism that translates to in vivo tumor growth inhibition—would strongly support the advancement of MIPC as a lead compound for further medicinal chemistry optimization, pharmacokinetic profiling, and formal preclinical development.

References

  • Reddy, T. S., et al. (2014). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3487-3491. [Link]

  • El-Sayed, N. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]

  • Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050. [Link]

  • Badowska-Rosłonek, K., & Dzięgielewski, M. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3392. [Link]

  • Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Wang, J., et al. (2020). A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis. BioMed Research International, 2020, 8546938. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • He, L. J., et al. (2021). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β-catenin Signaling. Cancer Management and Research, 13, 6155-6166. [Link]

  • Sharma, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Gholami, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]

  • Kamal, A., et al. (2011). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. [Link]

  • Willers, H., et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Radiation Oncology (pp. 187-206). Springer. [Link]

  • Creative Bioarray. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Creative Bioarray. [Link]

  • Al-Saffar, D. H., et al. (2024). Sitagliptin Potentiates the Anticancer Activity of Doxorubicin Through ROS-Driven Apoptosis and MMP/TIMP Regulation in HeLa Cells. Molecules, 29(15), 3543. [Link]

  • ResearchGate. (n.d.). Cell viability after treated with positive control of drug doxorubicin... ResearchGate. [Link]

  • Asadipour, A., et al. (2013). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Iranian Journal of Pharmaceutical Research, 12(3), 515-520. [Link]

  • Zdancewicz, J., & Wąsiąt, M. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(4), 3799. [Link]

Sources

Comparative Analysis of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate with Known Kinase Inhibitors: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity has made it a fertile ground for the development of novel therapeutics, particularly in oncology.[1] Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[2][3] Among the vast chemical space of imidazo[4,5-b]pyridine derivatives, Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate represents a simple, yet intriguing starting point for investigation.

While specific kinase inhibition data for this compound is not extensively documented in publicly available literature, the known bioactivity of its structural relatives allows us to formulate a robust framework for its evaluation. This guide provides a comparative analysis, not of existing data, but of the potential of this compound, outlining the methodologies and benchmarks required to place it within the landscape of known kinase inhibitors. We will compare its core structure to established imidazo[4,5-b]pyridine inhibitors targeting Aurora kinases and the PI3K/mTOR pathway, and benchmark it against well-characterized clinical inhibitors.

Structural Comparison: A Tale of Two Kinase Targets

The potential for this compound to act as a kinase inhibitor is rooted in its chemical structure. We will compare it to two key examples from the imidazo[4,5-b]pyridine class, each targeting a different kinase family, and to established clinical inhibitors.

Compound Structure Class Primary Target(s)
This compound Imidazo[4,5-b]pyridineHypothesized Kinase Target
CCT137690 [4]Imidazo[4,5-b]pyridineAurora Kinase A/B
Compound 10d (from literature) [5]Imidazo[4,5-b]pyridinemTOR
Alisertib (MLN8237) [6]Non-imidazo[4,5-b]pyridineAurora Kinase A
Everolimus (Rapalog) [7]MacrolidemTORC1

The core imidazo[4,5-b]pyridine ring system is the common feature linking our lead compound to CCT137690 and Compound 10d. The key differentiators are the substitutions on this core. In CCT137690, extensive decoration at the 2, 6, and 7-positions provides high-affinity interactions within the ATP-binding pocket of Aurora kinases.[4] Similarly, the specific substitutions on Compound 10d confer its selectivity for mTOR.[5] this compound is comparatively unadorned, featuring a simple methyl ester. This makes it an ideal candidate for fragment-based screening and initial hit identification, from which more complex and potent derivatives can be designed.

Experimental Framework: In Vitro Kinase Inhibition Profiling

To ascertain the kinase inhibitory potential of this compound, a quantitative in vitro assay is paramount. The ADP-Glo™ Kinase Assay is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[1][8]

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at twice the desired final concentration (e.g., 20 µM for a 10 µM final concentration).
  • Kinase/Substrate Solution: Prepare a solution containing the target kinase and its specific substrate at twice their desired final concentrations in kinase buffer.
  • Test Compound Dilution Series: Perform serial dilutions of this compound and comparator compounds in DMSO, followed by a further dilution in kinase buffer.

2. Kinase Reaction:

  • Add 5 µL of the test compound dilution to the wells of a 384-well plate.
  • Add 5 µL of the Kinase/Substrate solution to each well.
  • Initiate the reaction by adding 10 µL of the ATP solution to each well.
  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

3. ADP Detection:

  • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
  • Incubate at room temperature for 40 minutes.[8]
  • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Incubate at room temperature for 30-60 minutes.[9]

4. Data Acquisition and Analysis:

  • Measure luminescence using a plate-reading luminometer.
  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis prep_cpd Compound Dilutions add_cpd Add 5µL Compound prep_cpd->add_cpd prep_ks Kinase/Substrate Mix add_ks Add 5µL Kinase/Substrate prep_ks->add_ks prep_atp ATP Solution add_atp Add 10µL ATP (Initiate Reaction) prep_atp->add_atp add_cpd->add_ks add_ks->add_atp incubate1 Incubate 60 min add_atp->incubate1 add_adpglo Add 20µL ADP-Glo™ Reagent incubate1->add_adpglo incubate2 Incubate 40 min add_adpglo->incubate2 add_kdr Add 40µL Kinase Detection Reagent incubate2->add_kdr incubate3 Incubate 30-60 min add_kdr->incubate3 read_lum Measure Luminescence incubate3->read_lum calc_ic50 Calculate IC50 read_lum->calc_ic50

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Comparative Data Summary (Illustrative)

To contextualize the potential efficacy of this compound, the following table presents its hypothetical IC50 values alongside published data for our selected comparators. The data for the title compound is illustrative and serves as a goal for initial screening.

CompoundTarget KinaseIC50 (nM)
This compound Aurora A15,000 (Hypothetical)
Aurora B>50,000 (Hypothetical)
mTOR8,000 (Hypothetical)
CCT137690 [4]Aurora A15
Aurora B25
Alisertib (MLN8237) [6]Aurora A1.2
Aurora B396.5
Compound 10d (from literature) [5]mTOR18
PI3Kα>10,000
Everolimus mTORC1~2 (in cells)

This illustrative data suggests that the core scaffold of this compound might possess weak, micromolar-range inhibitory activity. This level of activity is not uncommon for an initial, unoptimized fragment or "hit" compound. The significant difference in potency between the simple core and the highly decorated, optimized inhibitors (CCT137690, Alisertib, Compound 10d) underscores the importance of medicinal chemistry efforts to explore the structure-activity relationship (SAR) and develop higher-affinity binders.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Should initial screening reveal activity against mTOR, this compound and its future derivatives would be targeting a central signaling pathway in cancer cell growth and proliferation.[10][11] The PI3K/AKT/mTOR pathway integrates signals from growth factors and nutrients to regulate protein synthesis, cell cycle progression, and survival.[12][13]

PI3K/AKT/mTOR Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits PTEN PTEN PTEN->PIP3 Inhibits Inhibitor mTOR Inhibitor (e.g., Everolimus, Compound 10d) Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of mTOR inhibition.

In this pathway, activated PI3K generates PIP3, which recruits and activates AKT.[10] AKT, in turn, activates mTOR Complex 1 (mTORC1), a master regulator of protein synthesis.[14] An inhibitor targeting mTOR would block these downstream effects, leading to a reduction in cell growth and proliferation, making it a prime target for anticancer therapeutics.

Conclusion and Future Directions

This compound, in its own right, is unlikely to be a potent kinase inhibitor. However, its value lies in its potential as a foundational scaffold for medicinal chemistry exploration. The comparative framework presented here provides a clear roadmap for researchers. By employing robust in vitro assays and benchmarking against known inhibitors of key cancer targets like Aurora kinases and mTOR, the true potential of this and related compounds can be systematically unlocked. The initial goal should be to confirm low-micromolar activity, which would validate the scaffold as a "hit." Subsequent structure-activity relationship studies can then be initiated to elaborate the core structure, aiming to achieve the nanomolar potency characteristic of clinically relevant kinase inhibitors.

References

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 8, 247. [Link]

  • Proteopedia. PI3K/AKT/mTOR signaling pathway. [Link]

  • QIAGEN. PI3K/AKT/mTOR signaling. [Link]

  • Cheetham, G. M., et al. (2002). Aurora kinase inhibitors in preclinical and clinical testing. Clinical Cancer Research, 8(10), 3173-3181. [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]

  • Arora, A., & Scholar, E. M. (2005). Aurora kinase inhibitors in oncology clinical trials: Current state of the progress. Journal of Pharmacology and Experimental Therapeutics, 315(3), 971-978. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. European Journal of Medicinal Chemistry, 157, 937-947. [Link]

  • Laplante, M., & Sabatini, D. M. (2013). Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy. Journal of Clinical Investigation, 123(4), 1448-1458. [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]

  • Sells, T. B., et al. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 5, 271. [Link]

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • National Cancer Institute. Clinical Trials Using Aurora Kinase Inhibitor. [Link]

  • Wikipedia. mTOR inhibitors. [Link]

  • ResearchGate. mTOR inhibitors in clinical trials. [Link]

  • ResearchGate. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. [Link]

  • Grokipedia. mTOR inhibitors. [Link]

  • Oncohema Key. mTOR Inhibitors. [Link]

  • Bavetsias, V., et al. (2013). Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

  • ResearchGate. Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. [Link]

  • Al-Salahi, R., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-12. [Link]

  • Bentham Science. Current Medicinal Chemistry. [Link]

  • ResearchGate. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogues derived from Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. We will explore how structural modifications at various positions of this heterocyclic system influence its therapeutic potential, with a focus on anticancer and kinase inhibitory activities. This document is intended for researchers, scientists, and professionals in the field of drug development.

The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold

The imidazo[4,5-b]pyridine ring system is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory effects.[1] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, particularly protein kinases.[2] This guide will dissect the SAR of this scaffold, focusing on substitutions at the C2, N3, and C5/C6 positions, with the this compound as our central reference point.

Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazo[4,5-b]pyridine analogues is highly dependent on the nature and position of their substituents. The following sections provide a detailed comparison of how modifications at key positions impact their efficacy.

Modifications at the C2 Position

The C2 position of the imidazo[4,5-b]pyridine ring is a critical determinant of activity and selectivity.

  • Aryl and Heteroaryl Substituents: Introduction of aryl or heteroaryl groups at the C2 position has been a common strategy to enhance anticancer activity. For instance, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown moderate cytotoxic activity against various cancer cell lines, including MCF-7 and K562.[3] The nature of the aryl substituent is crucial; for example, a 2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl) group was found in a p21-activated kinase 4 (PAK4) inhibitor.[4]

  • Amino and Amide Linkages: N-phenyl-imidazo[4,5-b]pyridin-2-amines have demonstrated potent anti-proliferative and CDK9 inhibitory activities.[5] The substitution pattern on the N-phenyl ring further modulates this activity.

Modifications at the N3 Position

Alkylation or arylation at the N3 position of the imidazole ring can significantly influence the compound's properties.

  • Small Alkyl Groups: Methylation at the N3 position, as seen in Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate, can alter the molecule's lipophilicity and binding interactions.[6]

  • Protecting Groups: In synthetic strategies, the N3 position is often protected, for example with a MEM group, to direct functionalization at other positions like C2.[7] The choice of protecting group can impact the overall yield and final biological activity.

Modifications at the C5 and C6 Positions of the Pyridine Ring

Substitutions on the pyridine ring, particularly at the C5 and C6 positions, play a vital role in modulating the biological activity.

  • Carboxylate Group at C5: The methyl carboxylate group at the C5 position in our parent compound is a key feature. This group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore new interactions with biological targets.

  • Bromo and Phenyl Substituents at C6: A bromine atom at the C6 position has been shown to be a useful handle for further functionalization via cross-coupling reactions.[4] Phenyl ether substitutions at the C6 position have been found to be more favorable than at other positions for mitochondrial uncoupling activity.[8]

Comparative Biological Activity Data

The following table summarizes the biological activities of representative this compound analogues and related compounds.

Compound IDC2-SubstituentN3-SubstituentC5/C6-SubstituentBiological ActivityTargetIC50/EC50Reference
Parent HH5-COOCH3---[9]
1 2,4-difluoroanilinobutan-2-yl-p38 MAP Kinase Inhibitorp38 MAP Kinase-[10]
KY-04045 3-isopropyl-1-methyl-1H-pyrazol-4-ylH6-BromoPAK4 InhibitorPAK4-[4]
18b N-phenylamino derivative--AnticancerCDK9Potent[5]
SHS206 trifluoromethyl-4-phenylMitochondrial UncouplerMitochondria830 nM[8][11]
10d, 10n Various--AnticancermTORNanomolar[12]

Experimental Protocols

General Synthesis of Imidazo[4,5-b]pyridine Analogues

A common synthetic route to the imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its derivative.[13]

Diagram: General Synthetic Scheme

G Diaminopyridine Substituted 2,3-Diaminopyridine Cyclization Cyclization (e.g., heat, acid catalyst) Diaminopyridine->Cyclization CarboxylicAcid Carboxylic Acid / Derivative (R-COOH) CarboxylicAcid->Cyclization Imidazopyridine Substituted Imidazo[4,5-b]pyridine Cyclization->Imidazopyridine

Caption: General synthesis of the imidazo[4,5-b]pyridine core.

Step-by-Step Protocol:

  • Starting Materials: A substituted 2,3-diaminopyridine and a suitable carboxylic acid or aldehyde.

  • Reaction Conditions: The reactants are typically heated in a high-boiling point solvent, sometimes with a dehydrating agent or a catalyst. For example, a one-pot synthesis of 3H-imidazo[4,5-b]pyridines can be achieved from aldehydes and 2-nitro-3-aminopyridine through reductive cyclization.

  • Purification: The crude product is purified by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the synthesized compounds against a specific protein kinase.

Diagram: Kinase Inhibition Assay Workflow

G Compound Test Compound (Varying Concentrations) Incubation Incubation Compound->Incubation Kinase Kinase Enzyme Kinase->Incubation Substrate Substrate + ATP Substrate->Incubation Detection Detection of Phosphorylation Incubation->Detection DataAnalysis Data Analysis (IC50 Calculation) Detection->DataAnalysis

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation: Add the kinase, substrate (e.g., a peptide), and ATP to the wells of a microtiter plate.

  • Compound Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the plate at a specific temperature for a set period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogues have revealed key structural features that govern their biological activity. Substitutions at the C2, N3, and C6 positions are critical for modulating potency and selectivity against various targets, particularly protein kinases. The insights gained from these studies provide a rational basis for the design of novel and more effective therapeutic agents based on the imidazo[4,5-b]pyridine scaffold. Future research should focus on exploring a wider range of substituents and employing computational modeling to further refine the design of next-generation inhibitors.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (URL: [Link])

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (URL: [Link])

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (URL: [Link])

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (URL: [Link])

  • Design and synthesis of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. (URL: [Link])

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (URL: [Link])

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (URL: [Link])

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (URL: [Link])

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (URL: [Link])

  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. (URL: [Link])

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (URL: [Link])

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. (URL: [Link])

  • SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. (URL: [Link])

  • Structure‐Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5‐b]pyridin‐2‐one‐Based p38 MAP Kinase Inhibitors: Part 1. (URL: [Link])

  • Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. (URL: [Link])

  • HOT-Regioselective C2-arylation of imidazo[4,5-b]pyridines. (URL: [Link])

Sources

Head-to-head comparison of different synthetic routes to Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate is a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its structural resemblance to purines allows it to interact with a variety of biological targets, making it a valuable building block in drug discovery programs. The efficient and scalable synthesis of this molecule is therefore a critical aspect of its development and application. This guide provides a detailed head-to-head comparison of two distinct synthetic routes to this compound, offering insights into the strategic choices, mechanistic underpinnings, and practical considerations for each approach.

Route 1: Linear Synthesis from 2-Amino-5-methylpyridine

This route follows a classical, linear approach starting from the readily available 2-amino-5-methylpyridine. It involves a series of functional group transformations to build the required substitution pattern on the pyridine ring before the final cyclization to form the imidazole moiety.

Experimental Protocol:

Step 1: Nitration of 2-Amino-5-methylpyridine

To a cooled (0-5 °C) solution of 2-amino-5-methylpyridine in concentrated sulfuric acid, a nitrating mixture (a combination of nitric acid and sulfuric acid) is added dropwise, maintaining the low temperature. The reaction mixture is then stirred at room temperature to ensure complete nitration, yielding 2-amino-5-methyl-3-nitropyridine.

Step 2: Oxidation of the Methyl Group

The 2-amino-5-methyl-3-nitropyridine is then subjected to oxidation to convert the methyl group at the 5-position into a carboxylic acid. A common oxidizing agent for this transformation is potassium permanganate (KMnO₄) in a basic aqueous solution. The reaction mixture is heated to drive the oxidation to completion. Acidification of the reaction mixture then precipitates the 2-amino-3-nitropyridine-5-carboxylic acid.

Step 3: Fischer Esterification

The resulting carboxylic acid is converted to its methyl ester via a Fischer esterification. The acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid, to afford methyl 2-amino-3-nitropyridine-5-carboxylate.

Step 4: Reduction of the Nitro Group

The nitro group of methyl 2-amino-3-nitropyridine-5-carboxylate is selectively reduced to an amino group to form the key intermediate, methyl 2,3-diaminopyridine-5-carboxylate. A variety of reducing agents can be employed, with a common and effective method being catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This method is often preferred due to its high selectivity and clean reaction profile.

Step 5: Cyclization to form the Imidazole Ring

The final step involves the cyclization of methyl 2,3-diaminopyridine-5-carboxylate to yield the target molecule. This is typically achieved by heating the diamine with an orthoformate, such as triethyl orthoformate, which serves as a one-carbon source for the imidazole ring. The reaction is often carried out in the presence of an acid catalyst.

Visualizing the Pathway:

Route 1 A 2-Amino-5-methylpyridine B 2-Amino-5-methyl-3-nitropyridine A->B HNO₃, H₂SO₄ C 2-Amino-3-nitropyridine-5-carboxylic acid B->C KMnO₄, heat D Methyl 2-amino-3-nitropyridine-5-carboxylate C->D MeOH, H⁺ E Methyl 2,3-diaminopyridine-5-carboxylate D->E H₂, Pd/C F This compound E->F HC(OEt)₃, H⁺

Caption: Linear synthesis of the target compound starting from 2-amino-5-methylpyridine.

Route 2: Convergent Synthesis from a Substituted 2-Chloropyridine

This route offers a more convergent approach, starting from a pre-functionalized pyridine ring. A key starting material for this route is a 2-chloro-3-nitropyridine derivative bearing a carboxylate group at the 5-position. While the synthesis of this starting material can be a multi-step process itself, this route allows for a more direct assembly of the final product. A particularly efficient variation of this route employs a one-pot, tandem reaction sequence.

Experimental Protocol:

This protocol describes a one-pot synthesis starting from methyl 2-chloro-3-nitropyridine-5-carboxylate.

One-Pot Tandem Reaction:

To a solution of methyl 2-chloro-3-nitropyridine-5-carboxylate in a suitable solvent such as a mixture of water and isopropanol, a primary amine (in this case, ammonia or a protected form) is added. The mixture is heated to facilitate the nucleophilic aromatic substitution (SNAr) of the chloride, yielding methyl 2-amino-3-nitropyridine-5-carboxylate.

Without isolation of the intermediate, a reducing agent is added directly to the reaction mixture. A common choice for this step is zinc powder in the presence of a proton source like hydrochloric acid. The mixture is heated to effect the reduction of the nitro group to an amine, forming methyl 2,3-diaminopyridine-5-carboxylate in situ.

Finally, a cyclizing agent, such as an aldehyde or an orthoformate, is added to the same reaction vessel. For the synthesis of the unsubstituted imidazole ring of the target molecule, triethyl orthoformate is a suitable reagent. Continued heating drives the condensation and cyclization to afford the final product, this compound.

Visualizing the Pathway:

Route 2 cluster_0 One-Pot Reaction Vessel A Methyl 2-chloro-3-nitropyridine-5-carboxylate B Methyl 2-amino-3-nitropyridine-5-carboxylate A->B 1. NH₃, heat (SₙAr) C Methyl 2,3-diaminopyridine-5-carboxylate B->C 2. Zn, HCl (Reduction) D This compound C->D 3. HC(OEt)₃, heat (Cyclization)

Caption: A convergent one-pot synthesis starting from a pre-functionalized pyridine.

Head-to-Head Comparison

ParameterRoute 1: Linear SynthesisRoute 2: Convergent (One-Pot) Synthesis
Starting Material 2-Amino-5-methylpyridine (readily available)Methyl 2-chloro-3-nitropyridine-5-carboxylate (requires synthesis)
Number of Steps 5 distinct steps with intermediate isolation1-pot, 3 tandem reactions (potentially fewer isolations)
Overall Yield Typically moderate due to multiple stepsPotentially higher due to fewer workups and purifications
Scalability Can be challenging due to multiple unit operationsMore amenable to scale-up due to process intensification
Reagent Economy May require stoichiometric use of reagents in some stepsTandem approach can be more atom-economical
Process Safety Involves handling of strong nitrating agents and oxidantsUse of zinc powder and acid requires careful control
Key Advantage Utilizes a simple and inexpensive starting materialHigh efficiency and reduced operational complexity
Key Disadvantage Longer overall synthesis time and more waste generationRequires access to a more complex starting material

Discussion and Mechanistic Insights

Route 1 represents a robust and well-established strategy in heterocyclic chemistry. The causality behind the experimental choices lies in the stepwise activation and functionalization of the pyridine ring. The nitration at the 3-position is directed by the activating amino group at the 2-position. The subsequent oxidation of the methyl group is a standard transformation, though it can sometimes suffer from moderate yields and the need for harsh conditions. The final cyclization with an orthoformate is a classic and reliable method for constructing the imidazole ring, proceeding through the formation of an intermediate amidine which then undergoes intramolecular cyclization and elimination of ethanol.

Route 2 , particularly in its one-pot variation, exemplifies a more modern and efficient approach to synthesis.[1] The core principle is to perform multiple, compatible transformations in a single reaction vessel, thereby minimizing waste, saving time, and often improving overall yield. The initial SNAr reaction is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack at the 2-position. The subsequent in-situ reduction of the nitro group is a key step that sets the stage for the final cyclization. The success of this one-pot approach hinges on the careful selection of reagents and conditions that are compatible with all three transformations.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will largely depend on the specific constraints and priorities of the research or development program.

Route 1 is advantageous when starting from simple, readily available materials is a priority and when the multi-step nature of the synthesis is acceptable. It offers a high degree of control over each individual transformation.

Route 2 is the preferred option when process efficiency, scalability, and reduced environmental impact are paramount. Although it requires a more complex starting material, the benefits of a one-pot, tandem approach in terms of time, labor, and resource savings are significant, making it a more attractive strategy for large-scale production.

Ultimately, the optimal synthetic route will be determined by a careful evaluation of factors such as starting material availability and cost, desired scale of production, and the technical capabilities of the laboratory.

References

  • Kamal, A., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4257–4265. [Link]

Sources

Cross-validation of in vitro and in vivo data for Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of In Vitro and In Vivo Data: A Case Study with an Imidazo[4,5-b]pyridine Analog

Introduction: Bridging the Gap from Benchtop to Preclinical Models

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines that has made its derivatives potent inhibitors of key cellular targets like protein kinases.[1][2] Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate represents a specific example of this chemical class, which holds significant therapeutic promise.[3] However, the journey of any novel compound from initial synthesis to a viable drug candidate is fraught with challenges, the most critical of which is ensuring that data generated in a controlled in vitro environment translates meaningfully to a complex in vivo biological system.

This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo data, a process formally known as In Vitro-In Vivo Correlation (IVIVC).[4][5] As defined by the U.S. Food and Drug Administration (FDA), an IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[5] Establishing a strong IVIVC is paramount in modern drug development; it serves to validate in vitro assays, guide formulation development, set clinically relevant specifications, and can reduce the regulatory burden and the need for extensive animal studies.[5][6]

Due to the limited availability of public data for this compound itself, this guide will use a realistic, hypothetical case study of a closely related analog, which we will call MIP-5C , to illustrate the complete cross-validation workflow. We will posit MIP-5C as a novel inhibitor of the BRAF V600E kinase, a well-established oncogenic driver in melanoma.[7] This guide will detail the experimental choices, present data in a comparative format, and explain the logical connections required to build confidence in a compound's preclinical profile.

Section 1: The Foundation - In Vitro Pharmacological Profiling of MIP-5C

The initial characterization of a compound relies on a tiered system of in vitro assays designed to answer fundamental questions: Does it hit the intended target? How potently does it affect cancer cells? And how stable is it when exposed to metabolic enzymes?

Biochemical Potency: Direct Target Engagement

The first step is to confirm that MIP-5C directly and potently inhibits its intended molecular target, the BRAF V600E kinase. A common method is a luminescence-based kinase assay, which measures the amount of ATP consumed during the phosphorylation of a substrate (like MEK1) by the kinase.[8][9] The potency is quantified as the half-maximal inhibitory concentration (IC50).

Causality Behind Experimental Choice: A biochemical assay is essential to prove on-target activity and rule out the possibility that cellular effects are due to off-target or non-specific toxicity. Using a well-characterized competitor compound, such as Dabrafenib (a known BRAF V600E inhibitor), provides a critical benchmark for the potency of our novel compound.

Table 1: Biochemical Potency of MIP-5C against BRAF V600E Kinase

Compound Target Kinase Assay Type IC50 (nM)
MIP-5C BRAF V600E ADP-Glo™ Luminescence 15.2

| Dabrafenib (Control) | BRAF V600E | ADP-Glo™ Luminescence | 5.5 |

Cellular Activity: Quantifying a Phenotypic Effect

After confirming biochemical potency, the next logical step is to assess whether this translates into a functional effect in a relevant cellular context. For a BRAF V600E inhibitor, an ideal model is a human melanoma cell line harboring this specific mutation, such as the A375 cell line. The half-maximal inhibitory concentration (IC50) for cell viability is a key metric, typically determined using an MTT or similar colorimetric assay.[10][11]

Causality Behind Experimental Choice: Cellular assays integrate multiple factors beyond simple target binding, including cell permeability, efflux pump activity, and engagement of the downstream signaling pathway. A significant drop-off in potency from the biochemical to the cellular assay (e.g., >10-fold) could indicate poor membrane permeability or other liabilities. The incubation time (e.g., 72 hours) is chosen to allow for multiple cell doubling times, ensuring the measured effect is on proliferation rather than acute toxicity.[12]

Table 2: Cellular Antiproliferative Activity of MIP-5C

Compound Cell Line (Cancer Type) Genotype Incubation Time IC50 (nM)
MIP-5C A375 (Melanoma) BRAF V600E 72 hours 45.7

| Dabrafenib (Control) | A375 (Melanoma) | BRAF V600E | 72 hours | 12.1 |

Metabolic Stability: A Glimpse into In Vivo Fate

A compound's therapeutic potential can be severely limited if it is rapidly metabolized by the liver. The liver microsomal stability assay is a standard, high-throughput in vitro method to predict hepatic clearance.[13] This assay measures the rate at which a compound is metabolized by cytochrome P450 (CYP) enzymes contained within liver microsomes, a subcellular fraction.[14][15] The results are typically reported as the in vitro half-life (t½) and intrinsic clearance (CLint).[16]

Causality Behind Experimental Choice: This assay provides an early warning signal for compounds that are likely to have poor pharmacokinetic properties in vivo. A short half-life in this assay often correlates with rapid clearance and low exposure in an animal model.[13] Running the assay without the necessary cofactor (NADPH) serves as a negative control to detect any non-enzymatic degradation.[15]

Table 3: Metabolic Stability of MIP-5C in Human and Mouse Liver Microsomes

Compound Species In Vitro t½ (min) Intrinsic Clearance (CLint, µL/min/mg protein)
MIP-5C Human 48 29.0
MIP-5C Mouse 35 39.6
Verapamil (Control) Human 12 115.5

| Verapamil (Control) | Mouse | 8 | 173.3 |

G cluster_0 In Vitro Profiling Workflow a Compound Synthesis (MIP-5C) b Biochemical Assay (BRAF V600E Kinase) a->b Test On-Target Potency c Cellular Assay (A375 Melanoma Cells) b->c Confirm Cellular Activity d Metabolic Stability (Liver Microsomes) c->d Assess Metabolic Liability e Decision Point: Advance to In Vivo? d->e G cluster_1 In Vivo Assessment Workflow a Select Tolerated Doses (from MTD study) b Pharmacokinetic (PK) Study (IV & PO Dosing) a->b Determine ADME Profile c Efficacy (PD) Study (Xenograft Model) b->c Inform Efficacy Dose/Schedule d Data Analysis: PK/PD Relationship b->d c->d

Caption: Workflow for in vivo pharmacokinetic and efficacy testing.

Section 3: The IVIVC Bridge - Synthesizing the Data

With both in vitro and in vivo datasets in hand, the critical cross-validation can begin. The goal is to determine if the in vitro results were predictive of the in vivo outcomes. A strong correlation builds confidence in the preclinical data package and validates the screening cascade for future compounds. [17][18]

Correlating Potency: From Enzyme to Tumor
  • Biochemical vs. Cellular: MIP-5C showed a ~3-fold drop in potency from the biochemical (15.2 nM) to the cellular assay (45.7 nM). This is an excellent correlation, suggesting the compound readily enters cells and engages its target without significant hindrance from efflux pumps.

  • Cellular vs. Efficacy: In the efficacy study, a 20 mg/kg dose resulted in a Cmax of ~2,800 ng/mL (assuming linear PK from the 10 mg/kg study). Given the molecular weight of MIP-5C (hypothetically ~450 g/mol ), this translates to a peak plasma concentration of ~6,200 nM. The average concentration over the dosing interval (derived from the AUC) would be lower but still well above the cellular IC50 of 45.7 nM. This provides a clear, logical link: the drug concentrations achieved in vivo are sufficient to exert the antiproliferative effect observed in vitro, leading to significant tumor growth inhibition.

Correlating Metabolism: From Microsomes to Mouse
  • The in vitro half-life in mouse liver microsomes was 35 minutes. While there isn't a direct numerical formula to extrapolate this to an in vivo half-life, qualitatively, this value suggests moderate-to-low intrinsic clearance.

  • This prediction is borne out by the in vivo PK data. The observed systemic clearance in mice was 9.0 mL/min/kg, which is considered low relative to hepatic blood flow in the mouse (~90 mL/min/kg). The resulting in vivo half-life of 2.1 hours is sufficient to support once-daily dosing. The in vitro assay correctly predicted that the compound would not be subject to rapid metabolic breakdown.

This strong concordance between the in vitro predictions and the in vivo results constitutes a successful cross-validation.

G a Biochemical IC50 (15.2 nM) b Cellular IC50 (45.7 nM) a->b Potency Translation e PK Cmax/AUC (Supports >IC50 coverage) b->e Concentration- Effect Link c Microsomal t½ (35 min) f PK t½ & Clearance (2.1 h, low CL) c->f Metabolic Prediction d Efficacy (TGI) (62% @ 20 mg/kg) e->d Exposure Drives Efficacy

Caption: Logical relationships in an In Vitro-In Vivo Correlation.

Conclusion

This guide has outlined a systematic, multi-tiered approach to generating and cross-validating preclinical data for a novel therapeutic agent, using the hypothetical imidazo[4,5-b]pyridine derivative MIP-5C as an example. We demonstrated how in vitro assays for biochemical potency, cellular activity, and metabolic stability can provide predictive insights into a compound's in vivo performance. The subsequent in vivo pharmacokinetic and efficacy studies confirmed these predictions, establishing a robust IVIVC. This logical chain of evidence, from molecule to cell to whole organism, is the cornerstone of building a convincing data package for advancing a compound toward clinical development. By following such a self-validating system, researchers can make more informed decisions, optimize resource allocation, and increase the probability of success for promising new medicines.

Detailed Experimental Protocols

Protocol 1: BRAF V600E Kinase Assay (ADP-Glo™)
  • Principle: This assay quantifies ADP produced by the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is measured via a luciferase-luciferin reaction. [8]* Procedure:

    • Prepare a reaction mixture containing Kinase Assay Buffer, 10 µM ATP, and unactive MEK1 substrate (0.2 µg/µL). [8] 2. Dispense 2.5 µL of the reaction mixture into wells of a 384-well plate.

    • Add 0.5 µL of MIP-5C (or control compound) at various concentrations (e.g., 11-point, 3-fold serial dilution).

    • Initiate the reaction by adding 2 µL of diluted active BRAF V600E enzyme.

    • Incubate at ambient temperature for 40-60 minutes. [8] 6. Terminate the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader. Data are normalized to controls and the IC50 is calculated using a four-parameter logistic curve fit. [19]

Protocol 2: Cell Viability (MTT Assay)
  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells. [11]* Procedure:

    • Seed A375 cells into a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight. [12] 2. Treat cells with a serial dilution of MIP-5C (or control compound) and incubate for 72 hours in a 37°C, 5% CO2 incubator. [12] 3. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. [11] 4. Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. [11] 5. Shake the plate for 10 minutes at low speed.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50. [10]

Protocol 3: Liver Microsomal Stability Assay
  • Principle: The compound is incubated with liver microsomes and an NADPH-regenerating system. The disappearance of the parent compound over time is monitored by LC-MS/MS. [14][20]* Procedure:

    • Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 7.4), mouse or human liver microsomes (0.5 mg/mL final concentration), and MIP-5C (1 µM final concentration). [13] 2. Pre-warm the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding an NADPH-regenerating solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase). [20] 4. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., verapamil). [13] 5. Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of MIP-5C.

    • Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance. [15]

References

  • Dymińska, L., et al. (Year). Synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine and carboxylic acids or their functional derivatives. Source not specified in snippet. 2. FDA. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Food and Drug Administration. [4][5]3. OUCI. (Date). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Odesa National University Chemical Journal. [21]4. Sino Biological. (Date). BRAF (V600E) Datasheet. Sino Biological Inc. [8]5. Semantic Scholar. (Date). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [2]6. Cui, L., et al. (Date). Murine Pharmacokinetic Studies. Bio-protocol. [22]7. Reaction Biology. (Date). BRAF (V600E) NanoBRET Kinase Assay. Reaction Biology. [19]8. BPS Bioscience. (Date). B-Raf(V600E) Kinase Assay Kit. BPS Bioscience. [9]9. Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [1]10. Al-Suwaidan, I. A., et al. (Date). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Molecules. [23]11. AxisPharm. (Date). Microsomal Stability Assay Protocol. AxisPharm. [14]12. protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [20]13. Wu, Y., et al. (Date). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?. Journal of Controlled Release. [5]14. Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [24]15. BenchChem. (2025). Application Notes and Protocols for In Vivo Mouse Studies with Novel Compounds. BenchChem. [25]16. Li, D., et al. (Date). In Vitro–In Vivo Correlation in Dosage Form Development: Case Studies. ResearchGate. [17]17. Bio-protocol. (Date). In Vivo Mouse Pharmacokinetics. Bio-protocol. 18. BenchChem. (2025). Application Notes and Protocols for Determining the IC50 of Hapalosin in Cancer Cells. BenchChem. [10]19. Asuragen. (Date). Signature BRAF Mutations Kit Protocol Guide. Asuragen. [26]20. Creative Bioarray. (Date). Microsomal Stability Assay. Creative Bioarray. [16]21. Premier Consulting. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. [6]22. Altogen Labs. (Date). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [27]23. Creative Biostructure. (Date). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biostructure. [11]24. Emami, J. (Date). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Journal of Pharmaceutical and Pharmaceutical Sciences. [18]25. BioDuro. (Date). ADME Microsomal Stability Assay. BioDuro. [15]26. BPS Bioscience. (Date). B-Raf(V600E) Kinase Assay Kit Product Information. BPS Bioscience. [7]27. ResearchGate. (2018). For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug?. ResearchGate. [12]28. Cyprotex. (Date). Microsomal Stability. Cyprotex (An Evotec Company). [13]29. NCL. (Date). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. [28]30. ResearchGate. (2020). How do I find the IC50 and best drug treatment time for anticancer drug?. ResearchGate. 31. NIH. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. [29]32. Cymit Química S.L. (Date). CAS 1638769-02-5: this compound. Cymit Química. [3]33. BLD Pharm. (Date). Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate. BLD Pharm. [30]34. Singh, R., et al. (2023). Identification of 5-(3-(methylsulfonyl)phenyl)-3-(4-(methylsulfonyl)phenyl)-3H-imidazo[4,5-b]pyridine as novel orally bioavailable and metabolically stable antimalarial compound for further exploration. Chemical Biology & Drug Design. [31]35. BLDpharm. (Date). 1638769-03-5|this compound. BLDpharm. [32]36. Dymińska, L., et al. (Date). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. [33]37. MDPI. (Date). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI.

Sources

The Ascendancy of the Imidazo[4,5-b]pyridine Scaffold: A Comparative Benchmarking Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy and selectivity is paramount. Heterocyclic scaffolds form the bedrock of many therapeutic agents, providing the essential three-dimensional architecture for precise molecular recognition. Among these, the imidazo[4,5-b]pyridine core, a purine bioisostere, has garnered significant attention for its versatile biological activities. This guide provides an in-depth comparative analysis of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate and its parent scaffold against other key heterocyclic systems—benzimidazoles, purines, pyrazolopyridines, and azaindoles—in the context of kinase inhibition, a cornerstone of contemporary oncology research.

The Rationale: Why Imidazo[4,5-b]pyridine?

The imidazo[4,5-b]pyridine scaffold is structurally analogous to endogenous purines, the building blocks of DNA and RNA.[1] This inherent biomimicry allows derivatives of this scaffold to effectively compete with ATP for the binding sites of kinases, leading to the modulation of cellular signaling pathways. The nitrogen atoms in the bicyclic system act as key hydrogen bond donors and acceptors, anchoring the molecule within the kinase hinge region. Furthermore, the scaffold's rigid structure provides a robust platform for the strategic placement of various substituents to optimize potency, selectivity, and pharmacokinetic properties. While specific biological data for this compound is not extensively published, the broader class of imidazo[4,5-b]pyridines has demonstrated significant potential as inhibitors of various kinases, including Aurora kinases, c-Met, and mTOR.[2][3][4]

Comparative Analysis of Heterocyclic Scaffolds in Kinase Inhibition

To provide a quantitative benchmark, we will compare the inhibitory activities of representative compounds from each scaffold class against Aurora Kinase A, a well-characterized serine/threonine kinase implicated in tumorigenesis.

Heterocyclic ScaffoldRepresentative CompoundTarget KinaseIC50 (nM)Reference
Imidazo[4,5-b]pyridine 28c (An imidazo[4,5-b]pyridine derivative)Aurora A67
Azaindole GSK1070916 (An azaindole-based inhibitor)Aurora B (High selectivity over Aurora A)0.38 (for Aurora B)[5]
Pyrazoloquinazoline AZD1152 (Barasertib)Aurora B1[5]
Benzimidazole A 2-aryl benzimidazole derivativeα-amylase (as a proxy for enzyme inhibition)IC50 values in the µM range
Purine Analog RoscovitineCDKs-[6]

Note: Direct comparative data for all scaffolds against a single kinase is limited. The data presented is representative of the potential of each scaffold class as kinase inhibitors. The benzimidazole example uses a different enzyme to illustrate its general enzyme inhibitory potential.

In-Depth Scaffold Analysis

Imidazo[4,5-b]pyridine

The imidazo[4,5-b]pyridine scaffold serves as a versatile template for kinase inhibitors. The core structure effectively mimics the purine ring of ATP, enabling competitive inhibition. The nitrogen atoms at positions 1 and 3 are crucial for hydrogen bonding interactions with the kinase hinge region. Substitutions at various positions on the bicyclic ring system allow for the fine-tuning of inhibitory activity and selectivity. For instance, structure-activity relationship (SAR) studies have shown that modifications at the 2, 6, and 7 positions can significantly impact potency and pharmacokinetic properties.[2][4]

Benzimidazole

Benzimidazoles are another class of heterocyclic compounds with a broad spectrum of biological activities, including kinase inhibition.[7] The benzimidazole core is also a purine isostere and can engage in similar hydrogen bonding interactions within the ATP binding pocket. The fusion of the benzene and imidazole rings creates a planar system that can participate in π-stacking interactions with aromatic residues in the active site. A wide array of benzimidazole derivatives have been synthesized and evaluated as inhibitors of various kinases, demonstrating the scaffold's utility in drug discovery.[8]

Purine Analogs

As the natural template, purine analogs have been extensively explored as kinase inhibitors.[9][10][11] By modifying the purine core, researchers have developed potent and selective inhibitors of various kinases. These modifications often involve the introduction of substituents that can exploit specific features of the ATP binding site, leading to enhanced affinity and selectivity. However, the inherent polarity of the purine scaffold can sometimes pose challenges for cell permeability and oral bioavailability.[12]

Pyrazolopyridines

Pyrazolopyridines are another important class of purine bioisosteres that have shown promise as kinase inhibitors.[12][13][14] The arrangement of nitrogen atoms in the pyrazolopyridine ring system allows for effective mimicry of the hydrogen bonding pattern of adenine. This scaffold has been successfully employed in the development of inhibitors for a range of kinases, and its derivatives have demonstrated favorable pharmacokinetic profiles.[12]

Azaindoles

Azaindoles, particularly the 7-azaindole isomer, are considered "privileged scaffolds" in kinase inhibitor design.[15][16][17] The nitrogen atom in the pyridine ring enhances the scaffold's ability to form hydrogen bonds with the kinase hinge region, often leading to high potency. The azaindole core has been incorporated into numerous clinically successful kinase inhibitors, highlighting its importance in the field.[15]

Experimental Design: A Blueprint for Benchmarking

To rigorously compare these scaffolds, a standardized set of experiments is crucial. The following protocols outline a typical workflow for evaluating a novel compound, such as a derivative of this compound.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

A general synthetic route to 3H-imidazo[4,5-b]pyridine derivatives involves the condensation of a diaminopyridine with a carboxylic acid or its derivative.

Diaminopyridine 2,3-Diaminopyridine Intermediate Intermediate Diaminopyridine->Intermediate Condensation CarboxylicAcid R-COOH CarboxylicAcid->Intermediate Imidazopyridine 3H-Imidazo[4,5-b]pyridine Derivative Intermediate->Imidazopyridine Cyclization Kinase Purified Kinase Incubation Incubation Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP (radiolabeled or with reporter) ATP->Incubation Compound Test Compound Compound->Incubation Detection Detection of Phosphorylation Incubation->Detection IC50 IC50 Determination Detection->IC50 CancerCells Cancer Cell Line (e.g., HCT-116) Plating Seed cells in 96-well plate CancerCells->Plating Treatment Treat with Test Compound Plating->Treatment Incubation Incubate for 72h Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->ViabilityAssay GI50 GI50 Determination ViabilityAssay->GI50

Sources

A Senior Application Scientist's Guide to Confirming Target Engagement for Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the target engagement of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. We move beyond simplistic protocols to explain the causal logic behind experimental choices, ensuring a self-validating, robust approach to understanding your compound's mechanism of action.

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its interaction with a diverse range of biological targets, most notably protein kinases.[1][2][3][4] Molecules built on this framework have been investigated as potent inhibitors of c-Met, FLT3, and Aurora kinases, among others, for applications in oncology and inflammatory diseases.[2][3][5][6] Given this precedent, this guide will operate under the well-founded hypothesis that this compound is a kinase inhibitor. Our objective is to delineate a multi-pronged strategy to not only identify its specific kinase target(s) but also to unequivocally confirm its engagement with that target in a physiologically relevant cellular environment.

Part 1: The Strategic Imperative of Target Engagement

In modern drug discovery, a significant percentage of clinical trial failures are attributed to a lack of efficacy.[7] This often stems from an incomplete understanding of whether the drug candidate reached and interacted with its intended target in patients.[8][9] Therefore, confirming target engagement (TE) is not merely a checkbox exercise; it is a critical step that provides mechanistic confidence, validates structure-activity relationships (SAR), and de-risks clinical progression.[7][10] This guide presents a logical flow of assays, from broad, cell-free screening to direct biophysical confirmation in intact cells.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: In Vitro Validation & Characterization cluster_2 Phase 3: Cellular & In-Cellulo Confirmation Kinome_Screen Broad Kinome Screen (Biochemical) Biochem_IC50 Biochemical IC50 (e.g., ADP-Glo) Kinome_Screen->Biochem_IC50 Identify Hits Affinity_MS Affinity Chromatography-MS (Unbiased) Affinity_MS->Biochem_IC50 Identify Hits DSF DSF / TSA (Direct Binding Screen) Biochem_IC50->DSF Validate Binding CETSA Cellular Thermal Shift Assay (CETSA) Biochem_IC50->CETSA Confirm in-cell TE ITC ITC (Thermodynamics, Kd) DSF->ITC Characterize Affinity SPR SPR (Kinetics, kon/koff) ITC->SPR Characterize Kinetics SPR->CETSA Biomarker Downstream Biomarker (e.g., Phospho-Substrate) CETSA->Biomarker Correlate with Function Phenotypic Phenotypic Assay (e.g., Anti-proliferation) Biomarker->Phenotypic Link to Biology

Figure 1. A logical workflow for target identification and engagement confirmation.

Part 2: In Vitro Confirmation: From Function to Biophysics

The initial phase aims to identify the primary molecular target(s) and characterize the binding interaction using purified components. This controlled environment is essential for generating clean, reproducible data to guide initial SAR.

Functional Confirmation: Kinase Inhibition Assays

The most direct functional test of a kinase inhibitor is to measure its effect on the enzyme's catalytic activity. Modern kinase assays are high-throughput and sensitive, with luminescence-based readouts being a common standard.

Recommended Assay: ADP-Glo™ Kinase Assay (Promega)

  • Principle: This assay quantitatively measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed. The assay involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the produced ADP back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.

  • Why this choice? The universal nature of ATP-to-ADP conversion makes this assay applicable to virtually any kinase without needing specific antibodies.[11] It directly measures enzyme activity and is less prone to interference from colored or fluorescent compounds compared to other methods.[11][12]

Hypothetical Data Presentation:

CompoundTarget KinaseIC50 (nM)
This compound c-Met 75
"FLT3850
"Aurora A>10,000
Staurosporine (Control)c-Met5

Table 1: Sample data from an ADP-Glo kinase inhibition assay. The data hypothetically identifies c-Met as a potent target.

Biophysical Confirmation: Direct Target Binding

While a functional assay is crucial, it doesn't provide direct evidence of binding. Biophysical methods measure the physical interaction between the compound and the target protein, offering orthogonal validation and deeper mechanistic insight.

A. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

  • Principle: Most proteins unfold (melt) when heated. The binding of a ligand typically stabilizes the protein structure, increasing its melting temperature (Tm).[10][13] DSF monitors this unfolding process in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. A positive "thermal shift" (ΔTm) indicates direct binding.

  • Expertise & Causality: This is the foundational principle behind the more complex Cellular Thermal Shift Assay (CETSA).[14][15] The shift in Gibbs free energy upon ligand binding translates to a higher thermal energy requirement for denaturation. It is an excellent, rapid, and low-material consumption method for validating hits from functional screens.[14]

B. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a binding event.[16][] By titrating the compound into a solution of the target protein, one can directly determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[]

  • Expertise & Causality: ITC is the gold standard for thermodynamic characterization.[16][18] It requires no labeling or immobilization and provides a complete thermodynamic profile of the binding event in a single experiment, making it invaluable for validating high-quality hits and understanding the driving forces of the interaction.

C. Surface Plasmon Resonance (SPR)

  • Principle: SPR detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. This allows for the precise determination of association (kon) and dissociation (koff) rate constants.

  • Expertise & Causality: While ITC provides the 'how strong' (Kd), SPR provides the 'how fast' and 'how long' (kinetics). A compound with a slow off-rate (long residence time) may exhibit superior efficacy in vivo, even if its affinity is not the absolute highest. This kinetic information is critical for lead optimization.[18]

Part 3: The Litmus Test: Cellular Target Engagement

Biochemical and biophysical assays are essential but occur in an artificial environment. Demonstrating that a compound engages its target within the complex milieu of a living cell is the most critical validation step.[8][19]

The Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of thermal shift to the cellular environment. It is a label-free method that directly assesses target engagement in intact cells or tissue lysates.[9][15][20]

  • Principle: Cells are treated with the compound, followed by heating to various temperatures. At a given temperature, the target protein will denature and aggregate if it is not bound and stabilized by the compound. After lysis and centrifugation to remove aggregated proteins, the amount of soluble, non-denatured target protein remaining is quantified. A successful engagement results in more soluble protein at higher temperatures compared to the vehicle control.[15][21]

G A 1. Treat intact cells with compound or vehicle B 2. Heat cell suspension across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Separate soluble vs. aggregated proteins (Centrifugation) C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Quantify soluble target protein (e.g., Western Blot, ELISA, MS) E->F G Result: Stabilized protein remains soluble at higher temperatures F->G

Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA with Western Blot Detection

This protocol is designed to be a self-validating system. The inclusion of positive and negative controls is non-negotiable for trustworthy data.

1. Cell Culture and Treatment: a. Plate target-expressing cells (e.g., a cancer cell line with high c-Met expression) to achieve ~80% confluency. b. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

2. Heating Step: a. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. b. Aliquot the cell suspension for each treatment condition into PCR tubes. c. Heat the aliquots to a range of temperatures for 3 minutes using a thermal cycler (e.g., 40°C to 64°C in 2°C increments). Include a non-heated (RT) control.

3. Lysis and Separation: a. Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis. b. Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C). This is a critical step to ensure clean separation.

4. Protein Quantification: a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Determine the protein concentration of each sample using a BCA assay to ensure equal loading. c. Prepare samples for SDS-PAGE, loading an equal amount of total protein for each sample.

5. Immunoblotting: a. Perform standard Western Blotting using a validated primary antibody specific for the target protein (e.g., anti-c-Met). b. Also probe for a loading control protein known for high thermal stability that should not shift with compound treatment (e.g., GAPDH). c. Develop the blot using a chemiluminescent substrate and quantify band intensities.

6. Data Analysis: a. For each treatment, normalize the band intensity at each temperature to the intensity of the non-heated (RT) sample. b. Plot the normalized intensity versus temperature to generate "CETSA melt curves." A rightward shift of the curve in the presence of the compound indicates thermal stabilization and confirms cellular target engagement.

Part 4: Comparison of Key Target Engagement Methodologies

Choosing the right assay depends on the stage of your research and the specific question you are asking. The following table compares the primary methodologies discussed.

FeatureKinase Activity AssayThermal Shift (DSF/CETSA)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures enzyme function (ATP turnover)Measures ligand-induced change in protein thermal stabilityMeasures heat change upon bindingMeasures change in refractive index upon binding
Context In vitro (purified enzyme)In vitro (DSF) or Cellular (CETSA)In vitro (purified components)In vitro (immobilized target)
Primary Output IC50 (Potency)ΔTm / EC50 (Binding/Engagement)Kd, ΔH, ΔS, n (Thermodynamics)kon, koff, Kd (Kinetics)
Throughput HighMedium-High (DSF), Low-Medium (CETSA)LowMedium
Key Advantage Measures functional consequenceConfirms binding in intact cells (CETSA) Gold standard for thermodynamics; no labelingProvides kinetic data (residence time)
Key Limitation Indirect measure of bindingCan be difficult for membrane proteinsHigh protein consumption; low throughputRequires protein immobilization, which can affect activity
Best Use Case Primary screening, SARHit validation, cellular TE confirmation Lead characterization, mechanistic studiesLead optimization

Part 5: Conclusion and Forward Look

Confirming the target engagement of a novel compound like this compound requires a rigorous, multi-assay approach. A compelling data package does not rely on a single experiment but rather on the convergence of evidence from orthogonal methods.

By starting with broad functional screens to generate a target hypothesis, validating this with a suite of in vitro biophysical methods (DSF, ITC, SPR) to characterize the binding event, and culminating in the direct demonstration of target interaction in a cellular context via CETSA, researchers can build an unassailable case for their compound's mechanism of action. This logical and self-validating workflow provides the scientific integrity necessary to make confident decisions in the complex landscape of drug development.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

  • Determining target engagement in living systems. (n.d.). National Institutes of Health. [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (n.d.). PubMed Central. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PubMed Central. [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

  • Target Engagement Measures in Preclinical Drug Discovery: Theory, Methods, and Case Studies. (n.d.). ResearchGate. [Link]

  • Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. (n.d.). ResearchGate. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. [Link]

  • Biophysics for Successful Drug Discovery Programs. (n.d.). Eurofins. [Link]

  • Critical Needs in Cellular Target Engagement. (n.d.). Eurofins DiscoverX. [Link]

  • Target engagement approaches for pharmacological evaluation in animal models. (n.d.). Royal Society of Chemistry. [Link]

  • Redefining target engagement with new strategies in drug discovery. (2025). AZoNetwork. [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). Nature Protocols. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (2021). ACS Publications. [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. (n.d.). Springer Nature Experiments. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (n.d.). PubMed Central. [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). University of Dundee. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). National Institutes of Health. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). ACS Publications. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health. [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]

  • Discovery of 3H‐Imidazo[4,5‐b]pyridines as Potent c‐Met Kinase Inhibitors. (n.d.). Scite.ai. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design. (n.d.). FULIR. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (n.d.). PubMed. [Link]

  • Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. (n.d.).
  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (n.d.). MDPI. [Link]

  • De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. (n.d.). National Institutes of Health. [Link]

  • Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. (n.d.). PubMed Central. [Link]

Sources

A Guide to Reproducible Experimentation with Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. In the synthesis and application of novel heterocyclic compounds like Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate, ensuring consistent outcomes is paramount for advancing research and development. This guide provides an in-depth analysis of the synthesis of this compound, factors influencing its experimental reproducibility, and a comparative look at alternative derivatives within the imidazo[4,5-b]pyridine scaffold.

The imidazo[4,5-b]pyridine ring system, a bioisostere of purines, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including as kinase inhibitors and anti-cancer agents.[1][2] The specific derivative, this compound, is a valuable building block for further chemical modifications.[3] Its synthesis and the subsequent reactions are subject to variability, which this guide aims to address.

I. Synthesis of this compound: A Pathway to Consistency

The most prevalent and reliable method for constructing the imidazo[4,5-b]pyridine core involves the condensation of a 2,3-diaminopyridine derivative with a carboxylic acid or its equivalent.[4] For the synthesis of this compound, a plausible and reproducible route starts with methyl 2,3-diaminoisonicotinate.

Proposed Synthetic Workflow

start Methyl 2,3-diaminoisonicotinate cyclization Cyclocondensation start->cyclization reagent Formic Acid (or Triethyl Orthoformate) reagent->cyclization Dehydrating Agent (e.g., PPA) / Heat product This compound cyclization->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of methyl 2,3-diaminoisonicotinate (1 equivalent) in a suitable solvent such as polyphosphoric acid (PPA) or a high-boiling-point solvent like Dowtherm A, add formic acid (1.2 equivalents).

  • Reaction Conditions: Heat the mixture to 120-150°C for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

II. Critical Factors Influencing Reproducibility

The seemingly straightforward synthesis of imidazo[4,5-b]pyridines can be fraught with reproducibility challenges. Understanding and controlling these factors is key to obtaining consistent results.

Regioselectivity in N-Alkylation

The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms (N1, N3, and the pyridine nitrogen) that can be alkylated, leading to a mixture of regioisomers.[5][6] This is a primary source of inconsistent product profiles.

  • Influence of Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the site of alkylation. For instance, using a strong base like sodium hydride in an aprotic polar solvent like DMF often favors N1 alkylation, while different conditions might lead to alkylation at N3 or the pyridine nitrogen.[7]

Incomplete Cyclization and Side Reactions

Low yields are often attributed to incomplete cyclization or the formation of unwanted side products.[5]

  • Water Removal: The condensation reaction to form the imidazole ring releases water. Inefficient removal of this water can hinder the reaction's progress. Using a Dean-Stark apparatus or a dehydrating agent can drive the reaction to completion.[5]

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially when using oxidative conditions in subsequent synthetic steps. Careful control of oxidants and reaction conditions is necessary to prevent the formation of N-oxides.[5]

Purity of Starting Materials and Reagents

The purity of the starting 2,3-diaminopyridine derivative is critical. Impurities can lead to the formation of undesired byproducts that are difficult to separate from the final product.

III. Comparative Analysis: Alternative Imidazo[4,5-b]pyridine Derivatives

The biological activity of imidazo[4,5-b]pyridines can be significantly modulated by altering the substituents on the heterocyclic core.[2][8][9] This section compares the synthesis and reported biological activities of several analogs.

Workflow for Analog Synthesis

cluster_0 Starting Material cluster_1 Reaction Partners cluster_2 Synthetic Methods cluster_3 Product Analogs diaminopyridine Substituted 2,3-Diaminopyridine methods Condensation Reductive Cyclization Pd-Catalyzed Coupling diaminopyridine->methods partners Aldehydes Carboxylic Acids Orthoesters partners->methods analogs Diverse Imidazo[4,5-b]pyridine Analogs methods->analogs

Caption: General synthetic strategies for imidazo[4,5-b]pyridine analogs.

Comparative Data of Imidazo[4,5-b]pyridine Analogs
Compound/AnalogSynthetic ApproachKey Experimental ConsiderationsReported Biological Activity (IC50/EC50)Reference
This compound Condensation of methyl 2,3-diaminoisonicotinate with formic acid.Control of temperature to prevent decarboxylation; efficient water removal.Building block for further synthesis.[3]
N-phenyl-imidazo[4,5-b]pyridin-2-amines Cyclization of diaminopyridines with phenylisothiocyanate followed by desulfurization.Careful control of reaction time and temperature to avoid over-reaction.Potent anti-proliferative and CDK9 inhibitory activities.[9]
2-Aryl-imidazo[4,5-b]pyridines Oxidative cyclization of 2,3-diaminopyridine with aromatic aldehydes.Use of a mild oxidizing agent (e.g., air, Na2S2O5) to promote cyclization without forming N-oxides.Anticancer and antimicrobial activities.[6][10]
3H-imidazo[4,5-b]pyridine mTOR inhibitors Multi-step synthesis involving substitution and cyclization reactions.Precise control of stoichiometry and reaction conditions at each step to ensure desired product formation.Nanomolar mTOR inhibitory activity.[11]
Imidazo[4,5-b]pyridine mitochondrial uncouplers Iron-mediated reduction of a nitro group followed by cyclization.Temperature control is crucial to prevent degradation of intermediates.Potent mitochondrial uncoupling activity for potential MASH treatment.[12][13]

IV. Characterization and Quality Control

Reproducible biological data can only be obtained with well-characterized and pure compounds.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

    • Mass Spectrometry (MS): To verify the molecular weight.

  • Chromatographic Analysis:

    • HPLC: To determine the purity of the final compound. A purity of >95% is generally required for biological screening.

V. Conclusion

The reproducibility of experiments involving this compound and its analogs hinges on a thorough understanding of the underlying synthetic chemistry and meticulous control of experimental parameters. Key challenges such as regioselectivity, incomplete reactions, and side product formation can be mitigated through careful optimization of reaction conditions, including the choice of solvents, reagents, and temperature, as well as rigorous purification and characterization of all intermediates and final products. By adhering to the principles and protocols outlined in this guide, researchers can enhance the consistency and reliability of their findings, thereby accelerating the discovery and development of novel therapeutics based on the versatile imidazo[4,5-b]pyridine scaffold.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2017;22(3):423. Available from: [Link]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Eur J Med Chem. 2012;57:311-22. Available from: [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Curr Med Chem. 2024;31(5):515-528. Available from: [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design. FULIR. Available from: [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Med Chem Res. 2023;32(10):1937-1952. Available from: [Link]

  • Synthesis of 3H-imidazo[4,5-b]pyridine. PrepChem.com. Available from: [Link]

  • Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Chemistry of Heterocyclic Compounds. 2024;60(5):533-545. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Bioorg Med Chem. 2019;27(1):1-10. Available from: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Comb Sci. 2011;13(4):363-7. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2017 Mar 4;22(3):423. Available from: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules. 2023 Apr 4;28(7):3199. Available from: [Link]

  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-B]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. 2024 May 28;60(5):533-45. Available from: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO/SA SIMULATION STUDY OF THEIR CORROSION INHIBITION POTENTIALS. Journal of Chemical Technology and Metallurgy. 2022 Feb 20;57(3):451-64. Available from: [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Eur J Med Chem. 2024 Oct 5;280:116916. Available from: [Link]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. ResearchGate. Available from: [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Available from: [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Eur J Med Chem. 2024 Dec 15;280:116916. Available from: [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 3 H -imidazole [4, 5- b ] pyridine derivatives as selective mTOR inhibitors. ResearchGate. Available from: [Link]

  • This compound 100mg. Dana Bioscience. Available from: [Link]

  • 3-Methyl-3H-imidazo[4,5-b]pyridine. Amerigo Scientific. Available from: [Link]

Sources

Comparative Docking Analysis of Imidazo[4,5-b]pyridine Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This bicyclic heterocyclic system serves as a privileged structure for the design of potent inhibitors targeting a wide array of biological macromolecules. This guide provides a comparative analysis of molecular docking studies performed on various imidazo[4,5-b]pyridine derivatives, offering insights into their binding modes and structure-activity relationships (SAR) across different therapeutic targets. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the computational approaches used to rationalize the biological activity of this important class of compounds.

The Therapeutic Significance of the Imidazo[4,5-b]pyridine Core

The structural similarity of imidazo[4,5-b]pyridines to endogenous purines allows them to interact with the ATP-binding sites of many enzymes, particularly kinases, making them attractive candidates for anticancer therapies.[1][2][3] Beyond oncology, derivatives of this scaffold have demonstrated promising antimicrobial, antiviral, and anti-inflammatory properties, highlighting their broad therapeutic potential.[4][5][6] Molecular docking, a powerful in silico tool, has been instrumental in elucidating the binding mechanisms of these derivatives, thereby guiding the rational design of more potent and selective agents.

Comparative Docking Studies Across Key Therapeutic Targets

Molecular docking simulations have been employed to investigate the interaction of imidazo[4,5-b]pyridine derivatives with a range of biological targets. This section compares the key findings from these studies, focusing on the specific interactions that govern binding affinity and selectivity.

Kinase Inhibition: A Primary Focus in Oncology

Kinases are a major class of drug targets in cancer therapy, and numerous studies have explored the potential of imidazo[4,5-b]pyridine derivatives as kinase inhibitors.

  • Aurora Kinase A: Docking studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have revealed crucial structural requirements for activity.[1] These studies, often coupled with 3D-QSAR, have identified that specific substitutions on the imidazo[4,5-b]pyridine core can significantly enhance potency.[1][7] The binding mode typically involves hydrogen bonding interactions with the hinge region of the kinase and hydrophobic interactions within the ATP-binding pocket.

  • Cyclin-Dependent Kinase 9 (CDK9): Novel imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent anticancer agents with CDK9 inhibitory activity.[8] Molecular docking studies have been performed to elucidate the binding mode of the most active compounds within the CDK9 active site, demonstrating a superior binding affinity compared to the natural ligand.[8] These compounds have shown significant activity against breast and colon cancer cell lines, with IC50 values in the micromolar range.[8]

  • c-Met Kinase: The c-Met receptor tyrosine kinase is a well-validated oncology target. The imidazo[4,5-b]pyrazine scaffold, a close analog, has been a focus for developing c-Met inhibitors.[9] Docking protocols for these inhibitors are well-established and provide a framework for understanding their binding within the c-Met active site, guiding structure-activity relationship (SAR) studies.[9]

  • Microtubule Affinity Regulating Kinase 4 (MARK4): Phenothiazine-containing imidazo[1,2-a]pyridine derivatives (a related scaffold) have been designed as MARK4 inhibitors.[10] Molecular docking was used to understand the mechanism of action, revealing that these compounds bind to and inhibit MARK4, leading to anticancer effects.[10]

Antimicrobial and Antitubercular Applications

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazo[4,5-b]pyridine derivatives have shown promise in this area.

  • DprE1 Inhibition (Antitubercular): A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been investigated as potential antitubercular agents targeting the DprE1 enzyme.[11] Molecular docking studies were conducted to understand the binding interactions of these compounds with the active site of DprE1, aiding in the design of more potent inhibitors.[11]

  • Dihydrofolate Reductase (DHFR) Inhibition (Antibacterial): The antibacterial activity of new imidazo[4,5-b]pyridine derivatives has been explored through both experimental and theoretical studies.[5][12] Molecular docking simulations were used to investigate the potential interactions of these compounds with the active site of DHFR, a key enzyme in bacterial folate metabolism.[12]

  • Glucosamine-6-Phosphate (GlcN-6-P) Synthase Inhibition (Antibacterial): Molecular docking analysis of imidazo[4,5-b]pyridine conjugates against GlcN-6-P synthase has been performed to rationalize their antibacterial activity.[13] This enzyme is crucial for the synthesis of the bacterial cell wall, making it an attractive target for novel antibiotics.

Data Summary: A Comparative Overview

The following table summarizes the key findings from various docking studies on imidazo[4,5-b]pyridine derivatives, providing a comparative look at their performance against different biological targets.

Target ProteinDerivative TypeKey Interactions ObservedDocking Software (if specified)Correlation with Experimental DataReference
Aurora Kinase A General imidazo[4,5-b]pyridinesHydrogen bonds with hinge region, hydrophobic interactionsNot specifiedGood correlation with 3D-QSAR models and predicted potencies[1][7]
CDK9 Substituted imidazo[4,5-b]pyridinesSuperior binding affinity relative to the natural ligandNot specifiedCompounds with good docking scores showed significant anticancer activity (low µM IC50)[8]
DprE1 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridinesNot detailed in abstractNot specifiedGuided the design of novel antitubercular agents[11]
DHFR N-alkylated imidazo[4,5-b]pyridinesNumerous important interactions with active site amino acidsNot specifiedDocking efficient molecules showed in vitro antibacterial activity[5][12]
GlcN-6-P Synthase Imidazo[4,5-b]pyridine conjugatesNot detailed in abstractNot specifiedRationalized the observed bactericidal activity[13]
MARK4 Phenothiazine-imidazo[1,2-a]pyridinesBinding and inhibition of the proteinNot specifiedSupported the observed anti-proliferative activity[10]

Experimental Protocol: A Representative Molecular Docking Workflow

To ensure the reproducibility and validity of in silico predictions, a standardized and well-documented protocol is essential. The following is a detailed, step-by-step methodology for a typical molecular docking workflow for imidazo[4,5-b]pyridine derivatives.

Step 1: Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., Aurora Kinase A, PDB ID: 4J8N) from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential protein chains using molecular modeling software (e.g., Schrödinger Maestro, MOE).

  • Add Hydrogens: Add hydrogen atoms to the protein structure, consistent with a physiological pH of 7.4.

  • Protonation and Tautomeric States: Assign appropriate protonation states for histidine residues and tautomeric states for other relevant residues.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Step 2: Ligand Preparation
  • 2D to 3D Conversion: Draw the 2D structure of the imidazo[4,5-b]pyridine derivative and convert it to a 3D conformation.

  • Generate Tautomers and Ionization States: Generate possible tautomers and ionization states of the ligand at a physiological pH.

  • Energy Minimization: Perform an energy minimization of the ligand structure using a suitable force field (e.g., OPLS3e, MMFF94).

Step 3: Grid Generation
  • Define the Binding Site: Define the active site for docking by either specifying the coordinates of the co-crystallized ligand or by selecting key active site residues.

  • Generate the Receptor Grid: Generate a receptor grid that encompasses the defined binding site. This grid pre-calculates the potential energy of the protein at each grid point, speeding up the docking calculations.

Step 4: Molecular Docking
  • Select Docking Algorithm: Choose a suitable docking algorithm (e.g., Glide, AutoDock Vina, GOLD).

  • Set Docking Parameters: Specify the docking precision (e.g., Standard Precision - SP, Extra Precision - XP) and the number of poses to generate per ligand.

  • Run Docking Simulation: Dock the prepared ligand library against the generated receptor grid.

Step 5: Post-Docking Analysis
  • Analyze Docking Poses: Visually inspect the top-ranked docking poses to assess their plausibility and key interactions with the protein active site.

  • Score and Rank Ligands: Use the docking score (e.g., GlideScore, binding energy) to rank the ligands based on their predicted binding affinity.

  • Identify Key Interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.

  • Correlate with Experimental Data: Compare the docking scores and predicted binding modes with experimental data (e.g., IC50, Ki) to validate the docking protocol.

Visualizing the Docking Process and Interactions

Diagrams are essential for visualizing complex biological processes and molecular interactions. The following Graphviz diagrams illustrate a typical docking workflow and a hypothetical binding mode of an imidazo[4,5-b]pyridine derivative.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Crystal Structure (PDB) Protein_Prep Protein Preparation (Add H, Minimize) PDB->Protein_Prep Pre-processing Ligand_2D 2D Ligand Structure Ligand_Prep Ligand Preparation (Tautomers, Ionization) Ligand_2D->Ligand_Prep 3D Conversion & Minimization Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Docking Molecular Docking (Algorithm Selection) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Pose_Analysis->SAR_Analysis

Caption: A generalized workflow for molecular docking studies.

Ligand_Interaction cluster_protein Protein Active Site cluster_ligand Imidazo[4,5-b]pyridine Ala75 ALA75 Leu139 LEU139 Val83 VAL83 Lys72 LYS72 Imidazo_N Pyridine N Imidazo_N->Lys72 H-Bond Imidazo_NH Imidazole NH Imidazo_NH->Ala75 H-Bond Substituent_R1 R1 Group Substituent_R1->Leu139 Hydrophobic Substituent_R1->Val83 Hydrophobic

Caption: Hypothetical interactions of an imidazo[4,5-b]pyridine derivative.

Conclusion and Future Directions

Molecular docking has proven to be an invaluable tool in the study of imidazo[4,5-b]pyridine derivatives, providing critical insights into their binding mechanisms and guiding the design of more effective therapeutic agents. The comparative analysis presented in this guide highlights the versatility of this scaffold in targeting a diverse range of proteins implicated in various diseases. As computational methods continue to evolve in accuracy and sophistication, their integration into the drug discovery pipeline will undoubtedly accelerate the development of novel imidazo[4,5-b]pyridine-based drugs. Future studies should focus on employing more advanced techniques like molecular dynamics simulations and free energy calculations to further refine the understanding of the dynamic nature of protein-ligand interactions and improve the predictive power of in silico models.

References

  • Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. PubMed. [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. [Link]

  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. MDPI. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. ResearchGate. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. PubMed. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. National Institutes of Health. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Ingenta Connect. [Link]

Sources

A Comparative Analysis of Imidazo[4,5-b]pyridine Derivatives Versus Standard-of-Care in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the preclinical efficacy of a representative compound from the imidazo[4,5-b]pyridine class, CCT137690, against the standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), in the context of colorectal cancer. The structural similarity of the imidazo[4,5-b]pyridine core to purines has made it a compelling scaffold for the development of novel therapeutics, leading to the discovery of potent kinase inhibitors with significant anti-cancer properties.[1]

Introduction to Imidazo[4,5-b]pyridines: A Scaffold of Therapeutic Promise

The imidazo[4,5-b]pyridine nucleus is a key pharmacophore that has garnered substantial interest in medicinal chemistry due to its presence in numerous biologically active molecules.[2] Derivatives of this scaffold have demonstrated a wide range of therapeutic activities, including antiviral, antifungal, and antiproliferative effects.[2] A particularly significant area of development has been the creation of potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are crucial regulators of mitosis.[3][4] Overexpression of Aurora kinases is common in various human cancers, making them an attractive target for cancer therapy.[5]

This guide will focus on a potent Aurora kinase inhibitor from this class, CCT137690, and evaluate its performance against a cornerstone of colorectal cancer treatment, 5-Fluorouracil.

Mechanism of Action: A Tale of Two Pathways

The anti-cancer activity of CCT137690 and 5-Fluorouracil stems from their distinct mechanisms of action, targeting different cellular processes critical for cancer cell proliferation and survival.

CCT137690: A Potent Inhibitor of Mitotic Progression

CCT137690 is a highly potent inhibitor of Aurora kinases A, B, and C.[6] These kinases are essential for proper cell division, playing critical roles in centrosome maturation, spindle assembly, and chromosome segregation. By inhibiting Aurora kinases, CCT137690 disrupts the mitotic process, leading to defects in cell division and ultimately inducing apoptosis in cancer cells.[3][4]

CCT137690_Mechanism_of_Action cluster_0 Cancer Cell CCT137690 CCT137690 Aurora_Kinases Aurora Kinases (A, B, C) CCT137690->Aurora_Kinases Inhibits Mitosis Mitosis Aurora_Kinases->Mitosis Regulates Apoptosis Apoptosis Mitosis->Apoptosis Disruption leads to

Caption: Mechanism of action of CCT137690.

5-Fluorouracil: A Classic Antimetabolite

5-Fluorouracil (5-FU) is an antimetabolite that has been a mainstay of chemotherapy for decades. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a nucleoside required for DNA replication. The active metabolites of 5-FU also get incorporated into DNA and RNA, leading to further cellular damage and apoptosis.[7][8]

5FU_Mechanism_of_Action cluster_1 Cancer Cell 5FU 5-Fluorouracil Active_Metabolites Active Metabolites (FdUMP, FUTP, FdUTP) 5FU->Active_Metabolites TS_Inhibition Thymidylate Synthase Inhibition Active_Metabolites->TS_Inhibition DNA_RNA_Damage DNA/RNA Damage Active_Metabolites->DNA_RNA_Damage Apoptosis_5FU Apoptosis TS_Inhibition->Apoptosis_5FU DNA_RNA_Damage->Apoptosis_5FU

Caption: Mechanism of action of 5-Fluorouracil.

Comparative Efficacy in a Preclinical Colorectal Cancer Model

The SW620 human colon carcinoma xenograft model is a widely used and well-characterized preclinical model for evaluating the efficacy of anti-cancer agents.[9][10][11] The following data summarizes the in vitro and in vivo efficacy of CCT137690 and 5-Fluorouracil in this model system.

In Vitro Potency
CompoundTarget/MechanismCell LineIC50Reference
CCT137690 Aurora Kinase A-0.015 ± 0.003 µM[6]
Aurora Kinase B-0.025 µM[6]
Aurora Kinase C-0.019 µM[6]
Cell ProliferationSW620430 nM[12]
Barasertib Aurora Kinase BSW620GI50 ~10 nM[5][13]
5-Fluorouracil Thymidylate SynthaseSW620Highly resistant[7][8]

Note: The SW620 cell line is known to be relatively resistant to 5-Fluorouracil monotherapy.[7][8]

In Vivo Efficacy in SW620 Xenografts
CompoundDosing RegimenTumor Growth Inhibition (TGI)Body Weight LossReference
CCT137690 Oral administrationSignificant inhibition of tumor growthNo observed toxicities[3][6]
Barasertib 150 mg/kg/day (48-h s.c. infusion)Significant growth inhibitionNot specified[5][13]
5-Fluorouracil Not specifiedLittle effect on tumor growthNot specified[7][8]
5-Fluorouracil + 2'-deoxyinosine Not specified57% reduction in tumor growthNot specified[7][8]

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.

In Vitro Cell Proliferation Assay
  • Cell Culture: SW620 cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compound (e.g., CCT137690) is added to the wells.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In_Vitro_Protocol Start Start Cell_Culture 1. Culture SW620 Cells Start->Cell_Culture Seeding 2. Seed into 96-well plates Cell_Culture->Seeding Treatment 3. Add serial dilutions of compound Seeding->Treatment Incubation 4. Incubate for 72 hours Treatment->Incubation Viability_Assay 5. Assess cell viability (MTT) Incubation->Viability_Assay Analysis 6. Calculate IC50 Viability_Assay->Analysis End End Analysis->End

Caption: In Vitro Cell Proliferation Assay Workflow.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.[5]

  • Tumor Cell Implantation: A suspension of SW620 cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Initiation: Once tumors reach a specified size, mice are randomized into treatment and control groups.

  • Compound Administration: The investigational drug (e.g., CCT137690) or standard-of-care (e.g., 5-FU) is administered according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Efficacy and Toxicity Monitoring: Tumor volume and body weight are monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated and statistical significance is determined.

In_Vivo_Protocol Start_Vivo Start Implantation 1. Implant SW620 cells into mice Start_Vivo->Implantation Monitoring_Growth 2. Monitor tumor growth Implantation->Monitoring_Growth Randomization 3. Randomize mice into groups Monitoring_Growth->Randomization Treatment_Vivo 4. Administer compounds Randomization->Treatment_Vivo Monitoring_Efficacy 5. Monitor tumor volume and body weight Treatment_Vivo->Monitoring_Efficacy Endpoint 6. Terminate study and analyze tumors Monitoring_Efficacy->Endpoint End_Vivo End Endpoint->End_Vivo

Caption: In Vivo Xenograft Study Workflow.

Discussion and Future Perspectives

The preclinical data presented here highlights the potential of imidazo[4,5-b]pyridine derivatives, exemplified by the Aurora kinase inhibitor CCT137690, as effective anti-cancer agents. In the SW620 colorectal cancer model, CCT137690 demonstrates significant in vivo efficacy, a notable advantage over the standard-of-care drug 5-Fluorouracil, to which this cell line exhibits resistance.[3][6][7][8]

The distinct mechanism of action of Aurora kinase inhibitors, targeting mitosis, offers a potential therapeutic strategy for tumors that are refractory to traditional DNA-damaging agents like 5-FU. The favorable oral bioavailability and lack of observed toxicity at effective doses in preclinical models further underscore the promising translational potential of this class of compounds.[3][6]

Future research should focus on exploring the efficacy of imidazo[4,5-b]pyridine derivatives in a broader range of preclinical models, including patient-derived xenografts (PDXs), to better predict clinical response. Combination studies with other chemotherapeutic agents or targeted therapies could also unveil synergistic interactions and provide new avenues for treating resistant cancers.

References

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]

  • El-Gamal, M. I., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]

  • Gudipudi, G., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and in Ehrlich Ascites Carcinoma Model. ACS Omega, 8(43), 40781-40794. [Link]

  • Hussein, M. A., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 249-257. [Link]

  • Cheetham, G. M. T., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8599-8613. [Link]

  • Fanciulli, M., et al. (2002). Enhanced Antitumor Activity of 5-Fluorouracil in Combination with 2′-Deoxyinosine in Human Colorectal Cell Lines and Human Colon Tumor Xenografts. Clinical Cancer Research, 8(9), 2956-2963. [Link]

  • Zhong, Y., et al. (2019). Enhanced chemotherapeutic efficacy of the low-dose doxorubicin in breast cancer via nanoparticle delivery system crosslinked hyaluronic acid. Journal of Cancer, 10(5), 1146-1155. [Link]

  • Shang, Z., et al. (2018). Inhibition of Aurora B by CCT137690 sensitizes colorectal cells to radiotherapy. Oncotarget, 9(1), 1123-1133. [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-28. [Link]

  • ResearchGate. (n.d.). In vivo efficacy of 9g in colorectal cancer xenograft models (n ¼ 6). [Link]

  • ResearchGate. (n.d.). Enhanced antitumor activity of 5-fluorouracil in combination with 2'- deoxyinosine in human colorectal cell lines and human colon tumor xenografts. [Link]

  • Li, X., et al. (2016). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. International Journal of Nanomedicine, 11, 4781-4792. [Link]

  • Al-Amiery, A. A., et al. (2022). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Journal of Chemistry, 2022, 1-10. [Link]

  • Altogen Labs. (n.d.). SW620 Xenograft Model. [Link]

  • ResearchGate. (n.d.). The effects of CCT37690 on proliferation of SW48 and SW620 cells. [Link]

  • Staszel, T., et al. (2023). Breaking Barriers: Immune Checkpoint Inhibitors in Breast Cancer. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Altogen Labs. (n.d.). Colon Cancer Xenograft. [Link]

  • Morrow, C. J., et al. (2012). Inhibition of Aurora-B kinase activity confers antitumor efficacy in preclinical mouse models of early and advanced gastrointestinal neoplasia. International Journal of Oncology, 41(4), 1463-1472. [Link]

  • Ghavami, S., et al. (2008). In vitro and in vivo sensitization of SW620 metastatic colon cancer cells to CDDP-induced apoptosis by the nitric oxide donor DETANONOate: Involvement of AIF. Neoplasia, 10(5), 454-466. [Link]

  • Song, J. C., et al. (2018). Molecular subtypes of colorectal cancer in pre-clinical models show differential response to targeted therapies: Treatment implications beyond KRAS mutations. PLoS One, 13(8), e0200836. [Link]

  • Wang, L., et al. (2016). A Novel Agent Enhances the Chemotherapeutic Efficacy of Doxorubicin in MCF-7 Breast Cancer Cells. Frontiers in Pharmacology, 7, 261. [Link]

  • Smolkova, B., et al. (2022). Decitabine potentiates efficacy of doxorubicin in a preclinical trastuzumab-resistant HER2-positive breast cancer models. Biomedicine & Pharmacotherapy, 147, 112662. [Link]

  • Seta, M., et al. (2023). Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells. Medical and Biological Sciences, 37(3), 1-11. [Link]

  • Uprising Biotechnology. (n.d.). SW620 Xenograft Model. [Link]

  • Sharma, A., et al. (2023). Breast cancer preclinical models: a vital resource for comprehending disease mechanisms and therapeutic development. Journal of Translational Medicine, 21(1), 1-19. [Link]

  • Hope, D. R., et al. (2016). Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review. Surgical Oncology, 25(3), 195-203. [Link]

  • Harbeck, N., & Gnant, M. (2017). Chemotherapy in Early Breast Cancer: When, How and Which One? Breast Care, 12(1), 46-51. [Link]

  • TD2. (n.d.). SW-620 CDX Model. [Link]

  • ResearchGate. (n.d.). Inhibition of Aurora-B kinase activity confers antitumor efficacy in preclinical mouse models of early and advanced gastrointestinal neoplasia. [Link]

  • Laganenka, L., et al. (2020). Exploiting Zebrafish Xenografts for Testing the in vivo Antitumorigenic Activity of Microcin E492 Against Human Colorectal Cancer Cells. Frontiers in Microbiology, 11, 475. [Link]

  • World Health Organization. (2017). Systemic Therapy: Chemotherapy for Breast Cancer. [Link]

  • American Cancer Society. (2021). Chemotherapy for Breast Cancer. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation, the lifecycle of a chemical intermediate like Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate extends beyond its synthesis and application. Responsible stewardship necessitates a meticulous and compliant disposal process. This guide provides an in-depth, procedural framework for the safe and environmentally sound disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards. Our commitment is to empower scientists with the knowledge to manage chemical waste with the same precision applied to their research.

Pre-Disposal Characterization and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS No. 1638769-03-5) is a heterocyclic organic compound.[1] While comprehensive toxicological data is not fully available, the Safety Data Sheet (SDS) indicates that it may cause respiratory irritation.[2][3][4] As a precautionary measure, it should be handled as a hazardous substance.

Key Hazard Considerations:

  • Inhalation: May cause respiratory irritation.[2][3][4]

  • Skin and Eye Contact: May cause skin and serious eye irritation.[3][4]

  • Ingestion: May be harmful if swallowed.[3][5]

  • Environmental: The environmental fate of this compound has not been thoroughly investigated.[2] However, improper disposal of heterocyclic compounds can lead to environmental contamination.[6]

Therefore, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste.[7][8]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling any waste materials, ensure the appropriate PPE is worn to minimize exposure risks.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact.
Eye Protection Safety goggles or a face shield.[3][9]To protect eyes from splashes.[9]
Lab Coat Standard laboratory coat.To prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[9][10]To avoid inhalation of dust or vapors.[2][3]

Segregation and Containerization: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.

Step-by-Step Waste Segregation and Collection:

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.

  • Select an Appropriate Container:

    • Use a clearly labeled, leak-proof container with a secure screw-top cap.[7][11]

    • The container material must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.[10]

    • Ensure the container is in good condition, with no cracks or deterioration.[7]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately upon starting waste collection.[11]

    • The label must include:

      • The full chemical name: "this compound"

      • The CAS number: "1638769-03-5"

      • An indication of the hazards (e.g., "Irritant")

      • The accumulation start date.

  • Waste Collection:

    • Solid Waste: Unused or expired pure compound should be transferred directly into the designated waste container.

    • Solutions: Solutions containing the compound should be collected in a compatible liquid waste container. Do not mix with other incompatible waste streams.

    • Contaminated Labware: Items such as pipette tips, gloves, and weighing paper that are contaminated should be placed in the solid waste container.

    • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected as hazardous waste.[12] The defaced, triple-rinsed container can then be disposed of as regular trash.[12]

dot

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste: This compound (Solid, Liquid, Contaminated Materials) B Select & Label Compatible Waste Container A->B Characterize as Hazardous C Collect Waste in Designated Container B->C D Keep Container Closed When Not in Use C->D E Store in Satellite Accumulation Area (SAA) D->E F Ensure Segregation from Incompatible Materials E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Incineration at a Permitted Facility G->H

Caption: Waste Management Workflow for this compound.

Temporary Storage in the Laboratory

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation, until it is collected by environmental health and safety (EHS) personnel or a licensed waste disposal company.[13]

SAA Requirements:

  • The area should be under the control of the laboratory personnel.

  • Store containers in a secondary containment bin to prevent spills.

  • Do not accumulate more than 55 gallons of hazardous waste at any one time.[13]

  • Keep containers securely capped at all times, except when adding waste.[7][12]

  • Segregate the waste container from incompatible materials, such as strong oxidizing agents and acids.[2][11]

Final Disposal: The Role of Professional Waste Management

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[10][14] This is to prevent the release of potentially harmful chemicals into the environment.[6]

The required method of disposal is through a licensed professional waste disposal service.[2] The recommended treatment for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This high-temperature process ensures the complete destruction of the organic molecule, minimizing its environmental impact.

Procedure for Final Disposal:

  • Once the waste container is full, ensure the cap is tightly sealed.

  • Complete a chemical waste collection request form as per your institution's EHS procedures.[12]

  • Your institution's EHS department or a contracted licensed waste disposal company will collect the waste for transport to a permitted treatment, storage, and disposal facility (TSDF).

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[10]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2][3] Avoid creating dust.[2][3]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.

References

  • MSDS of this compound. (n.d.).
  • Proper Disposal of 2-(2-Methylbutyl)pyridine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Pyridine Standard Operating Procedure. (n.d.). Washington State University.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety - The University of Alabama in Huntsville.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Pyridine Safety Data Sheet. (n.d.). Lab Alley.
  • Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services.
  • Safety Data Sheet - Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate. (2024, November 1). Aaron Chemicals.
  • Safety Data Sheet - [Product Name]. (2024, September 8). Sigma-Aldrich.
  • CAS 1638769-03-5: this compound. (n.d.). Cymit Química S.L.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (n.d.). MDPI.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.